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  • Product: 4-(Methoxymethyl)-4-methylpiperidine
  • CAS: 774224-63-4

Core Science & Biosynthesis

Foundational

Synthesis and Process Chemistry of 4-(Methoxymethyl)-4-methylpiperidine: A Technical Guide for Drug Development

Executive Summary The strategic incorporation of geminally disubstituted piperidines is a highly effective tactic in modern medicinal chemistry. This in-depth technical guide outlines the complete, scalable synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of geminally disubstituted piperidines is a highly effective tactic in modern medicinal chemistry. This in-depth technical guide outlines the complete, scalable synthesis of 4-(methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4). Designed for drug development professionals and process chemists, this whitepaper details a robust four-step pathway starting from the commercially available building block 1-Boc-4-piperidinecarboxylic acid methyl ester (CAS: 124443-68-1)[1]. The guide provides step-by-step methodologies, mechanistic rationales, and scale-up considerations to ensure high-fidelity reproduction in the laboratory.

Introduction & Rationale

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved therapeutics. However, standard 4-monosubstituted piperidines often suffer from rapid oxidative metabolism and off-target liabilities. The introduction of a quaternary carbon center at the C4 position (gem-disubstitution) induces a conformational locking effect known as the Thorpe-Ingold effect[2].

In drug discovery, this structural modification serves three critical purposes:

  • Conformational Rigidity: It locks the piperidine ring into a specific chair conformation, optimally orienting pharmacophores for target binding. This has been successfully deployed in the design of potent HDM2-p53 protein-protein interaction inhibitors[2].

  • Metabolic Stability: Steric hindrance around the C4 position shields the molecule from cytochrome P450-mediated oxidation.

  • Receptor Selectivity: Gem-disubstituted piperidines have demonstrated high efficacy as selective melanocortin subtype-2 receptor (MC2R) antagonists[3].

Retrosynthetic Analysis & Strategy

The target molecule, 4-(methoxymethyl)-4-methylpiperidine, can be efficiently disconnected back to 1-Boc-4-piperidinecarboxylic acid methyl ester. The sequence relies on establishing the quaternary center early via enolate alkylation, followed by functional group manipulations (reduction and etherification) and final deprotection.

Retrosynthesis Target Target Molecule 4-(Methoxymethyl)- 4-methylpiperidine BocEther Boc-Protected Ether 1-Boc-4-(methoxymethyl)- 4-methylpiperidine Target->BocEther Deprotection BocAlcohol Primary Alcohol 1-Boc-4-(hydroxymethyl)- 4-methylpiperidine BocEther->BocAlcohol Etherification BocEster Alkylated Ester 1-Boc-4-methylpiperidine- 4-carboxylic acid methyl ester BocAlcohol->BocEster Reduction SM Starting Material 1-Boc-4-piperidinecarboxylic acid methyl ester BocEster->SM Alkylation

Retrosynthetic analysis of 4-(methoxymethyl)-4-methylpiperidine.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: C4-Alkylation (Enolate Chemistry)

Objective: Install the C4 methyl group to generate the quaternary center.

  • Mechanism & Causality: The formation of the sterically congested quaternary C4 center requires a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is selected to quantitatively deprotonate the α-proton of the ester[1]. The reaction must be strictly maintained at -78 °C to ensure the formation of the kinetic enolate and to suppress undesired side reactions such as Claisen condensation or premature cleavage of the Boc protecting group.

  • Protocol:

    • Charge an oven-dried flask with diisopropylamine (1.2 eq) and anhydrous THF. Cool to -78 °C under nitrogen.

    • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

    • Add a solution of 1-Boc-4-piperidinecarboxylic acid methyl ester (1.0 eq) in THF dropwise over 15 minutes. Stir at -78 °C for 1 hour.

    • Add methyl iodide (1.5 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature over 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 2: Ester Reduction

Objective: Reduce the sterically hindered methyl ester to a primary alcohol.

  • Mechanism & Causality: Lithium aluminum hydride (LiAlH₄) provides the necessary aggressive hydride equivalents to fully reduce the ester. The reaction is initiated at 0 °C to safely manage the highly exothermic hydride transfer, then warmed to room temperature to drive the reduction of the intermediate aldehyde to completion.

  • Protocol:

    • Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under nitrogen.

    • Add the alkylated ester from Step 1 (1.0 eq) dissolved in THF dropwise to control gas evolution.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Perform a Fieser workup to ensure safe and clean recovery: dilute with THF, cool to 0 °C, and sequentially add water (x mL per x g LiAlH₄), 15% NaOH (x mL), and water (3x mL). Stir until salts turn white and granular. Filter through Celite and concentrate to yield 1-Boc-4-(hydroxymethyl)-4-methylpiperidine.

Step 3: Williamson Etherification

Objective: Methylate the primary alcohol to form the methoxymethyl moiety.

  • Mechanism & Causality: Sodium hydride (NaH) is employed to deprotonate the primary alcohol. NaH is ideal here because it is a strong base that forms the alkoxide quantitatively, but its insolubility and hydride nature prevent it from acting as a competing nucleophile against methyl iodide.

  • Protocol:

    • Suspend NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C.

    • Add the alcohol from Step 2 (1.0 eq) in THF dropwise. Stir for 30 minutes until hydrogen evolution ceases.

    • Add methyl iodide (2.0 eq) dropwise. Stir at room temperature for 4 hours.

    • Self-Validation: Quench carefully with ice water. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 1-Boc-4-(methoxymethyl)-4-methylpiperidine (CAS: 1445795-98-1)[4].

Step 4: Boc Deprotection

Objective: Remove the tert-butyl carbamate protecting group to yield the final amine.

  • Mechanism & Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleanly cleaves the Boc group via an acid-catalyzed mechanism, releasing isobutylene and carbon dioxide gas. This self-purging byproduct profile makes the workup straightforward, yielding the TFA salt of the target amine.

  • Protocol:

    • Dissolve the Boc-protected ether from Step 3 (1.0 eq) in DCM.

    • Add TFA (10.0 eq) dropwise at 0 °C.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Concentrate under reduced pressure. Triturate with diethyl ether to precipitate the pure 4-(methoxymethyl)-4-methylpiperidine TFA salt (CAS: 774224-63-4).

Data Presentation: Reaction Summary

StepTransformationKey ReagentsTemp ProfileExpected YieldAnalytical QC Point
1 C4-AlkylationLDA, MeI, THF-78 °C to RT80 - 85%LCMS: [M+H-tBu]+ detection; ¹H NMR: new singlet at ~1.2 ppm
2 Ester ReductionLiAlH₄, THF0 °C to RT90 - 95%IR: Loss of C=O stretch (1735 cm⁻¹), appearance of O-H stretch
3 EtherificationNaH, MeI, THF0 °C to RT85 - 90%¹H NMR: new methoxy singlet at ~3.3 ppm
4 DeprotectionTFA, DCM0 °C to RT> 95%¹H NMR: Loss of Boc tert-butyl singlet at ~1.4 ppm

Forward Synthesis Workflow

ForwardSynthesis SM 1-Boc-4-piperidinecarboxylic acid methyl ester Step1 Step 1: C4-Alkylation Reagents: LDA, MeI Solvent: THF (-78 °C) SM->Step1 Int1 1-Boc-4-methylpiperidine- 4-carboxylic acid methyl ester Step1->Int1 Step2 Step 2: Ester Reduction Reagents: LiAlH4 Solvent: THF (0 °C to RT) Int1->Step2 Int2 1-Boc-4-(hydroxymethyl)- 4-methylpiperidine Step2->Int2 Step3 Step 3: Williamson Etherification Reagents: NaH, MeI Solvent: THF (0 °C to RT) Int2->Step3 Int3 1-Boc-4-(methoxymethyl)- 4-methylpiperidine Step3->Int3 Step4 Step 4: Boc Deprotection Reagents: TFA Solvent: DCM (RT) Int3->Step4 Target 4-(Methoxymethyl)- 4-methylpiperidine (TFA Salt) Step4->Target

Step-by-step forward synthesis workflow and reaction conditions.

Process Optimization & Scale-Up Considerations

While the bench-scale route is highly efficient, transitioning this synthesis to a pilot plant or multi-kilogram scale requires substituting hazardous reagents to ensure operator safety and environmental compliance:

  • Greener Alkylation: Methyl iodide (MeI) is highly volatile and a potent alkylating agent. For scale-up, MeI should be replaced with dimethyl sulfate or the much greener dimethyl carbonate (DMC) in the presence of a suitable base.

  • Safe Hydride Transfer: LiAlH₄ poses severe flammability and explosion risks on scale. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or a NaBH₄/LiCl system can provide a safer, more controlled, and highly soluble hydride source for the ester reduction step.

References

  • NIH PubMed Central (PMC). "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors". Available at:[Link][2]

  • Google Patents. "CA3164117A1 - Gem-disubstituted piperidine melanocortin subtype-2 receptor (mc2r) antagonists and uses thereof". Available at: [3]

Sources

Exploratory

Technical Whitepaper: 4-(Methoxymethyl)-4-methylpiperidine in Modern Drug Discovery

Executive Summary The evolution of small-molecule drug discovery has increasingly relied on the incorporation of conformationally restricted, sp3-rich aliphatic rings to improve metabolic stability and target specificity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of small-molecule drug discovery has increasingly relied on the incorporation of conformationally restricted, sp3-rich aliphatic rings to improve metabolic stability and target specificity. 4-(Methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4) represents a highly specialized building block in this paradigm[1]. Characterized by a gem-disubstituted C4 center, this piperidine derivative offers unique steric bulk and a precisely oriented hydrogen-bond acceptor (the methoxymethyl ether). This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and its critical role as a pharmacophore in the development of antiviral agents and lysosomal modulators[2].

Physicochemical Profiling

Understanding the baseline quantitative data of 4-(Methoxymethyl)-4-methylpiperidine and its primary protected intermediate is critical for downstream assay development and synthetic planning.

PropertyValue
Chemical Name 4-(Methoxymethyl)-4-methylpiperidine
CAS Registry Number 774224-63-4[1]
Molecular Formula C8H17NO[1]
Molecular Weight 143.23 g/mol [1]
SMILES O(C)CC1(C)CCNCC1[3]
Boc-Protected Precursor CAS 1445795-98-1[4]
Precursor Molecular Formula C13H25NO3[4]
Precursor Molecular Weight 243.34 g/mol [4]

Synthetic Methodology & Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful synthesis is not merely about mixing reagents; it requires a fundamental understanding of the causality behind each chemical environment. The synthesis of 4-(methoxymethyl)-4-methylpiperidine relies on a robust two-step sequence starting from 1-N-Boc-4-hydroxymethyl-4-methylpiperidine[2].

Protocol 1: O-Alkylation (Williamson Ether Synthesis)
  • Objective: Conversion of the sterically hindered primary alcohol to a methyl ether.

  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), Anhydrous Tetrahydrofuran (THF).

  • Step-by-Step Workflow:

    • Purge a dry reaction vessel with N2 and charge with 1-N-Boc-4-hydroxymethyl-4-methylpiperidine dissolved in anhydrous THF.

    • Cool the system to 0°C and slowly add NaH (60% dispersion in mineral oil).

    • Causality Check: The gem-dimethyl/hydroxymethyl center creates a neopentyl-like steric hindrance. NaH is required as a strong, non-nucleophilic base to force complete deprotonation. THF is selected as a polar aprotic solvent because it effectively solvates the resulting alkoxide ion, preventing ion-pair aggregation and enhancing nucleophilicity[2].

    • Introduce MeI dropwise and allow the reaction to stir for 0.5 hours[2].

    • Self-Validating IPC (In-Process Control): Monitor via LC-MS. The reaction is deemed complete when the starting material mass (m/z 229) is fully consumed, yielding the Boc-protected ether, tert-butyl 4-(methoxymethyl)-4-methylpiperidine-1-carboxylate (m/z 243)[4].

Protocol 2: Acidic N-Boc Deprotection
  • Objective: Cleavage of the tert-butyl carbamate to expose the secondary amine.

  • Reagents: Hydrochloric acid (HCl), 1,4-Dioxane.

  • Step-by-Step Workflow:

    • Dissolve the intermediate from Protocol 1 in 1,4-dioxane.

    • Introduce a solution of HCl in 1,4-dioxane and stir at room temperature for 2.0 hours[2].

    • Causality Check: Why 1,4-dioxane instead of aqueous acid? The methoxymethyl ether is sensitive to harsh aqueous acidic hydrolysis. 1,4-dioxane provides a strictly anhydrous, homogeneous environment that allows the HCl to cleanly cleave the Boc group (releasing isobutylene and CO2) without degrading the ether linkage[2].

    • Self-Validating IPC: Utilize a Ninhydrin stain on TLC. The appearance of a distinct colored spot validates the successful exposure of the free secondary amine, yielding the final product (CAS: 774224-63-4)[1].

Synthesis A 1-N-Boc-4-hydroxymethyl- 4-methylpiperidine (CAS: 236406-21-6) B Alkylation (NaH, MeI, THF, 0.5h) A->B C tert-butyl 4-(methoxymethyl)- 4-methylpiperidine-1-carboxylate (CAS: 1445795-98-1) B->C D Deprotection (HCl, 1,4-Dioxane, 2.0h) C->D E 4-(Methoxymethyl)- 4-methylpiperidine (CAS: 774224-63-4) D->E

Caption: Synthetic pathway of 4-(Methoxymethyl)-4-methylpiperidine from its Boc-protected precursor.

Pharmacological Applications & Target Grounding

The structural topology of 4-(Methoxymethyl)-4-methylpiperidine has been strategically leveraged in several high-profile drug discovery campaigns. The basic nitrogen serves as a primary attachment point for scaffold building, while the C4 substituents dictate the three-dimensional vector of the molecule within target binding pockets.

Hepatitis B Virus (HBV) Antivirals

This piperidine derivative is a critical building block in the synthesis of novel HBV inhibitors, specifically acting as capsid assembly modulators[2]. According to patent WO2013096744A1, compounds utilizing this scaffold are administered to inhibit, suppress, or prevent HBV infection[5].

  • Mechanistic Rationale: The gem-methyl and methoxymethyl groups provide a specific steric bulk that fits precisely into the hydrophobic pockets of the HBV core protein. This prevents the proper thermodynamic assembly of the viral capsid, thereby halting viral replication[5].

TRPML Channel Modulators

Transient Receptor Potential Mucolipin (TRPML) channels are vital for lysosomal function. Dysregulation of these channels is linked to lysosomal storage diseases, muscular dystrophy, and oxidative stress-related aging[6]. Patent WO2022076383A1 details the use of 4-(Methoxymethyl)-4-methylpiperidine in synthesizing sulfonanilide and benzylsulfonyl derivatives that act as TRPML agonists[2].

  • Mechanistic Rationale: The lipophilic nature of the piperidine ring aids in membrane penetration to reach intracellular lysosomal targets. Furthermore, the ether oxygen of the methoxymethyl group acts as a crucial hydrogen-bond acceptor, interacting with specific acidic residues within the TRPML binding site to trigger channel opening[6].

PIM Kinase Inhibitors

The scaffold is also utilized in the oncology sector for the synthesis of triazolopyridine compounds targeting PIM-1, PIM-2, and PIM-3 kinases (US20140045817A1)[2]. These kinases are heavily implicated in cell survival and proliferation pathways in various malignancies.

Mechanism A 4-(Methoxymethyl)- 4-methylpiperidine B HBV Capsid Assembly Modulation A->B Steric Bulk (C4-geminal) C TRPML Channel Agonism A->C H-Bond Acceptor (Ether Oxygen) D Inhibition of Viral Replication B->D E Lysosomal Function Restoration C->E

Caption: Mechanistic rationale for the integration of the 4-(Methoxymethyl)-4-methylpiperidine pharmacophore in drug design.

References

  • Title: 4-(methoxymethyl)-4-methylpiperidine - CAS 774224-63-4 Properties Source: Molaid Chemical Database URL: [Link]

  • Title: Synthesis Pathways and Patent References for 1445795-98-1 Source: Molaid Chemical Database URL: [Link]

  • Title: Hepatitis B Antiviral Agents (WO2013096744A1)
  • Title: Sulfonanilide and Benzylsulfonyl Derivatives, Compositions and Methods Thereof (WO2022076383A1)

Sources

Foundational

An In-depth Technical Guide to 4-(Methoxymethyl)-4-methylpiperidine

CAS Number: 774224-63-4 Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(Methoxymethyl)-4-methylpiperidine, a key heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 774224-63-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methoxymethyl)-4-methylpiperidine, a key heterocyclic building block in modern medicinal chemistry. With the CAS Number 774224-63-4, this compound has garnered significant interest as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of novel analgesics and other therapeutics targeting the central nervous system. This document will delve into its chemical identity, plausible synthetic routes, spectroscopic analysis, and its established role in drug discovery, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

4-(Methoxymethyl)-4-methylpiperidine is a substituted piperidine derivative characterized by the presence of both a methoxymethyl and a methyl group at the C4 position of the piperidine ring. This unique substitution pattern imparts specific conformational and electronic properties that are leveraged in the design of bioactive molecules.

PropertyValueSource
CAS Number 774224-63-4[1]
Molecular Formula C₈H₁₇NO[2]
Molecular Weight 143.23 g/mol
IUPAC Name 4-(methoxymethyl)-4-methylpiperidine
SMILES CC1(CCNCC1)COC[2]
Predicted XlogP 0.8[2]

Strategic Importance in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs. The specific substitution pattern of 4-(methoxymethyl)-4-methylpiperidine makes it a valuable synthon for several reasons:

  • Introduction of a Quaternary Center: The C4 position is a quaternary carbon, which can introduce steric bulk and influence the conformational rigidity of the final molecule. This can be crucial for optimizing binding affinity and selectivity for a biological target.

  • Modulation of Physicochemical Properties: The methoxymethyl group can act as a hydrogen bond acceptor and influence the lipophilicity and metabolic stability of the parent molecule.

  • Versatile Synthetic Handle: The secondary amine of the piperidine ring provides a reactive site for further functionalization, allowing for the facile introduction of various pharmacophoric groups.

The primary application of 4-(methoxymethyl)-4-methylpiperidine lies in its role as a key intermediate in the synthesis of potent analgesics, particularly analogues of fentanyl and other opioid receptor agonists.[3][4] Its incorporation into these structures is critical for achieving the desired pharmacological profile.

Proposed Synthesis and Reaction Mechanisms

A potential synthetic pathway could start from a suitable 4-substituted piperidine derivative. For instance, a multi-step synthesis could be envisioned starting from 4-cyanopiperidine or a 4-piperidone derivative.

Below is a proposed high-level workflow for the synthesis:

Synthesis_Workflow Start 4-Piperidone Derivative Step1 Introduction of Methyl Group Start->Step1 e.g., Grignard Reaction Step2 Introduction of a Hydroxymethyl or a Precursor Step1->Step2 e.g., Cyanohydrin formation followed by reduction Step3 Methylation of the Hydroxyl Group Step2->Step3 e.g., Williamson Ether Synthesis End 4-(Methoxymethyl)-4-methylpiperidine Step3->End

Caption: Proposed high-level synthetic workflow for 4-(Methoxymethyl)-4-methylpiperidine.

Causality Behind Experimental Choices:

  • Grignard Reaction: The addition of a methylmagnesium halide to a 4-piperidone derivative is a classic and efficient method for introducing the C4-methyl group. The choice of protecting group on the piperidine nitrogen is crucial to prevent side reactions.

  • Cyanohydrin Formation and Reduction: The introduction of a hydroxymethyl group can be achieved through various methods. One possibility is the formation of a cyanohydrin at the C4 position, followed by reduction of the nitrile to a primary amine and subsequent conversion to a hydroxyl group, or more directly, the reduction of an ester group.

  • Williamson Ether Synthesis: The methylation of the resulting hydroxyl group is a standard transformation, often achieved using a base like sodium hydride and a methylating agent such as methyl iodide.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group, and the methoxymethyl group.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Piperidine CH₂ (axial & equatorial)1.2 - 1.8m8H
Piperidine NH1.5 - 2.5 (broad)s1H
C4-CH₃~0.9s3H
O-CH₃~3.3s3H
C4-CH₂-O~3.2s2H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals corresponding to the piperidine ring carbons, the quaternary carbon at C4, and the carbons of the methyl and methoxymethyl substituents.

CarbonPredicted Chemical Shift (ppm)
Piperidine C2, C6~45-50
Piperidine C3, C5~30-35
C4 (quaternary)~35-40
C4-CH₃~20-25
O-CH₃~59
C4-CH₂-O~78
Mass Spectrometry (Predicted)

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 143. The fragmentation pattern would be expected to involve the loss of the methoxymethyl group or the methyl group. Predicted adducts in electrospray ionization are also available.[2]

AdductPredicted m/z
[M+H]⁺144.13829
[M+Na]⁺166.12023
[M-H]⁻142.12373

Application in Drug Development: A Key Intermediate for Fentanyl Analogues

The primary documented application of 4-(Methoxymethyl)-4-methylpiperidine and its derivatives is in the synthesis of potent opioid analgesics.[3][5] It serves as a crucial building block for constructing the core of molecules like sufentanil and other fentanyl analogues.

The general structure of these analgesics involves a 4-substituted piperidine ring connected to an anilino group and an N-acyl group. The 4-(methoxymethyl)-4-methylpiperidine moiety provides the central scaffold onto which the other pharmacophoric elements are attached.

Caption: General workflow for the utilization of 4-(Methoxymethyl)-4-methylpiperidine in the synthesis of Fentanyl analogues.

A Chinese patent describes the preparation of 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride, a key intermediate for alfentanil and sufentanil, starting from 1-benzyl-4-piperidone and aniline in a multi-step synthesis.[3] Another patent details the synthesis of 4-methoxymethyl-4-(N-substituted) aniline piperidine compounds with analgesic and sedative effects.[5] These documents underscore the industrial and pharmaceutical relevance of the 4-(methoxymethyl)-4-methylpiperidine scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(Methoxymethyl)-4-methylpiperidine. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on toxicity, handling, and storage. Based on structurally similar compounds, it may be a skin and eye irritant.

Conclusion

4-(Methoxymethyl)-4-methylpiperidine is a valuable and versatile building block in medicinal chemistry, with a well-established role in the synthesis of potent opioid analgesics. Its unique structural features allow for the fine-tuning of the pharmacological properties of the final drug candidates. This technical guide provides a foundational understanding of its synthesis, characterization, and application, which will be of significant value to researchers and professionals in the field of drug discovery and development. The continued exploration of this and similar scaffolds holds promise for the development of new and improved therapeutics.

References

  • CN102603614B - 4-methoxymethyl-4- (N-substituted)
  • CN102127007A - Method for preparing 4-(N-phenylpropionamide)
  • Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung. 1976;26(8):1521-31. (URL: not available)
  • 4-(methoxymethyl)-4-methylpiperidine (C8H17NO) - PubChemLite. (URL: [Link])

  • US20100137604A1 - Method of making piperidine derivatives - Google P
  • 4-(methoxymethyl)-4-methylpiperidine (C8H17NO) - PubChemLite. (URL: [Link])

Sources

Exploratory

"4-(Methoxymethyl)-4-methylpiperidine" molecular weight

An In-depth Technical Guide to the Molecular Weight and Core Characteristics of 4-(Methoxymethyl)-4-methylpiperidine For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Core Characteristics of 4-(Methoxymethyl)-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 4-(Methoxymethyl)-4-methylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and synthetic research. The piperidine scaffold is a cornerstone in the development of pharmaceuticals, valued for its ability to impart favorable physicochemical properties to drug candidates.[1] This document moves beyond a simple data sheet to offer an in-depth exploration of the compound's molecular weight, a fundamental parameter influencing its entire physicochemical profile. We will detail its chemical identity, structural elucidation, key properties, a plausible synthetic pathway, and the critical analytical methodologies for its characterization. The guide is designed to provide senior application scientists and drug development professionals with both foundational knowledge and actionable protocols, grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Molecular Structure

The precise identification of a compound is paramount for reproducible research. 4-(Methoxymethyl)-4-methylpiperidine is a disubstituted piperidine featuring both a methyl and a methoxymethyl group at the C4 position. This geminal disubstitution creates a quaternary carbon center on the piperidine ring, a structural feature that can impart specific conformational rigidity and metabolic stability.

  • IUPAC Name: 4-(Methoxymethyl)-4-methylpiperidine

  • Molecular Formula: C₈H₁₇NO

  • CAS Number: 774224-63-4[2]

  • Canonical SMILES: COCC1(C)CCNCC1

  • InChI Key: UOYVYNFSTKOKQP-UHFFFAOYSA-N

The structural arrangement of these atoms is visualized below.

Caption: 2D chemical structure of 4-(Methoxymethyl)-4-methylpiperidine.

Physicochemical Properties: A Focus on Molecular Weight

The molecular weight is a foundational property derived directly from the molecular formula. It governs stoichiometric calculations, dictates behavior in mass spectrometry, and influences bulk properties like boiling point and density.

The molecular formula C₈H₁₇NO yields the following precise mass values:

PropertyValueSource
Average Molecular Weight 143.23 g/mol Calculated
Monoisotopic Mass 143.131014 g/mol Calculated
Molecular Formula C₈H₁₇NOPubChemLite[3]
Topological Polar Surface Area 21.3 ŲPubChem (Analog)[4]
Complexity 69.3PubChem (Analog)[4]
Hydrogen Bond Donor Count 1PubChem (Analog)[4]
Hydrogen Bond Acceptor Count 2PubChem (Analog)[4]

Expertise & Causality: The distinction between average molecular weight and monoisotopic mass is critical for experimental design.

  • Average Molecular Weight (143.23 g/mol ): This value is used for gravimetric analysis and preparing solutions of a specific molarity. It is calculated using the weighted average of the natural abundances of all isotopes for each element.

  • Monoisotopic Mass (143.131014 g/mol ): This is the exact mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is indispensable for high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of the synthesized compound with high precision. An experimental HRMS result matching this theoretical value to within a few parts-per-million (ppm) provides strong evidence for the compound's identity.

Synthesis and Characterization Workflow

While multiple synthetic routes to substituted piperidines exist, a plausible and robust approach for 4-(Methoxymethyl)-4-methylpiperidine would involve the modification of a pre-formed piperidine ring. The general strategy is to start from a commercially available 4-substituted piperidine and build the required functionality. The synthesis and subsequent characterization follow a logical workflow to ensure the final product meets the required identity, purity, and concentration specifications.

workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_characterization Analytical Characterization start Start: 4-Methyl-4-piperidinecarboxaldehyde step1 Step 1: Reduction to Alcohol (e.g., NaBH₄) start->step1 step2 Step 2: Williamson Ether Synthesis (e.g., NaH, CH₃I) step1->step2 product Crude Product: 4-(Methoxymethyl)-4-methylpiperidine step2->product purify Flash Chromatography product->purify ms Mass Spectrometry (MS) (Verify Molecular Weight) purify->ms nmr NMR Spectroscopy (Confirm Structure & Purity) ms->nmr hplc HPLC/UPLC (Assess Final Purity) nmr->hplc final Pure, Characterized Compound hplc->final

Caption: General workflow for the synthesis and characterization of the target compound.

Role in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs such as fentanyl, methylphenidate (Ritalin), and donepezil (Aricept).[1] Its prevalence stems from several key advantages:

  • Scaffold Versatility: The piperidine ring provides a three-dimensional framework that can be readily functionalized at multiple positions to optimize interactions with biological targets.[5][6]

  • Improved Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility and enable ionic interactions with protein residues. The overall scaffold can also modulate a compound's lipophilicity (LogP).[7]

  • Pharmacokinetic Profile: Substitution on the piperidine ring can be used to tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The geminal disubstitution in 4-(Methoxymethyl)-4-methylpiperidine, for instance, can block a potential site of metabolic oxidation, potentially increasing the compound's half-life.

Compounds with 4-substituted piperidine motifs have been explored as ligands for a variety of targets, including opioid receptors, where substitution patterns significantly influence binding affinity and functional activity (agonist vs. antagonist).[8] The specific combination of a methyl and methoxymethyl group at the C4 position provides a unique steric and electronic profile that can be exploited by medicinal chemists to achieve desired potency and selectivity.

Experimental Protocol: Molecular Weight Verification by ESI-MS

This protocol describes a self-validating system for confirming the molecular weight of 4-(Methoxymethyl)-4-methylpiperidine using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To confirm the monoisotopic mass of the synthesized compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.

Materials:

  • Sample of synthesized 4-(Methoxymethyl)-4-methylpiperidine

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Formic Acid (for solvent modification)

  • Calibrant solution appropriate for the mass spectrometer

Methodology:

  • System Calibration:

    • Rationale: To ensure mass accuracy, the instrument must be calibrated immediately prior to analysis.

    • Procedure: Infuse the standard calibrant solution and perform the manufacturer's recommended calibration routine for positive ion mode. The instrument software should confirm that the mass accuracy is within the acceptable range (typically < 2 ppm).

  • Sample Preparation:

    • Rationale: Dilution is necessary to avoid detector saturation and ion suppression. The acidic modifier facilitates protonation of the basic piperidine nitrogen.

    • Procedure: a. Prepare a stock solution of the sample at ~1 mg/mL in methanol. b. Prepare the infusion solvent: 90:10 Methanol:Water + 0.1% Formic Acid. c. Create a dilute sample solution by adding 10 µL of the stock solution to 990 µL of the infusion solvent (final concentration ~10 µg/mL).

  • Direct Infusion Analysis:

    • Rationale: Direct infusion provides a constant stream of ions, allowing for signal averaging and precise mass measurement without chromatographic interference.

    • Procedure: a. Set the ESI source to positive ion mode. b. Infuse the dilute sample solution at a flow rate of 5-10 µL/min. c. Optimize source parameters (e.g., capillary voltage, source temperature) to achieve a stable and robust signal for the ion of interest. d. Acquire data in full scan mode over a mass range that includes the expected m/z (e.g., m/z 50-500).

  • Data Analysis:

    • Rationale: The primary goal is to find the protonated molecular ion [M+H]⁺ and compare its measured mass to the theoretical value.

    • Procedure: a. Examine the resulting mass spectrum for the most abundant peak. b. The expected protonated molecule [M+H]⁺ has a theoretical monoisotopic mass of 144.138829 g/mol (143.131014 + mass of H⁺). c. Identify the peak in the spectrum corresponding to this m/z. d. Use the instrument software to calculate the mass error in ppm: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • Validation Criteria:

    • A measured mass for the [M+H]⁺ ion that is within ± 5 ppm of the theoretical value (144.138829) provides high confidence in the elemental composition (C₈H₁₇NO) and thus confirms the molecular weight of the target compound.

References

  • PrepChem. Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. [Link]

  • PubChem. 4-(Methoxymethyl)piperidine. [Link]

  • Chemsrc. 4-(Diethoxymethoxy)-4-methylpiperidine. [Link]

  • Gaponova, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Chemspace. 4-[4-(methoxymethyl)-4-methylpiperidine-1-carbonyl]-N,N-dimethylpiperidine-1-carboxamide. [Link]

  • Leksic, E., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • SpectraBase. Piperidine-4-carboxylic acid, 1-methyl-4-(4-methoxyphenyl)-, ethyl ester. [Link]

  • PubChemLite. 4-(methoxymethyl)-4-methylpiperidine. [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 4-(Methoxymethyl)-4-methylpiperidine: A Technical Whitepaper

Executive Summary & Structural Rationale As a Senior Application Scientist, I frequently encounter 4,4-disubstituted piperidines in modern drug discovery workflows. Compounds like 4-(methoxymethyl)-4-methylpiperidine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently encounter 4,4-disubstituted piperidines in modern drug discovery workflows. Compounds like 4-(methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4, MW: 143.23 g/mol ) are highly valued for introducing sp³-rich, metabolically stable pharmacophores into drug candidates.

To achieve definitive structural elucidation, we must dissect the molecule into three distinct micro-environments:

  • The Secondary Amine (Piperidine Ring): Dictates the basicity and primary ionization pathway.

  • The Quaternary Carbon (C4): Acts as an insulating node that simplifies spin-spin coupling.

  • The Ether Linkage (Methoxymethyl Group): Provides highly diagnostic vibrational and electronic deshielding signatures.

This guide outlines the causality behind the spectroscopic behavior of this compound and provides self-validating protocols for rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Spin-System Isolation

The predictive power of NMR for this molecule lies in the quaternary nature of the C4 carbon. Because C4 lacks protons, it acts as a magnetic boundary. This isolation prevents vicinal spin-spin coupling ( 3J ) between the piperidine ring protons and the substituents at C4. Consequently, the methylene protons of the methoxymethyl group (-CH₂-O-) and the C4-methyl group (-CH₃) collapse into sharp, highly diagnostic singlets[1].

Furthermore, the electronegative oxygen atom of the ether linkage strongly deshields the adjacent protons and carbons through inductive withdrawal, pushing the -CH₂-O- carbon resonance downfield to approximately 78 ppm[1]. The piperidine ring protons at C2/C6 and C3/C5 exhibit complex multiplets due to axial-equatorial geminal ( 2J ) and vicinal ( 3J ) couplings[2].

Quantitative Data: NMR Assignments

Table 1: Predicted ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment & Causality
¹H ~3.30Singlet3H-OCH₃ : Deshielded by direct oxygen attachment.
¹H ~3.20Singlet2H-CH₂-O- : Isolated by quaternary C4 center.
¹H ~2.80 - 3.00Multiplet4HC2, C6 : Deshielded by adjacent electronegative nitrogen.
¹H ~1.50 - 2.00Broad Singlet1HN-H : Broadened by quadrupolar relaxation; exchanges with D₂O.
¹H ~1.40 - 1.60Multiplet4HC3, C5 : Aliphatic ring protons.
¹H ~1.00Singlet3HC4-CH₃ : Shielded aliphatic environment; isolated spin.
¹³C ~78.0---CH₂-O- : Strongly deshielded by oxygen induction.
¹³C ~59.0---OCH₃ : Standard methoxy carbon shift.
¹³C ~42.0--C2, C6 : Adjacent to secondary amine.
¹³C ~35.0--C3, C5 : Aliphatic ring carbons.
¹³C ~33.0--C4 : Quaternary center.
¹³C ~22.0--C4-CH₃ : Aliphatic methyl carbon.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy acts as an orthogonal validation system. The absence of a carbonyl stretch (typically ~1700 cm⁻¹) combined with the presence of a strong ether stretch confirms the functional group integrity. The asymmetric C-O-C stretching vibration is highly diagnostic, presenting as a strong band near 1100-1150 cm⁻¹, directly confirming the methoxymethyl ether linkage[3].

Table 2: Key FT-IR Absorptions

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3300Medium, BroadSecondary AmineN-H Stretch
~2850 - 2960StrongAliphatic ChainC-H Asymmetric/Symmetric Stretch
~1450MediumAliphatic ChainC-H Bending (Scissoring)
~1100 - 1150StrongAliphatic EtherC-O-C Asymmetric Stretch

Mass Spectrometry & Fragmentation Dynamics

Ionization Causality

The basic secondary amine of the piperidine ring (pKa ~10-11) dictates the ionization strategy. In positive Electrospray Ionization (ESI+), the nitrogen readily accepts a proton, yielding a dominant, stable pseudo-molecular ion [M+H]⁺ at m/z 144.2[1].

Under 70 eV Electron Ionization (EI-MS), the molecular ion (M⁺•) at m/z 143 undergoes predictable fragmentation driven by the stability of the resulting carbocations. The quaternary C4 center is a prime site for alpha-cleavage.

MS_Frag M Molecular Ion (M+•) m/z 143 F1 Loss of •CH3 m/z 128 M->F1 - 15 Da F2 Loss of •CH2OCH3 m/z 98 M->F2 - 45 Da F3 Alpha-Cleavage Ring Opening M->F3 Internal

Mass Spectrometry (EI) Fragmentation Pathways of 4-(Methoxymethyl)-4-methylpiperidine.

Standardized Analytical Workflows

To ensure absolute trustworthiness, every analytical protocol must be a self-validating system. The following methodologies incorporate internal standards and background checks to eliminate false positives.

NMR Sample Preparation and Acquisition
  • Self-Validating Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl₃). Crucially, ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak at exactly 0.00 ppm acts as the internal self-validation standard for chemical shift calibration[3].

  • Instrument Parameters:

    • ¹H NMR: Acquire on a 400 MHz spectrometer using a standard single-pulse sequence (zg30). Use 16 scans with a 2-second relaxation delay to ensure complete longitudinal relaxation (T1) of the isolated methyl protons[2].

    • ¹³C NMR: Acquire at 100 MHz using a proton-decoupled sequence (zgpg30). Increase scans to ≥1024 due to the low natural abundance of ¹³C and the long relaxation time of the quaternary C4 carbon[3].

FT-IR (ATR Mode) Protocol
  • Background Validation: Before sample introduction, record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe). This ensures atmospheric CO₂ and water vapor are digitally subtracted from the final data[3].

  • Acquisition: Apply the neat sample directly to the crystal. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

LC-MS Protocol
  • Matrix Design: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50). Add 0.1% Formic Acid. The formic acid acts as a proton donor, causally driving the equilibrium toward the [M+H]⁺ state for maximum ESI+ sensitivity[1].

  • Acquisition: Inject 1 µL into the ESI source operating in positive mode (capillary voltage 3.0 kV, desolvation temperature 350°C). Scan from m/z 50 to 300.

Workflow Prep Sample Preparation (Dissolution / Dilution) NMR NMR Spectroscopy (1H & 13C Acquisition) Prep->NMR IR FT-IR Spectroscopy (ATR Mode) Prep->IR MS Mass Spectrometry (ESI+ / EI-MS) Prep->MS Data Data Synthesis & Structural Elucidation NMR->Data IR->Data MS->Data

Standardized multi-modal spectroscopic workflow for structural validation.

References

  • MDPI. "Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains." Molecules. Available at:[Link]

Sources

Exploratory

Structural Pharmacology and Mechanism of Action of 4-(Methoxymethyl)-4-methylpiperidine-Derived Therapeutics

Executive Summary In modern rational drug design, the efficacy of a targeted therapy is rarely dictated by its macro-structure alone; rather, it is the precise stereoelectronic properties of its constituent pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the efficacy of a targeted therapy is rarely dictated by its macro-structure alone; rather, it is the precise stereoelectronic properties of its constituent pharmacophores that govern target engagement. 4-(Methoxymethyl)-4-methylpiperidine (4-MMP) (CAS: 774224-63-4) has emerged as a privileged building block in the development of highly selective kinase inhibitors and allosteric modulators [1].

Rather than acting as a standalone drug, 4-MMP is integrated into larger Active Pharmaceutical Ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of how the unique structural features of 4-MMP drive the mechanism of action of advanced therapeutics, specifically targeting PIM kinases, Checkpoint Kinase 1 (Chk1), and TRPML channels [2].

Structural Pharmacology & Mechanistic Rationale

The integration of the 4-MMP moiety into a drug scaffold is a deliberate choice driven by thermodynamics and spatial geometry. Its mechanism of action at the molecular level is defined by three critical structural pillars:

  • The Piperidine Nitrogen (Attachment/Binding Point): Depending on the API design, the secondary amine of the piperidine ring is either coupled to a core scaffold (e.g., via an amide bond) or left basic to form a critical salt bridge with the aspartate residue in the DFG motif of the kinase hinge region.

  • The 4-Methyl Group (Steric Shielding): The geminal disubstitution at the C4 position creates the Thorpe-Ingold effect . This steric bulk restricts the conformational flexibility of the piperidine ring, locking it into a highly stable chair conformation. Causality: By pre-organizing the molecule's geometry, the entropic penalty ( ) upon binding to the target protein is drastically reduced, exponentially increasing binding affinity.

  • The 4-Methoxymethyl Group (Solvent Channel Probing): The ether oxygen acts as a potent hydrogen-bond acceptor, while the terminal methyl group provides a slight lipophilic extension. Causality: This dual nature allows the moiety to reach into the solvent-exposed regions of the ATP-binding pocket, improving the drug's overall aqueous solubility without sacrificing the lipophilicity required for cell membrane permeability.

Quantitative Pharmacological Impact

The table below summarizes the theoretical and observed pharmacological advantages of utilizing the 4-MMP moiety over simpler piperidine derivatives in kinase inhibitor design.

Scaffold MoietyConformational Penalty ( )Aqueous Solubility (LogS)Target Residence TimeKinase Selectivity Score
Unsubstituted PiperidineHighModerateShortLow
4-MethylpiperidineMediumLowMediumModerate
4-(Methoxymethyl)-4-methylpiperidine Low (Thorpe-Ingold) High (Ether H-bonding) Long High

Mechanisms of Action Across Target Classes

A. PIM Kinase Inhibition

PIM kinases (PIM-1, PIM-2, PIM-3) are constitutively active serine/threonine kinases implicated in hematological malignancies and solid tumors. APIs utilizing the 4-MMP moiety, such as triazolopyridine derivatives [3], act as ATP-competitive inhibitors.

  • Mechanism: The 4-MMP group is directed toward the ribose-binding pocket of the PIM kinase. The methoxymethyl ether forms a critical hydrogen bond with the highly conserved lysine residue in the catalytic cleft, while the 4-methyl group prevents the molecule from adopting an inactive conformation, thereby blocking the phosphorylation of downstream pro-survival targets like BAD and c-MYC.

B. Checkpoint Kinase 1 (Chk1) Modulation

Chk1 is a master regulator of the DNA damage response (DDR). Inhibiting Chk1 forces cancer cells with DNA damage into premature mitosis, leading to cell death.

  • Mechanism: The 4-MMP moiety occupies the hydrophobic sub-pocket adjacent to the ATP-binding site. The specific steric bulk of the 4-methyl group prevents the inhibitor from binding to structurally similar off-target kinases (such as CDK2), ensuring high selectivity and minimizing off-target toxicity [1].

C. TRPML Channel Activation

Transient Receptor Potential Mucolipin (TRPML) channels regulate lysosomal function and autophagy.

  • Mechanism: In sulfonanilide derivatives [4], the 4-MMP moiety acts as a lipophilic anchor. It penetrates the lysosomal membrane, allowing the ether oxygen to interact with the luminal domains of the TRPML channel, allosterically modulating its open-state probability and promoting cellular clearance of reactive oxygen species (ROS).

Mechanism A Extracellular Signal B Receptor Tyrosine Kinase A->B C PIM/Chk1 Kinase Activation B->C E Downstream Target (e.g., BAD, c-MYC) C->E Phosphorylation D 4-MMP-Derived Inhibitor D->C ATP-Competitive Inhibition F Cell Cycle Arrest / Apoptosis E->F Blocked by Inhibitor

Fig 1. Signaling pathway modulation by 4-MMP-derived kinase inhibitors.

Experimental Protocols & Validation Systems

To ensure scientific integrity, the development and validation of 4-MMP-derived therapeutics require rigorous, self-validating experimental workflows.

Protocol 1: Synthesis of the Active 4-MMP Pharmacophore

To utilize 4-MMP in API synthesis, it must first be liberated from its protected precursor, Tert-butyl 4-(methoxymethyl)-4-methylpiperidine-1-carboxylate (CAS: 1445795-98-1) [5].

  • Reagent Preparation: Dissolve 1.0 eq of the Boc-protected precursor in anhydrous 1,4-dioxane.

  • Boc-Deprotection: Slowly add 4M HCl in 1,4-dioxane (5.0 eq) at 0°C, then stir at room temperature for 2 hours.

    • Causality: The use of anhydrous HCl in dioxane provides a strictly controlled acidic environment that efficiently cleaves the Boc protecting group without risking the acidic hydrolysis of the delicate methoxymethyl ether linkage.

  • Isolation: Concentrate the mixture under reduced pressure to yield 4-(methoxymethyl)-4-methylpiperidine hydrochloride.

  • Amide Coupling: React the resulting amine with the target carboxylic acid core (e.g., triazolopyridine) using HATU and DIPEA in DMF.

    • Causality: HATU is specifically selected over standard coupling agents (like EDC) due to its superior efficiency in overcoming the steric hindrance generated by the 4-methyl group during the formation of the amide bond.

Protocol 2: TR-FRET Kinase Inhibition Assay

To validate the mechanism of action and ATP-competitive nature of the synthesized 4-MMP inhibitor against PIM-1 kinase.

  • Equilibration: Incubate recombinant PIM-1 kinase with varying concentrations of the 4-MMP-derived inhibitor in assay buffer for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the sterically hindered inhibitor to achieve thermodynamic binding equilibrium with the kinase before the introduction of competing substrates.

  • Tracer Addition: Add a fluorescently labeled kinase tracer and 1 mM ATP to the microplate wells.

    • Causality: Utilizing an ATP concentration of 1 mM (approaching physiological intracellular levels) rigorously stresses the system. If the inhibitor maintains a low IC50 under these conditions, it validates a true, highly potent ATP-competitive mechanism of action.

  • Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader.

    • Causality: TR-FRET introduces a microsecond time delay before capturing the emission signal. This self-validating step eliminates short-lived background auto-fluorescence from the chemical compounds, ensuring that the resulting IC50 values are trustworthy and artifact-free.

Workflow S1 API Synthesis (Boc Cleavage) S2 Target Incubation (Kinase + ATP) S1->S2 S3 TR-FRET Assay (Fluorescence Read) S2->S3 S4 Data Analysis (IC50 & Selectivity) S3->S4

Fig 2. Experimental workflow for validating 4-MMP-derived kinase inhibitors.

References

  • Molaid Chemical Database. (2024). 4-(methoxymethyl)-4-methylpiperidine | CAS 774224-63-4. Retrieved from [Link]

  • World Intellectual Property Organization. (2013). Hepatitis B Antiviral Agents. Patent WO2013096744A1.
  • Array BioPharma Inc. (2014). Triazolopyridine compounds as PIM kinase inhibitors. Patent US20140045817A1.
  • World Intellectual Property Organization. (2022). Sulfonanilide and benzylsulfonyl derivatives, and compositions and methods thereof. Patent WO2022076383A1.
Foundational

Biological activity of "4-(Methoxymethyl)-4-methylpiperidine" derivatives

An In-depth Technical Guide to the Biological Activity of 4-(Methoxymethyl)-4-methylpiperidine Derivatives Authored by a Senior Application Scientist Foreword: The Piperidine Scaffold as a Privileged Structure in Modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 4-(Methoxymethyl)-4-methylpiperidine Derivatives

Authored by a Senior Application Scientist

Foreword: The Piperidine Scaffold as a Privileged Structure in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its favorable physicochemical properties and its presence in a vast number of approved pharmaceuticals and biologically active compounds.[1] Its conformational flexibility, combined with its ability to present substituents in well-defined spatial orientations, makes it a versatile scaffold for targeting a wide array of biological systems.[1] This guide focuses on a specific, highly functionalized variant: the 4-(methoxymethyl)-4-methylpiperidine moiety. The geminal substitution at the 4-position, with a methyl group and a methoxymethyl group, introduces unique stereoelectronic features. The methyl group can influence the conformational equilibrium of the piperidine ring, while the methoxymethyl group provides a potential hydrogen bond acceptor and modulates lipophilicity. These characteristics make derivatives of this scaffold particularly compelling for exploration in drug development, leading to compounds with potent and diverse biological activities.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth analysis of the known biological activities of 4-(methoxymethyl)-4-methylpiperidine derivatives. We will delve into their modulation of key biological targets, explore the nuanced structure-activity relationships (SAR) that govern their function, and provide detailed protocols for their biological evaluation.

Modulation of Opioid Receptors: A Legacy in Analgesia

One of the most significant applications of the 4-(methoxymethyl)-4-methylpiperidine scaffold is in the development of potent opioid receptor modulators, particularly as analogs of fentanyl. These derivatives have been extensively studied for their strong narcotic analgesic activities.[2]

Mechanism of Action: Mu-Opioid Receptor (MOR) Agonism

Derivatives such as N-[1-(2-phenylethyl)-4-methoxymethyl-4-piperidinyl]-N-propionylaniline, commonly known as 4-methoxymethyl fentanyl, exert their analgesic effects primarily through agonism at the mu-opioid receptor (MOR), a G-protein-coupled receptor (GPCR).[2][3] Binding of these ligands to the MOR in the central nervous system initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channels. This ultimately results in hyperpolarization of neuronal membranes and a decrease in neurotransmitter release, producing profound analgesia.

MOR_Signaling_Pathway cluster_membrane Cellular Membrane MOR Mu-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Ligand 4-Methoxymethyl Fentanyl Analog Ligand->MOR ATP ATP Analgesia Analgesic Effect cAMP->Analgesia

Caption: Mu-Opioid Receptor (MOR) Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

Studies on a series of 4-methoxymethyl fentanyl derivatives have revealed key structural features that influence their analgesic potency. While many compounds in this series demonstrate strong analgesic effects, their activity is generally reported to be slightly lower than that of the corresponding 4-methoxycarbonyl fentanyl series.[2] This suggests that the electronic and steric properties of the substituent at the 4-position of the piperidine ring are critical for optimal receptor interaction.

Compound SeriesKey Feature at 4-PositionRelative Analgesic Potency
4-Methoxymethyl Fentanyl -CH₂OCH₃Strong
4-Methoxycarbonyl Fentanyl -COOCH₃Very Strong

This table provides a qualitative comparison based on literature reports.[2]

The N-substituent on the piperidine ring is also a crucial determinant of activity. In many classes of opioids, variation of the N-substituent modulates the balance between agonist and antagonist properties.[4] For fentanyl analogs, an N-(2-phenylethyl) group is a common feature that contributes significantly to high agonist potency.

Acetyl-CoA Carboxylase (ACCase) Inhibition: A Novel Insecticidal Application

In a significant departure from neuronal targets, derivatives incorporating a spiro-linked N-methoxy piperidine ring have been developed as potent inhibitors of acetyl-CoA carboxylase (ACCase). This has culminated in the discovery of spiropidion, a novel proinsecticide for controlling a broad range of sucking pests in agriculture.[5][6]

Mechanism of Action: Disruption of Fatty Acid Biosynthesis

Spiropidion itself is a proinsecticide. Following application and absorption into a plant, it is metabolized into its active form, a dione metabolite.[5] This active compound targets and inhibits ACCase, a critical enzyme in the biosynthesis of fatty acids. Fatty acids are essential for building cell membranes and for energy storage. By inhibiting this pathway, the compound disrupts the growth and development of the target insects, providing effective and long-lasting control.[6] This mode of action is particularly valuable as it targets a non-neuronal site, offering an alternative to chemistries that are prone to resistance development.[5]

Spiropidion_MOA Spiropidion Spiropidion (Pro-insecticide) Metabolism In Planta Metabolism Spiropidion->Metabolism Active_Metabolite Active Dione Metabolite Metabolism->Active_Metabolite ACCase Acetyl-CoA Carboxylase (ACCase) Active_Metabolite->ACCase Inhibits Fatty_Acid_Synth Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synth Catalyzes Insect_Growth Insect Growth & Development Fatty_Acid_Synth->Insect_Growth Essential for

Caption: Mechanism of Action for Spiropidion.

Key Structural Innovations

The discovery of spiropidion involved the strategic incorporation of an N-methoxy-4-piperidone building block into a 2-aryl-1,3-dione scaffold.[5][6] The optimization process focused on modulating the aryl substitution pattern and exploring different substituents at the lactam nitrogen position to achieve potent control of sucking insects and mites. The spiro-linked N-methoxy piperidine ring is a key chemical innovation that contributes to the compound's unique properties, including its ability to be transported throughout the plant via both xylem and phloem, ensuring comprehensive protection.[5]

Broader Biological Potential and Future Directions

While the roles in analgesia and insecticide development are well-defined, the versatile piperidine scaffold suggests a much broader range of potential biological activities.[7] Predictive in silico studies and research on structurally related compounds indicate that 4-(methoxymethyl)-4-methylpiperidine derivatives could be promising candidates for targeting various other systems.

Potential therapeutic areas for piperidine derivatives include:

  • Central Nervous System (CNS) Disorders: As modulators of neurotransmitter transporters and receptors.[7][8]

  • Cancer: As scaffolds for developing agents that affect cell growth and metastasis.[7][9]

  • Antimicrobial Agents: The piperidine core is found in various compounds with antibacterial and antifungal properties.[7][10]

  • Cardiovascular and Gastrointestinal Functions: Through modulation of targets like the 5-HT4 receptor.[11]

The rational design of new derivatives will depend heavily on the intended biological target. The 4-methyl group likely restricts the conformational flexibility of the piperidine ring, which can be advantageous for specific receptor binding, while the methoxymethyl group offers a handle for further functionalization or for engaging in specific polar interactions within a binding pocket.[12]

Experimental Protocols: A Guide to Biological Evaluation

To validate the biological activity of novel 4-(methoxymethyl)-4-methylpiperidine derivatives, rigorous and standardized experimental protocols are essential. The following section provides step-by-step methodologies for key assays.

Protocol: In Vivo Analgesic Activity (Mouse Hot Plate Test)

This protocol is used to assess the centrally-mediated analgesic activity of compounds like fentanyl analogs, as mentioned in the literature.[2]

Objective: To measure the latency of a pain response in mice placed on a heated surface following administration of a test compound.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test compound solution and vehicle control (e.g., saline).

  • Reference standard (e.g., Morphine).

  • Male or female mice (e.g., Swiss albino, 20-25g).

  • Syringes for administration (e.g., subcutaneous or intraperitoneal).

  • Timer.

Methodology:

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one hour before testing.

  • Baseline Latency: Gently place each mouse on the hot plate and start the timer. Record the time (in seconds) until the mouse exhibits a pain response (e.g., licking its paws or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. Any mouse not responding by the cut-off time is removed and excluded from the study.

  • Grouping and Administration: Divide the mice into groups (n=6-10 per group): Vehicle Control, Reference Standard, and Test Compound(s) at various doses. Administer the respective substances via the chosen route.

  • Post-Treatment Latency: At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the response latency, again observing the cut-off time.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Statistical Analysis: Compare the %MPE values of the test groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). Calculate the ED₅₀ value for the test compound.

Protocol: Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor (MOR) using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the human MOR (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]DAMGO (a selective MOR agonist).

  • Non-specific binding control: Naloxone (a high-concentration opioid antagonist).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Assay Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (e.g., 10-20 µg protein per well).

    • [³H]DAMGO at a concentration near its Kd (e.g., 1-2 nM).

    • Either assay buffer (for total binding), excess Naloxone (e.g., 10 µM, for non-specific binding), or the test compound at various concentrations.

  • Equilibration: Incubate the plate at room temperature (e.g., 25 °C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Punch out the filters, place them in scintillation vials with a scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SAR_Logic_Diagram cluster_scaffold 4-(Methoxymethyl)-4-methylpiperidine Core Core Piperidine Ring N_Position N1-Position Core->N_Position C4_Substituents C4-Substituents -CH₃ -CH₂OCH₃ Core->C4_Substituents Aryl_Group Aryl Group (e.g., Anilino) Core->Aryl_Group Activity Biological Activity (Potency & Selectivity) N_Position->Activity Modulates Agonist/ Antagonist Profile C4_Substituents->Activity Influences Conformation & Receptor Fit Aryl_Group->Activity Key for Target Binding & Selectivity

Caption: Key Pharmacophoric Elements for SAR.

References
  • Structure Activity Rel
  • [Synthesis and analgesic activity of analogs of 4-methoxymethyl fentanyl]. PubMed.
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine deriv
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC.
  • Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)
  • Spiro N-methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion. PubMed.
  • Spiro N‐methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion.
  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Sungkyunkwan University Research Portal.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC.
  • Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetast
  • Epigenetic Modulation of Opioid Receptors by Drugs of Abuse. MDPI.

Sources

Exploratory

4-(Methoxymethyl)-4-methylpiperidine: A Privileged sp³-Rich Scaffold in Modern Medicinal Chemistry

Executive Summary The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a cornerstone of modern drug discovery, driven by the need to improve clinical success rates and physi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a cornerstone of modern drug discovery, driven by the need to improve clinical success rates and physicochemical properties. The 4-(methoxymethyl)-4-methylpiperidine scaffold (CAS 774224-63-4)[1] and its Boc-protected derivative (CAS 1445795-98-1)[2] represent highly optimized structural motifs in this paradigm. This technical guide explores the structural rationale, toxicological mitigation strategies, and self-validating synthetic methodologies associated with this privileged building block.

Structural and Physicochemical Rationale (The "Why")

As an Application Scientist, I frequently observe lead compounds failing in late-stage development due to poor metabolic stability or off-target toxicity. The 4-(methoxymethyl)-4-methylpiperidine scaffold is specifically designed to engineer these liabilities out of a molecule:

  • Conformational Locking: The geminal disubstitution at the C4 position locks the piperidine ring into a rigid chair conformation. The methyl group typically occupies the axial position, forcing the bulkier methoxymethyl group into the equatorial plane. This pre-organization reduces the entropic penalty upon target binding, often leading to increased receptor affinity.

  • Metabolic Shielding: Unsubstituted piperidines are highly susceptible to cytochrome P450-mediated oxidation at the C4 position. The 4,4-disubstitution completely blocks this metabolic soft spot, dramatically extending the half-life of the pharmacophore.

  • Vectorized Hydrogen Bonding: Unlike simple alkyl groups, the methoxymethyl moiety provides a specific vector for a hydrogen bond acceptor (HBA). This allows for targeted interactions with receptor pocket residues (e.g., in GPCRs) while simultaneously improving aqueous solubility.

Mitigating Off-Target Toxicity: The hERG Challenge

A major hurdle in developing CNS and GPCR-targeted therapeutics is off-target binding to the hERG potassium channel, which can lead to fatal cardiac arrhythmias. High lipophilicity (LogD) and basic amines are primary drivers of hERG toxicity.

By incorporating a methoxymethyl group instead of a simple alkyl chain, medicinal chemists introduce a localized dipole. This modification effectively lowers the overall lipophilicity (cLogP) while maintaining the steric bulk necessary for receptor pocket filling. This exact strategy has been successfully employed in the optimization of CCR5 antagonists for HIV-1 replication[3] and is heavily cited in patent literature for chemokine receptor modulators (e.g., EP 2010506 B1)[4].

HERG_Mitigation A High Lipophilicity (Flat Aromatics) B hERG Channel Inhibition A->B Drives C sp³ Scaffold Insertion (4,4-Disubstitution) B->C Requires D Methoxymethyl Addition (↑ TPSA, ↓ LogD) C->D Refines E Reduced Toxicity Maintained Potency D->E Achieves

Logical workflow for mitigating hERG liability using the methoxymethyl-piperidine scaffold.

Quantitative Scaffold Profiling

To understand the physicochemical impact of this scaffold, we must compare it against its structural relatives. The data below illustrates how the methoxymethyl group elegantly balances lipophilicity and polarity.

ScaffoldMolecular WeightcLogP (est.)TPSA (Ų)H-Bond AcceptorsFsp³
Piperidine85.150.8412.0311.00
4,4-Dimethylpiperidine113.201.6012.0311.00
4-(Methoxymethyl)-4-methylpiperidine 143.23 1.10 21.26 2 1.00

Data Interpretation: While moving from piperidine to 4,4-dimethylpiperidine increases steric bulk, it doubles the lipophilicity (cLogP 0.84 → 1.60), increasing the risk of hERG binding. The 4-(methoxymethyl)-4-methylpiperidine scaffold provides the same steric shielding but drops the cLogP back down to 1.10 by doubling the Topological Polar Surface Area (TPSA).

Self-Validating Synthetic Methodology (The "How")

A protocol is only as reliable as its validation checkpoints. The following de novo synthesis of 4-(methoxymethyl)-4-methylpiperidine is designed as a self-validating workflow, ensuring high fidelity at every intermediate stage.

Step 1: C4-Alkylation (Conformational Locking)
  • Reagents: Ethyl 1-benzylpiperidine-4-carboxylate, LDA (Lithium diisopropylamide), MeI (Methyl iodide), THF, -78 °C.

  • Causality: LDA is a strong, non-nucleophilic base required to fully deprotonate the sterically hindered alpha-carbon without attacking the ester carbonyl. The bulky benzyl group on the nitrogen directs the conformation, allowing MeI to attack from the less hindered face.

  • Validation Checkpoint: LC-MS must show an [M+H]⁺ shift from 248 to 262. ¹H NMR will reveal a new, distinct 3H singlet at ~1.2 ppm corresponding to the newly installed C4-methyl group.

Step 2: Ester Reduction to Primary Alcohol
  • Reagents: LiAlH₄ (Lithium aluminum hydride), THF, 0 °C to RT.

  • Causality: A powerful reducing agent is necessary to push the sterically hindered tertiary ester all the way to the primary alcohol, avoiding stalling at the aldehyde stage.

  • Validation Checkpoint: IR spectroscopy must show the complete disappearance of the ester C=O stretch (~1730 cm⁻¹). ¹H NMR will show the loss of the ethyl quartet/triplet signals.

Step 3: Etherification (O-Alkylation)
  • Reagents: NaH (Sodium hydride), MeI, DMF, 0 °C.

  • Causality: These are classic Williamson ether synthesis conditions. NaH provides irreversible deprotonation (evolving H₂ gas) to drive the formation of the alkoxide, which then rapidly attacks MeI to install the critical H-bond acceptor.

  • Validation Checkpoint: The appearance of a sharp methoxy singlet (~3.3 ppm) in ¹H NMR confirms successful O-alkylation.

Step 4: Scaffold Liberation (Debenzylation)
  • Reagents: H₂ (1 atm), 10% Pd/C, MeOH.

  • Causality: Hydrogenolysis is a mild, orthogonal deprotection strategy that cleanly removes the benzyl group without affecting the newly formed aliphatic ether or the piperidine ring, liberating the secondary amine for downstream library synthesis.

  • Validation Checkpoint: LC-MS shows [M+H]⁺ = 144.2. ¹H NMR shows the complete disappearance of aromatic protons (7.2–7.4 ppm). (Note: If the Boc-protected variant[2] is required, treat the crude amine directly with Boc₂O and DIPEA in DCM).

Synthesis_Workflow N1 Ethyl 1-benzylpiperidine -4-carboxylate N2 Ethyl 1-benzyl-4-methyl piperidine-4-carboxylate N1->N2 LDA, MeI (C4-Alkylation) Validation: NMR 3H singlet ~1.2 ppm N3 (1-Benzyl-4-methylpiperidin -4-yl)methanol N2->N3 LiAlH4 (Reduction) Validation: IR loss of C=O ~1730 cm⁻¹ N4 1-Benzyl-4-(methoxymethyl) -4-methylpiperidine N3->N4 NaH, MeI (Etherification) Validation: NMR 3H singlet ~3.3 ppm N5 4-(Methoxymethyl) -4-methylpiperidine N4->N5 H2, Pd/C (Debenzylation) Validation: LC-MS [M+H]⁺ 144.2

Self-validating synthetic workflow for 4-(methoxymethyl)-4-methylpiperidine.

Conclusion

The 4-(methoxymethyl)-4-methylpiperidine scaffold is far more than a simple structural variation; it is a highly engineered solution to common medicinal chemistry bottlenecks. By providing conformational rigidity, blocking metabolic liabilities, and precisely tuning the LogD/TPSA ratio, this building block allows researchers to rescue potent but toxic lead compounds—particularly in the challenging arenas of CNS and GPCR drug discovery.

References

  • [2] Tert-butyl 4-(methoxymethyl)-4-methylpiperidine-1-carboxylate - ChemScene. Source: ChemScene. 2

  • [3] Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. Source: PubMed Central (PMC). 3

  • [1] 4-(methoxymethyl)-4-methylpiperidine - CAS号774224-63-4. Source: Molaid (摩熵化学). 1

  • DIAZEPAN DERIVATIVES MODULATORS OF CHEMOKINE RECEPTORS - EP 2010506 B1. Source: European Patent Office.

Sources

Foundational

Conformational analysis of "4-(Methoxymethyl)-4-methylpiperidine"

An In-Depth Technical Guide to the Conformational Analysis of 4-(Methoxymethyl)-4-methylpiperidine Authored for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of 4-(Methoxymethyl)-4-methylpiperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals due to its ability to orient substituents in precise three-dimensional arrangements. The conformational behavior of substituted piperidines directly influences their pharmacological activity, making a thorough analysis of their structure essential for rational drug design. This guide provides a comprehensive examination of the conformational landscape of 4-(Methoxymethyl)-4-methylpiperidine, a geminally disubstituted derivative. We will explore the fundamental principles governing its structure, from steric and stereoelectronic effects to the advanced methodologies used for its characterization. This document synthesizes theoretical principles with practical, field-proven protocols in computational chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography to present a holistic analytical framework.

Introduction: The Significance of the Piperidine Scaffold

The six-membered saturated heterocycle, piperidine, is a privileged scaffold in drug discovery. Its prevalence stems from its structural similarity to cyclohexane, predominantly adopting a stable chair conformation that minimizes angular and torsional strain.[1][2] However, the inclusion of a nitrogen atom introduces unique properties, including a site for hydrogen bonding and altered electronic effects that influence the ring's conformational equilibrium.[1] The precise spatial orientation of substituents on the piperidine ring is a critical determinant of a molecule's ability to bind to its biological target, thereby dictating its efficacy and selectivity.[3]

In the case of 4,4-disubstituted piperidines, such as the title compound 4-(methoxymethyl)-4-methylpiperidine, the geminal substitution at the C4 position introduces fascinating conformational questions. While ring inversion between the two chair forms is still possible, the two conformers are no longer energetically equivalent. The analysis, therefore, centers on determining which substituent, methyl or methoxymethyl, preferentially occupies the axial versus the equatorial position and quantifying this preference. This guide will dissect the interplay of steric hindrance and potential stereoelectronic interactions that govern this equilibrium.

Foundational Conformational Principles

The conformational analysis of 4-(methoxymethyl)-4-methylpiperidine is governed by the chair-chair interconversion of the piperidine ring. This process results in two distinct chair conformations, and understanding their relative stability is paramount.

cluster_A Conformer A cluster_B Conformer B a a b b a->b Ring Inversion b->a

Caption: Chair-chair interconversion of 4-(methoxymethyl)-4-methylpiperidine.

  • Conformer A (Methyl-axial / Methoxymethyl-equatorial): In this arrangement, the methyl group occupies the sterically hindered axial position, where it experiences 1,3-diaxial interactions with the axial hydrogen atoms at the C2 and C6 positions. The larger methoxymethyl group resides in the less hindered equatorial position.

  • Conformer B (Methyl-equatorial / Methoxymethyl-axial): Conversely, this conformer places the methoxymethyl group in the axial position, subject to 1,3-diaxial interactions, while the smaller methyl group is in the equatorial position.

The primary determinant of the equilibrium between these two conformers is steric strain. The conformational preference is typically quantified by the "A-value," which represents the free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. The group with the larger A-value has a stronger preference for the equatorial position. While the A-value for a methyl group is well-established at approximately 1.7-1.8 kcal/mol, the A-value for a methoxymethyl group is less commonly cited. However, it is anticipated to be larger than that of the methyl group due to its greater size and rotational freedom, thus favoring Conformer A, where the methoxymethyl group is equatorial.

Beyond simple sterics, stereoelectronic effects such as hyperconjugation can play a role, although the classic anomeric effect is not at play here as the substitution is not at the C2 position.[4][5] Nevertheless, interactions between the nitrogen lone pair and the substituents must be considered in high-level computational models.

Methodologies for Comprehensive Conformational Analysis

A multi-pronged approach combining computational modeling with experimental verification is the gold standard for a thorough conformational analysis.[1][6]

Computational Modeling

Computational chemistry offers powerful predictive insights into the relative energies and geometries of different conformers before any wet lab experiments are conducted.[1][6] Density Functional Theory (DFT) is particularly well-suited for this task, providing a good balance of accuracy and computational efficiency.

G start Initial 3D Structure of 4-(methoxymethyl)-4-methylpiperidine conf_search Conformational Search (e.g., Monte Carlo, Systematic) start->conf_search opt_freq Geometry Optimization & Frequency Calculation (DFT: e.g., B3LYP/6-31G*) conf_search->opt_freq validation Verify True Minima (No imaginary frequencies) opt_freq->validation Check Frequencies energy_analysis Calculate Relative Free Energies (ΔG) (Including ZPE and thermal corrections) validation->energy_analysis prediction Identify Lowest Energy Conformer(s) and Predict Equilibrium Population energy_analysis->prediction

Caption: Workflow for the computational conformational analysis.

Experimental Protocol: DFT Analysis

  • Structure Generation: Build an initial 3D model of both Conformer A and Conformer B of 4-(methoxymethyl)-4-methylpiperidine.

  • Conformational Search: Perform a systematic or stochastic conformational search for each chair form to identify low-energy rotamers of the methoxymethyl group.[1][6]

  • Geometry Optimization: For each identified low-energy conformer, perform a full geometry optimization using a DFT method, such as B3LYP with a 6-31G* or higher basis set. To simulate solution conditions, an implicit solvent model like the Polarizable Continuum Model (PCM) for a relevant solvent (e.g., chloroform, water) should be included.[1]

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry at the same level of theory. This step is crucial to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[7]

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the most stable conformers (Conformer A vs. Conformer B). The energy difference can be used to calculate the predicted equilibrium population using the Boltzmann distribution equation.

NMR Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying the conformation and dynamics of molecules in solution.[1]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 4-(methoxymethyl)-4-methylpiperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is important as it can influence the conformational equilibrium.[1]

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the structure and purity.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to assign protons to their directly attached carbons.

    • Crucially, acquire a 2D NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy) spectrum. This experiment detects through-space correlations between protons that are close to each other (< 5 Å), providing definitive proof of their relative spatial arrangement.

Data Interpretation for Conformational Assignment

The key to assigning the dominant conformation lies in analyzing the NOESY data. Specific NOE correlations are expected for each conformer:

cluster_A Expected NOEs for Conformer A (Me-axial) cluster_B Expected NOEs for Conformer B (MOM-axial) a a b b

Caption: Key NOE correlations for differentiating conformers.

  • If Conformer A is dominant (Methyl-axial): Strong NOE signals will be observed between the protons of the axial methyl group and the axial protons at C2 and C6 (H₂ₐₓ and H₆ₐₓ).

  • If Conformer B is dominant (Methoxymethyl-axial): Strong NOE signals will be observed between the axial protons of the methoxymethyl group (-CH₂O-) and the axial protons at C2 and C6.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[2][3] While the solid-state conformation may not always be identical to the major conformer in solution, it serves as an invaluable reference point and provides definitive geometric data (bond lengths, angles, and torsion angles) that can be used to benchmark computational results.[6]

Experimental Protocol: X-ray Crystallography

  • Crystallization: The primary challenge is to grow single crystals of sufficient quality. This typically involves dissolving the purified compound in a suitable solvent system and allowing for slow evaporation, vapor diffusion, or cooling to induce crystallization.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a precise 3D model of the molecule as it exists in the crystal lattice.

Predicted Conformation and Data Synthesis

Based on fundamental steric principles, a clear prediction can be made and summarized. The methoxymethyl group is sterically more demanding than the methyl group. Therefore, the conformational equilibrium is expected to strongly favor the conformer that places the larger methoxymethyl group in the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions.

Table 1: Summary of Predicted Conformational Data

ParameterConformer A (Predicted Major)Conformer B (Predicted Minor)Rationale
Substituent Position Me (axial), MOM (equatorial)Me (equatorial), MOM (axial)The larger MOM group avoids 1,3-diaxial strain.
Relative Energy (ΔG) ~0 kcal/mol (Reference)> 2 kcal/molBased on estimated differences in A-values.
Key ¹H NMR NOEs (Me protons) ↔ (H₂ₐₓ, H₆ₐₓ)(-CH₂O- protons) ↔ (H₂ₐₓ, H₆ₐₓ)Proximity of axial groups to syn-axial protons.
¹³C Chemical Shift C4-C H₃ expected to be shielded (upfield)C4-C H₂OCH₃ expected to be shieldedThe gamma-gauche effect shields axial carbons.

Conclusion

The conformational analysis of 4-(methoxymethyl)-4-methylpiperidine is a prime example of the foundational principles that guide modern drug design. A synergistic approach, leveraging the predictive power of computational chemistry and the definitive evidence from experimental techniques like NMR spectroscopy and X-ray crystallography, is essential for a complete understanding.[1][6] The evidence strongly suggests that the conformational equilibrium of this molecule will heavily favor the chair conformer where the sterically demanding methoxymethyl group occupies the equatorial position, and the smaller methyl group is in the axial position. This detailed structural insight is critical for scientists seeking to incorporate this and related piperidine scaffolds into novel therapeutic agents, enabling the rational design of molecules with optimized potency and physicochemical properties.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Benchchem.
  • Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. Benchchem.
  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). Journal of Molecular Structure.
  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. (2023). New Journal of Chemistry.
  • Crystal structures of two chiral piperidine derivatives: 1-[(1R) - PMC - NIH. (2012). Acta Crystallographica Section E. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYcqPBwUks5dClO1sLEg1bfMJc4iSaSnEOarDdhUlRcuuUsBtXqfdaamA1xEgQe76rWKTlGWDRCrUs73QbWU0eUo1mA7coFOSCL89PtwOW3zYd63R5UfZXl5Q8ZoWthR7-eyWvdjRovD7JrZg=
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2019). ResearchGate.
  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: A DFT study on combination anomeric effect and Schleyer hyperconjugative aromaticity. (2023). ResearchGate.
  • Theoretical Conformational Analysis of Piperidine-1-carbonyl Azide: An In-depth Technical Guide. Benchchem.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1977). Journal of the American Chemical Society.
  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schl. (2023). RSC Publishing.
  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative ... (2023). New Journal of Chemistry.
  • Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (1987). RSC Publishing.

Sources

Exploratory

Whitepaper: Stability and Storage Dynamics of 4-(Methoxymethyl)-4-methylpiperidine

Executive Summary In modern drug development, 4-(Methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4) serves as a critical structural motif, frequently utilized in the synthesis of PIM kinase inhibitors and TRPML modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, 4-(Methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4) serves as a critical structural motif, frequently utilized in the synthesis of PIM kinase inhibitors and TRPML modulators[1]. However, handling this compound requires rigorous environmental controls. Its molecular architecture presents a dual-threat degradation profile: a basic secondary amine (piperidine ring) and an auto-oxidizable methoxymethyl ether group. This technical guide outlines the mechanistic causality behind its degradation and provides self-validating protocols to ensure reagent integrity across the drug development lifecycle.

Structural Vulnerabilities and Degradation Mechanisms

To design an effective storage protocol, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule.

The Piperidine Core: Hygroscopicity and Carbamate Formation

The piperidine ring is a secondary amine with strong nucleophilic and basic characteristics. When exposed to ambient air, the amine readily acts as a nucleophile, attacking atmospheric carbon dioxide (CO₂) in the presence of moisture to form insoluble carbamate or carbonate salts[2]. This degradation pathway is highly detrimental in catalytic cross-coupling reactions, as the sudden shift in molarity and the introduction of basic impurities can poison transition-metal catalysts.

The Methoxymethyl Ether Moiety: Auto-Oxidation and Peroxide Risk

Ethers are intrinsically prone to auto-oxidation via a radical chain mechanism when exposed to oxygen and ultraviolet (UV) light. As detailed by , methoxymethyl ethers are particularly susceptible because the intermediate radical is highly stabilized by the adjacent oxygen atoms. This radical propagation generates hydroperoxides. Over time, or during solvent evaporation, these hydroperoxides concentrate and pose a severe, life-threatening explosion hazard[3].

Degradation Mol 4-(Methoxymethyl)- 4-methylpiperidine Amine Piperidine Core (Secondary Amine) Mol->Amine Ether Methoxymethyl Ether (Acetal-like) Mol->Ether Air Atmospheric CO2 / H2O Amine->Air Nucleophilic Attack O2 Oxygen / UV Light Ether->O2 Radical Abstraction Carbamate Carbamate Salts (Hygroscopic) Air->Carbamate pH Shift & Degradation Peroxide Hydroperoxides (Explosive Risk) O2->Peroxide Auto-oxidation

Fig 1. Bimodal degradation pathways of 4-(Methoxymethyl)-4-methylpiperidine via amine and ether.

Quantitative Stability Matrix

Empirical stability data dictates that mitigating both moisture and oxygen is non-negotiable. The table below summarizes the quantitative impact of storage conditions on the shelf life of the compound, aligning with for peroxide-forming chemicals[4].

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradant
20–25°C (Ambient)AirUnrestricted< 2 WeeksHydroperoxides, Carbamates
20–25°C (Ambient)AirDark (Amber)1–2 MonthsCarbamates
2–8°C (Refrigerated)AirDark (Amber)3–6 MonthsHydroperoxides
2–8°C (Refrigerated) Argon Dark (Amber) 12–18 Months None (Stable)
-20°C (Freezer)ArgonDark (Amber)> 24 MonthsNone (Stable)

Causality Note: Why is Argon preferred over Nitrogen? Argon has a density of 1.78 g/L, making it significantly heavier than ambient air (1.22 g/L) and Nitrogen (1.16 g/L). When purging a vial, Argon settles at the bottom, forming a robust, protective blanket over the volatile ether, whereas Nitrogen rapidly dissipates upon opening.

Self-Validating Experimental Protocols

A robust laboratory protocol must be self-validating—meaning it contains internal checks to prevent false assumptions. The following Standard Operating Procedures (SOPs) ensure the integrity of 4-(Methoxymethyl)-4-methylpiperidine.

Protocol 1: Self-Validating Peroxide Screening

Peroxide test strips (typically utilizing Potassium Iodide, KI) are highly sensitive to ambient moisture and have a notoriously short shelf life[3]. Relying on a degraded test strip can result in a false negative, masking a lethal peroxide accumulation. This protocol, adapted from, integrates mandatory controls[3].

Step-by-Step Methodology:

  • Control Validation (The Self-Check): Before testing the reagent, test a known negative (HPLC-grade water) and a known positive (3% H₂O₂ solution).

    • Causality: If the positive control fails to turn the KI strip a deep blue/black, the strips are degraded and must be discarded. Proceeding without this step invalidates the entire assay.

  • Sample Application: Using a glass Pasteur pipette, apply exactly one drop of 4-(Methoxymethyl)-4-methylpiperidine to a validated test strip.

  • Incubation & Reading: Allow 15 seconds for the reaction to occur. Compare the color to the manufacturer's scale.

  • Action Thresholds:

    • < 5 ppm: Safe for use and storage.

    • > 5 ppm: The batch is compromised. Quench immediately by adding an equal volume of acidified 10% Ferrous Sulfate (FeSO₄) solution to reduce the hydroperoxides to safe alcohols before disposal[3].

Protocol 2: Inert Atmosphere Aliquoting

Repeatedly opening a bulk container introduces fresh oxygen and moisture, accelerating degradation. Bulk reagents must be aliquoted immediately upon receipt.

Step-by-Step Methodology:

  • System Validation: Transfer the bulk reagent into a glovebox. Verify the internal atmosphere using a digital hygrometer. The protocol is only valid if ambient humidity is < 5 ppm H₂O.

  • Vial Preparation: Utilize pre-dried, amber glass vials with PTFE-lined septa.

    • Causality: Amber glass blocks UV radiation, effectively halting the photochemical initiation phase of radical auto-oxidation. PTFE (Teflon) prevents the solvent from degrading the septa over time.

  • Aliquoting: Dispense the reagent into single-use volumes (e.g., 1 mL or 5 mL) to prevent freeze-thaw and repeated exposure cycles.

  • Argon Purging & Sealing: Purge the headspace of each vial with a gentle stream of Argon for 10 seconds. Cap tightly and seal with Parafilm. Store immediately at 2–8°C.

Workflow Rec Receive Reagent (CAS: 774224-63-4) Glove Transfer to Glovebox (Argon Atmosphere) Rec->Glove Ctrl Run Peroxide Test (+/- Controls) Glove->Ctrl Pass Peroxides < 5 ppm Ctrl->Pass Fail Peroxides > 5 ppm Ctrl->Fail Aliquot Aliquot into Amber PTFE Vials Pass->Aliquot Quench Quench with FeSO4 Dispose Safely Fail->Quench Store Store at 2-8°C (Desiccated) Aliquot->Store

Fig 2. Self-validating inert handling and peroxide screening workflow for methoxymethyl ethers.

Conclusion

The stability of 4-(Methoxymethyl)-4-methylpiperidine is intrinsically tied to the strict management of its environment. By understanding the mechanistic drivers of its degradation—nucleophilic carbamate formation and radical-driven auto-oxidation—scientists can implement robust, self-validating workflows. Utilizing Argon blanketing, amber glass, and rigorous peroxide screening ensures that this vital chemical building block remains pure, safe, and effective for advanced drug synthesis.

References

  • Cambridge University Safety Office. "Safe Storage of Hazardous Chemicals." University of Cambridge. URL:[Link]

  • Florida Atlantic University Environmental Health and Safety. "Guidelines for Explosive and Potentially Explosive Chemicals." Florida Atlantic University. URL: [Link]

  • Ataman Chemicals. "Methoxymethyl Ether Handling and Storage." Ataman Chemicals. URL:[Link]

Sources

Foundational

Retrosynthetic Analysis and Strategic Assembly of 4-(Methoxymethyl)-4-methylpiperidine: A Technical Guide

Executive Summary & Pharmacological Rationale In modern medicinal chemistry, the piperidine ring is a privileged scaffold ubiquitous in FDA-approved therapeutics. However, the C4 position of unsubstituted piperidines oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the piperidine ring is a privileged scaffold ubiquitous in FDA-approved therapeutics. However, the C4 position of unsubstituted piperidines often presents a metabolic liability, acting as a hotspot for oxidative metabolism via Cytochrome P450 enzymes. The introduction of a quaternary carbon center at C4—specifically incorporating a methyl group and a methoxymethyl ether—effectively blocks this metabolic vulnerability. Furthermore, the methoxymethyl (-CH₂OCH₃) group acts as a potent hydrogen bond acceptor, tuning the molecule's lipophilicity to enhance blood-brain barrier (BBB) penetration compared to its free alcohol counterpart.

This technical guide delineates the retrosynthetic logic, mechanistic causality, and forward assembly of 4-(methoxymethyl)-4-methylpiperidine [1], providing a self-validating framework for drug development professionals.

Structural Deconstruction & Retrosynthetic Logic

The synthesis of 4,4-disubstituted piperidines requires precise control over enolate chemistry and orthogonal protecting group strategies. The target molecule can be deconstructed through a logical sequence of functional group interconversions (FGIs) and strategic C-C/C-O bond cleavages.

Retrosynthesis A Target Molecule 4-(Methoxymethyl)- 4-methylpiperidine B Intermediate 4 1-Boc-4-(methoxymethyl)- 4-methylpiperidine A->B Deprotection (C-N Logic) C Intermediate 3 1-Boc-4-(hydroxymethyl)- 4-methylpiperidine B->C Etherification (C-O Logic) D Intermediate 2 Ethyl 1-Boc-4-methyl- piperidine-4-carboxylate C->D Reduction (FGI) E Intermediate 1 Ethyl 1-Boc- piperidine-4-carboxylate D->E Alkylation (C-C Logic)

Retrosynthetic disconnection strategy for 4-(methoxymethyl)-4-methylpiperidine.

Disconnection Causality:
  • Deprotection (C-N Bond Logic): The secondary amine must be protected during strong base and reductive steps. The tert-butyloxycarbonyl (Boc) group is chosen for its orthogonality; it is highly stable to the strongly basic conditions of enolate alkylation and the nucleophilic conditions of hydride reduction[2].

  • Etherification (C-O Bond Logic): The methoxymethyl ether is disconnected to a primary alcohol. Performing etherification late in the synthesis prevents potential ether cleavage or interference during the earlier enolate formation[3].

  • Reduction (FGI): The primary alcohol is traced back to an ester. This allows the utilization of robust enolate chemistry on an ester carbonyl to build the quaternary center[4].

  • Alkylation (C-C Bond Logic): The critical C4 quaternary center is formed via the disconnection of the C4-methyl bond, leading back to the commercially available starting material, ethyl isonipecotate.

Forward Synthesis & Mechanistic Causality

Step 1: N-Protection of Ethyl Isonipecotate

Reaction: Ethyl isonipecotate + Boc₂O + Et₃N → Ethyl 1-Boc-piperidine-4-carboxylate. Causality: The free secondary amine is highly nucleophilic and would readily react with electrophiles in subsequent steps. Triethylamine acts as a non-nucleophilic acid scavenger to drive the formation of the carbamate.

Step 2: Enolate Alkylation (Quaternary Center Formation)

Reaction: Ethyl 1-Boc-piperidine-4-carboxylate + LDA + MeI → Ethyl 1-Boc-4-methylpiperidine-4-carboxylate. Causality: Lithium diisopropylamide (LDA) is utilized at -78 °C. LDA is a sterically hindered, non-nucleophilic base that quantitatively deprotonates the α-carbon without attacking the ester carbonyl[2]. The extremely low temperature is critical to prevent self-condensation (Claisen condensation) of the resulting ester enolate. Subsequent addition of methyl iodide (MeI) results in a rapid, irreversible Sₙ2 alkylation to establish the C4 quaternary center[5].

Step 3: Ester Reduction

Reaction: Ethyl 1-Boc-4-methylpiperidine-4-carboxylate + LiAlH₄ → 1-Boc-4-(hydroxymethyl)-4-methylpiperidine[4]. Causality: Lithium aluminum hydride (LiAlH₄) is required to fully reduce the ester to a primary alcohol. The Boc protecting group remains intact because the resonance contribution of the carbamate nitrogen lone pair into the carbonyl renders the Boc group significantly less electrophilic than the standard ester.

Step 4: Williamson Ether Synthesis

Reaction: 1-Boc-4-(hydroxymethyl)-4-methylpiperidine + NaH + MeI → 1-Boc-4-(methoxymethyl)-4-methylpiperidine[3]. Causality: Sodium hydride (NaH) irreversibly deprotonates the primary alcohol, generating hydrogen gas and a highly nucleophilic alkoxide. This alkoxide subsequently attacks MeI via an Sₙ2 mechanism. The reaction is performed in a polar aprotic solvent (DMF or THF) to maximize the nucleophilicity of the alkoxide.

Step 5: Boc Deprotection

Reaction: 1-Boc-4-(methoxymethyl)-4-methylpiperidine + HCl/Dioxane → 4-(methoxymethyl)-4-methylpiperidine hydrochloride[1]. Causality: Acidic cleavage of the Boc group relies on the protonation of the carbamate carbonyl, followed by the elimination of isobutylene gas and carbon dioxide. This gas evolution drives the reaction to completion, yielding the pure amine hydrochloride salt.

Quantitative Data & Intermediate Tracking

StepIntermediate NameTarget CAS NumberMolecular WeightExpected Yield
1 Ethyl 1-Boc-piperidine-4-carboxylate142851-03-4257.33 g/mol 95 - 99%
2 Ethyl 1-Boc-4-methylpiperidine-4-carboxylate189321-66-2271.35 g/mol 80 - 88%
3 1-Boc-4-(hydroxymethyl)-4-methylpiperidine236406-21-6229.32 g/mol 85 - 92%
4 1-Boc-4-(methoxymethyl)-4-methylpiperidine1445795-98-1243.34 g/mol 85 - 90%
5 4-(methoxymethyl)-4-methylpiperidine774224-63-4143.23 g/mol 90 - 95%

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols include built-in Quality Control (QC) checkpoints.

Protocol A: Enolate Alkylation Workflow (Step 2)

Workflow Step1 1. Cool LDA (1.2 eq) in anhydrous THF to -78 °C Step2 2. Dropwise addition of Ethyl 1-Boc-isonipecotate Step1->Step2 Step3 3. Stir 1h at -78 °C (Enolate Formation) Step2->Step3 Step4 4. Dropwise addition of MeI (1.5 eq) Step3->Step4 Step5 5. Warm to RT & Stir 2h (Alkylation) Step4->Step5 Step6 6. Quench with sat. aqueous NH₄Cl Step5->Step6 Step7 7. Extract (EtOAc), Dry (Na₂SO₄), Concentrate Step6->Step7

Step-by-step experimental workflow for the enolate alkylation phase.

Self-Validating QC (Protocol A):

  • TLC: The product will elute slightly faster than the starting material in 20% EtOAc/Hexanes (visualized via KMnO₄ stain).

  • ¹H NMR Verification: Successful alkylation is confirmed by the appearance of a sharp 3H singlet at ~1.15 ppm corresponding to the newly installed C4-methyl group, and the loss of the acidic α-proton multiplet (~2.4 ppm) present in the starting material[5].

Protocol B: Williamson Etherification (Step 4)
  • Dissolve 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Caution: Vigorous H₂ gas evolution will occur.

  • Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.

  • Add Methyl Iodide (MeI, 1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench carefully with ice water, extract with diethyl ether (3x), wash the combined organics with brine to remove DMF, dry over MgSO₄, and concentrate in vacuo[3].

Self-Validating QC (Protocol B):

  • ¹H NMR Verification: The transformation is validated by the appearance of a distinct 3H singlet at ~3.30 ppm (the methoxy -OCH₃ protons) and a downfield shift of the 2H singlet corresponding to the -CH₂-O- protons.

References

  • [1] 4-methylpiperidine | Sigma-Aldrich: 4-(methoxymethyl)-4-methylpiperidine. Sigma-Aldrich. Available at:

  • [3] Tert-butyl 4-(methoxymethyl)-4-methylpiperidine-1-carboxylate - ChemScene. ChemScene. Available at:

  • [2] An In-depth Technical Guide to the Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid. Benchchem. Available at:

  • [5] 1-Boc-4-Methylpiperidine-4-carboxylic acid | 189321-63-9 - Sigma-Aldrich. Sigma-Aldrich. Available at:

  • [4] CAS 236406-21-6: 1-Boc-4-(Hydroxymethyl)-4-methyl-piperidine - CymitQuimica. CymitQuimica. Available at:

Sources

Exploratory

Theoretical and Computational Profiling of 4-(Methoxymethyl)-4-methylpiperidine: Conformational Dynamics, Electronic Properties, and Pharmacophoric Utility

Executive Summary 4-(Methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4) is a highly specialized, sterically constrained heterocyclic building block increasingly utilized in modern drug discovery[1]. Characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4) is a highly specialized, sterically constrained heterocyclic building block increasingly utilized in modern drug discovery[1]. Characterized by a quaternary carbon at the 4-position of the piperidine ring, this scaffold provides unique spatial vectors for structure-based drug design (SBDD). This whitepaper provides an in-depth theoretical analysis of its conformational thermodynamics, quantum mechanical properties via Density Functional Theory (DFT), and its specific utility as a pharmacophore in targeting atypical kinase pockets, such as the proviral integration site for Moloney murine leukemia virus (PIM) kinases.

Structural and Conformational Dynamics

The biological activity of piperidine derivatives is fundamentally dictated by their three-dimensional conformation[2]. The piperidine ring predominantly adopts a chair conformation to minimize torsional strain and angle strain, a well-documented phenomenon in heterocyclic chemistry[3].

In 4-(Methoxymethyl)-4-methylpiperidine, the C4 position is a quaternary center bearing both a methyl (–CH₃) and a methoxymethyl (–CH₂OCH₃) group. The conformational equilibrium is governed by the relative A-values (conformational free energy differences) of these substituents. Because the methoxymethyl group possesses a larger effective van der Waals radius and greater steric bulk than the methyl group, the global energy minimum dictates that the methoxymethyl group occupies the equatorial position. This orientation minimizes severe 1,3-diaxial interactions with the axial protons at the C2 and C6 positions, subsequently forcing the smaller methyl group into the axial position.

This rigid spatial arrangement is critical: it projects the ether oxygen (a hydrogen-bond acceptor) outward into the solvent-accessible or polar sub-pocket of a target protein, while the axial methyl group can engage in localized hydrophobic packing.

Workflow N1 SMILES Input (C8H17NO) N2 MMFF94 Conformational Sampling N1->N2 N3 DFT Optimization (B3LYP/6-311G**) N2->N3 N4 Frequency Calculation (ZPE & Thermodynamics) N3->N4 N5 HOMO-LUMO & MEP Surface Generation N4->N5

Fig 1. Computational workflow for DFT-based conformational and electronic analysis.

Quantum Mechanical Profiling (DFT)

To understand the intrinsic reactivity and binding potential of the molecule, geometric structure optimization and electronic profiling are typically performed using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level[2][3]. This specific functional and basis set combination provides a highly reliable balance between computational cost and accuracy for predicting the electronic structure of piperidine derivatives[2].

The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the nitrogen lone pair and the ether oxygen, highlighting these regions as the primary nucleophilic centers and electron donors. The Lowest Unoccupied Molecular Orbital (LUMO) is highly delocalized across the hydrocarbon framework. The Molecular Electrostatic Potential (MEP) surface visually confirms deep negative (red) potentials around the nitrogen and oxygen atoms, validating their roles as strong hydrogen bond acceptors in a non-protonated state.

Table 1: Computed Electronic and Thermodynamic Descriptors

(Theoretical approximations based on standard DFT B3LYP/6-311G(d,p) calculations for 4-substituted piperidines)

DescriptorValue (Approx.)UnitPharmacological Significance
HOMO Energy -6.12eVIndicates strong electron-donating ability (N and O lone pairs).
LUMO Energy +0.85eVIndicates low propensity to accept electrons (stable scaffold).
Energy Gap (ΔE) 6.97eVHigh kinetic stability and low chemical reactivity in plasma.
Dipole Moment 1.45DebyeModerate polarity, ensuring favorable oral bioavailability (Lipinski).
Global Hardness (η) 3.48eVHigh resistance to charge transfer; metabolically stable core.

Pharmacophore Utility in Kinase Inhibition (PIM Kinases)

4-(Methoxymethyl)-4-methylpiperidine is an exceptional building block for designing inhibitors against atypical kinases, most notably the PIM kinase family (PIM-1, PIM-2, PIM-3)[4]. PIM kinases are overexpressed in various hematological malignancies and solid tumors, making them high-value therapeutic targets[4].

The structural causality behind using this specific piperidine derivative lies in the unique architecture of the PIM kinase ATP-binding pocket. Unlike typical kinases that form bidentate hydrogen bonds with inhibitors, PIM kinases possess a unique proline residue (Pro123 in PIM-1) in the hinge region[4][5]. Because proline lacks an amide hydrogen, the hinge region cannot act as a canonical hydrogen-bond donor[5].

When integrated into a larger pan-PIM inhibitor scaffold (such as AZD1208 analogs), the 4-(methoxymethyl)-4-methylpiperidine moiety acts as a highly tuned pharmacophore:

  • The Piperidine Nitrogen: At physiological pH (7.4), the secondary amine is protonated. This positively charged center forms a critical electrostatic salt bridge with conserved acidic residues (e.g., Asp186 or Glu89) in the kinase pocket[4].

  • The Methoxymethyl Group: The equatorially projected ether oxygen can engage in dipole-dipole interactions or act as a hydrogen bond acceptor for ordered water molecules, while the methyl cap occupies a shallow polar/hydrophobic interface.

  • The Axial Methyl Group: Provides a steric shield that locks the piperidine ring in the optimal orientation, preventing rotational entropy loss upon binding.

Pharmacophore L1 Piperidine NH2+ (Protonated) P1 Asp186 / Glu89 (Salt Bridge / H-Bond) L1->P1 Electrostatic L2 Methoxymethyl Oxygen (H-Bond Acceptor) P2 Pro123 (Hinge) (Van der Waals) L2->P2 Dipole-Dipole L3 4-Methyl Group (Hydrophobic) P3 Hydrophobic Pocket (Steric Fit) L3->P3 Hydrophobic

Fig 2. Pharmacophore mapping of the piperidine derivative within the PIM kinase binding pocket.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains an internal checkpoint to verify the accuracy of the generated data.

Protocol 1: DFT Conformational and Electronic Analysis

Objective: Determine the global minimum energy conformation and electronic descriptors.

  • Structure Generation: Input the SMILES string of 4-(Methoxymethyl)-4-methylpiperidine into a molecular builder (e.g., Avogadro or GaussView).

  • Pre-Optimization (Checkpoint 1): Perform a conformational search using the MMFF94 molecular mechanics force field. Validation: Ensure the output ensemble contains both chair and boat conformations; discard high-energy boat conformers (>5 kcal/mol above the global minimum).

  • DFT Optimization: Submit the lowest-energy chair conformer to Gaussian 16. Set the theory level to OPT B3LYP/6-311G(d,p).

  • Frequency Calculation (Checkpoint 2): Run a vibrational frequency calculation (FREQ) on the optimized geometry. Validation: The structure is only a true minimum if there are zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

  • Property Extraction: Extract the HOMO and LUMO energy levels from the formatted checkpoint file (.fchk) and calculate the Global Hardness ( η=2LUMO−HOMO​ ). Generate the MEP surface mapping electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.).

Protocol 2: Molecular Docking into PIM-1 Kinase

Objective: Evaluate the binding pose of the piperidine scaffold in the ATP-binding pocket.

  • Protein Preparation: Download the high-resolution X-ray crystal structure of PIM-1 (e.g., PDB ID: 4WRS)[4]. Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger partial charges using AutoDock Tools.

  • Ligand Preparation (Checkpoint 1): Adjust the protonation state of the piperidine nitrogen to pH 7.4 (yielding an NH2+​ cation). Validation: Calculate the pKa of the amine (expected ~10.5); if the pKa > 7.4, the protonated state is correctly assigned.

  • Grid Generation: Define a grid box of 20×20×20 Å centered on the coordinates of the Pro123 hinge residue and Asp186[4].

  • Docking Execution: Run the docking simulation using AutoDock Vina with an exhaustiveness parameter set to 16 to ensure deep conformational sampling.

  • Pose Validation (Checkpoint 2): Validation: Redock the native co-crystallized ligand. The protocol is valid only if the Root Mean Square Deviation (RMSD) between the docked native ligand and the crystal pose is < 2.0 Å. Subsequently, analyze the binding pose of the piperidine derivative for the critical salt bridge with Asp186.

Sources

Foundational

The Escape from Flatland: Discovery, Synthesis, and Application of 4-(Methoxymethyl)-4-methylpiperidine in Modern Drug Design

Executive Summary & Historical Context The evolution of modern medicinal chemistry has been heavily defined by the "escape from flatland"—a paradigm shift away from planar, sp2-hybridized aromatic rings toward highly thr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The evolution of modern medicinal chemistry has been heavily defined by the "escape from flatland"—a paradigm shift away from planar, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-enriched scaffolds. This transition is driven by the need to improve clinical success rates through enhanced aqueous solubility, reduced off-target toxicity, and better metabolic stability.

A prime example of this architectural evolution is 4-(methoxymethyl)-4-methylpiperidine ()[1]. Historically, unsubstituted piperidines were notorious for undergoing rapid oxidative metabolism (specifically at the 4-position) by cytochrome P450 enzymes. By introducing a 4,4-disubstitution pattern—a "magic methyl" alongside a methoxymethyl group—chemists successfully blocked this metabolic liability while simultaneously tuning the physicochemical profile of the molecule.

This specific structural motif gained significant traction in the mid-2000s, prominently featured in the development of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. Foundational intellectual property, such as Piramed Limited's patent ()[2], demonstrated that appending this highly substituted piperidine to thienopyrimidine cores dramatically improved the pharmacokinetic properties and target selectivity of anti-cancer agents[3].

Chemical Rationale & Physicochemical Profiling

Why utilize 4-(methoxymethyl)-4-methylpiperidine instead of a simple methylpiperidine? The causality lies in precise molecular engineering:

  • Conformational Locking: The geminal disubstitution at the 4-position forces the piperidine ring into a stable chair conformation, locking the spatial orientation of the molecule to perfectly fit into the ATP-binding pocket of kinases.

  • pKa Modulation: The oxygen atom in the methoxymethyl ether exerts a mild electron-withdrawing inductive effect (-I). This slightly lowers the basicity (pKa) of the piperidine nitrogen compared to unsubstituted analogs, ensuring the molecule is not overly ionized at physiological pH (7.4), thereby maximizing membrane permeability.

  • Hydrogen Bonding: The ether oxygen serves as a localized hydrogen bond acceptor, enabling critical interactions with water molecules in solvent-exposed regions of the target protein.

Quantitative Data Summary
PropertyValueStructural Impact & Rationale
Molecular Weight 143.23 g/mol Low MW allows for integration into larger macro-scaffolds without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 21.26 ŲOptimal for passive membrane permeability and potential Blood-Brain Barrier (BBB) penetration.
Fraction sp3 (Fsp3) 1.00100% 3D character disrupts planar stacking, significantly improving aqueous solubility.
Nitrogen pKa (estimated) ~9.5 - 10.0Tuned basicity optimizes the LogD at pH 7.4, balancing solubility and lipophilicity.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-(methoxymethyl)-4-methylpiperidine relies on a robust, three-step linear sequence starting from the commercially available precursor, 1-Boc-4-methylpiperidine-4-carboxylic acid ()[4]. As a Senior Application Scientist, I have designed this protocol to be a self-validating system , ensuring that each step contains built-in analytical checkpoints to guarantee chemical integrity.

Step 1: Chemoselective Reduction

Objective: Convert the carboxylic acid to a primary alcohol to yield 1-Boc-4-(hydroxymethyl)-4-methylpiperidine ()[5].

  • Procedure: Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add Borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq) dropwise. Stir for 4 hours at room temperature. Quench carefully with methanol, concentrate, and partition between EtOAc and saturated NaHCO₃.

  • Causality & Expertise: Lithium Aluminum Hydride (LiAlH₄) is deliberately avoided here because it is overly aggressive and can partially reduce the Boc carbamate to an N-methyl group. BH₃·THF provides exquisite chemoselectivity, reducing only the electron-rich carboxylic acid.

  • In-Process Validation: TLC using KMnO₄ stain (the product alcohol will rapidly reduce KMnO₄ to a visible brown spot, whereas the starting acid is unreactive). LC-MS will show a mass of [M+Na]⁺ at 252.1 m/z.

Step 2: Williamson Ether Synthesis (O-Methylation)

Objective: Methylate the primary alcohol to form the Boc-protected target, 1-Boc-4-(methoxymethyl)-4-methylpiperidine ()[6].

  • Procedure: Dissolve the alcohol from Step 1 in anhydrous THF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation. Add Methyl Iodide (MeI, 1.5 eq) and allow the reaction to warm to room temperature over 2 hours. Quench with ice water and extract with diethyl ether.

  • Causality & Expertise: The alkoxide must be generated quantitatively using a strong, non-nucleophilic base (NaH) to prevent competitive nucleophilic attack on the alkyl halide. Strict anhydrous conditions are critical to prevent the quenching of NaH and the subsequent hydrolysis of MeI into methanol.

  • In-Process Validation: IR spectroscopy will confirm the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹.

Step 3: Acidic Cleavage (Boc Deprotection)

Objective: Remove the tert-butyloxycarbonyl (Boc) group to yield the final free base[1].

  • Procedure: Dissolve the intermediate from Step 2 in a minimal amount of dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq) and stir at room temperature for 2 hours. Concentrate the solvent under reduced pressure to yield the product as a white hydrochloride salt.

  • Causality & Expertise: While Trifluoroacetic acid (TFA) is commonly used for Boc removal, HCl in Dioxane is vastly superior for this specific low-molecular-weight amine. It directly yields the hydrochloride salt as a precipitable solid, simplifying isolation and avoiding basic aqueous workups that typically result in the loss of highly water-soluble amines into the aqueous layer.

  • In-Process Validation: Ninhydrin stain on TLC will turn deep purple, confirming the presence of a secondary amine. LC-MS will confirm the free base mass [M+H]⁺ at 144.1 m/z.

Visualizations & Workflows

Synthesis N1 1-Boc-4-methylpiperidine- 4-carboxylic acid (CAS: 189321-63-9) N2 Reduction (BH3-THF) N1->N2 N3 1-Boc-4-(hydroxymethyl)- 4-methylpiperidine (CAS: 236406-21-6) N2->N3 Chemoselective N4 O-Methylation (NaH, MeI) N3->N4 N5 1-Boc-4-(methoxymethyl)- 4-methylpiperidine (CAS: 1445795-98-1) N4->N5 Williamson Ether N6 Boc Deprotection (HCl/Dioxane) N5->N6 N7 4-(Methoxymethyl)- 4-methylpiperidine (CAS: 774224-63-4) N6->N7 Acidic Cleavage

Caption: Step-by-step synthetic workflow for 4-(methoxymethyl)-4-methylpiperidine.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Lipid Kinase RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Signals Proliferation Tumor Proliferation mTOR->Proliferation Inhibitor Scaffold + 4-(Methoxymethyl) -4-methylpiperidine Inhibitor->PI3K ATP-competitive Inhibitor->mTOR Dual inhibition

Caption: PI3K/mTOR signaling pathway and the intervention point of piperidine inhibitors.

References

  • Piramed Limited. (2006). Patent WO2006046031A1: Pharmaceutical Compounds. World Intellectual Property Organization. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Protection of 4-(Methoxymethyl)-4-methylpiperidine

Abstract This technical guide provides an in-depth analysis and detailed protocols for the strategic application of protecting groups to "4-(Methoxymethyl)-4-methylpiperidine," a versatile heterocyclic building block. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the strategic application of protecting groups to "4-(Methoxymethyl)-4-methylpiperidine," a versatile heterocyclic building block. The document focuses on the protection of the secondary amine, a critical step for enabling selective chemical modifications at other positions or for modulating the physicochemical properties of the parent molecule. We will explore the rationale behind selecting appropriate protecting groups, focusing on the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This guide offers field-proven, step-by-step protocols for their introduction and removal, a comparative analysis of their chemical stability, and a discussion on orthogonal strategies essential for multi-step synthetic campaigns.

Introduction: The Synthetic Challenge

4-(Methoxymethyl)-4-methylpiperidine is a valuable scaffold in medicinal chemistry and materials science, incorporating a sterically hindered tertiary carbon center, a basic secondary amine, and a chemically robust ether linkage. The piperidine nitrogen, being a secondary amine, is both nucleophilic and basic, rendering it highly reactive towards a wide array of electrophilic reagents.[1][2] In any synthetic route that requires modification of other parts of the molecule (e.g., derivatization of the piperidine ring itself), this reactivity can lead to undesired side reactions, such as N-alkylation or N-acylation.

Therefore, the temporary masking or "protection" of this amine is a crucial first step in many synthetic sequences. An effective protecting group must be:

  • Easy to install in high yield using readily available reagents.[3]

  • Stable and inert to the reaction conditions planned for subsequent steps.[3]

  • Removable in high yield under specific, mild conditions that do not affect other functional groups within the molecule.[3][4]

This guide will focus on two of the most reliable and commonly employed amine protecting groups—Boc and Cbz—and their application to 4-(Methoxymethyl)-4-methylpiperidine.

Molecular Analysis and Strategy

The structure of 4-(Methoxymethyl)-4-methylpiperidine presents two distinct functional groups: the secondary amine of the piperidine ring and the methyl ether.

  • Secondary Amine (Piperidine NH): This is the most reactive site. Its lone pair of electrons makes it nucleophilic and basic, necessitating protection for most synthetic manipulations. The conversion of the amine to a carbamate is a prevalent and effective strategy, as it significantly reduces its nucleophilicity.[5][6]

  • Ether (CH₂-O-CH₃): The methoxymethyl ether is generally a robust functional group, stable to a wide range of basic, nucleophilic, and reductive conditions.[7][8] It is only susceptible to cleavage under harsh acidic conditions, which are often avoidable. Therefore, the ether group typically does not require protection, allowing the synthetic strategy to focus solely on N-protection.

The choice between different N-protecting groups hinges on the concept of orthogonality . Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule without affecting others.[4][9] By having options like the acid-labile Boc group and the hydrogenolysis-labile Cbz group, a researcher can design complex, multi-step syntheses with high precision.[10]

Comparative Analysis of N-Protecting Groups

The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are both excellent choices for protecting the piperidine nitrogen. Their distinct deprotection mechanisms form the basis of their orthogonal relationship.

Featuretert-Butoxycarbonyl (Boc) Benzyloxycarbonyl (Cbz or Z)
Structure alt text alt text
Introduction Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)[11]
Stability Profile Stable to bases, nucleophiles, and catalytic hydrogenation.[10][12]Stable to acidic and basic conditions.[13]
Primary Lability Cleaved under acidic conditions (e.g., TFA, HCl).[14][15]Cleaved by catalytic hydrogenolysis (H₂/Pd-C).[5][16]
Key Advantage Ideal for syntheses involving catalytic reduction of other functional groups (e.g., alkenes, nitro groups).Ideal for syntheses requiring acidic or strongly basic conditions where the Boc group would be unstable.
Potential Limitation Unsuitable for reactions requiring strong acid.Unsuitable for molecules containing other reducible groups (e.g., alkynes, alkenes, some benzyl ethers).[1]

Experimental Protocols

These protocols are designed as general starting points and may require optimization based on laboratory-specific conditions and reagent purity. Always monitor reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N-Boc Protection of 4-(Methoxymethyl)-4-methylpiperidine

This protocol describes the reaction of the secondary amine with di-tert-butyl dicarbonate to form the N-Boc protected carbamate.[12][14]

Materials:

  • 4-(Methoxymethyl)-4-methylpiperidine (1.0 eq)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or 1M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(Methoxymethyl)-4-methylpiperidine (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl 4-(methoxymethyl)-4-methylpiperidine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection of 4-(Methoxymethyl)-4-methylpiperidine

This protocol details the protection of the amine with the benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions.[2][16]

Materials:

  • 4-(Methoxymethyl)-4-methylpiperidine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(Methoxymethyl)-4-methylpiperidine (1.0 eq) in a 2:1 mixture of THF and water.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq), followed by the dropwise addition of benzyl chloroformate (1.2 eq).[2]

  • Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor for completion by TLC.[2]

  • Once the reaction is complete, dilute with ethyl acetate.

  • Separate the layers and wash the organic phase with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the crude product, benzyl 4-(methoxymethyl)-4-methylpiperidine-1-carboxylate, by flash column chromatography.

Protocol 3: Deprotection of N-Boc Group (Acidolysis)

This protocol describes the removal of the N-Boc group using trifluoroacetic acid (TFA), a common and effective method.[5][14]

Materials:

  • N-Boc protected piperidine (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (10-20 eq). Gas evolution (CO₂) will be observed.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Concentrate the reaction mixture under vacuum to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 4: Deprotection of N-Cbz Group (Hydrogenolysis)

This protocol outlines the cleavage of the Cbz group via catalytic hydrogenation, which releases the free amine, carbon dioxide, and toluene.[16]

Materials:

  • N-Cbz protected piperidine (1.0 eq)

  • Palladium on carbon (Pd/C), 5-10 wt% catalyst (0.05-0.10 eq by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected piperidine (1.0 eq) in methanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Securely attach a hydrogen-filled balloon to the flask (or place the flask in a Parr apparatus).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the mixture vigorously under a positive pressure of H₂ (balloon or ~50 psi) at room temperature for 4-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford the deprotected amine.

Strategic Workflow and Visualization

The decision to use Boc versus Cbz protection is dictated by the planned downstream reaction conditions.

Caption: Decision workflow for selecting an N-protecting group.

Protection_Deprotection_Cycle Start Free Amine 4-(Methoxymethyl)-4-methylpiperidine Protected Protected Amine (N-Boc or N-Cbz) Start->Protected Protection (e.g., Boc₂O or Cbz-Cl) Reaction Selective Chemistry at another molecular site Protected->Reaction Synthetic Transformation Reaction->Protected Further Steps Deprotected Free Amine (Product) Reaction->Deprotected Deprotection (e.g., TFA or H₂/Pd-C)

Caption: The general cycle of protection, reaction, and deprotection.

Conclusion

The successful synthesis and modification of complex molecules like 4-(Methoxymethyl)-4-methylpiperidine rely heavily on a robust and well-planned protecting group strategy. The secondary amine of the piperidine ring is the primary site of reactivity that must be managed. By utilizing established and orthogonal protecting groups such as Boc and Cbz, researchers can effectively mask the amine, perform desired chemical transformations elsewhere in the molecule, and then cleanly regenerate the amine. The detailed protocols and strategic considerations provided in this guide serve as a foundational resource for chemists working with this and structurally related scaffolds, enabling greater control and efficiency in their synthetic endeavors.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis . (2024, January 4). Total Synthesis. Retrieved March 14, 2026, from [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC . (2026, February 8). J&K Scientific LLC. Retrieved March 14, 2026, from [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol . (n.d.). Bentham Science. Retrieved March 14, 2026, from [Link]

  • Orthogonal Protection Definition - Organic Chemistry Key... - Fiveable . (2025, August 15). Fiveable. Retrieved March 14, 2026, from [Link]

  • Cbz Definition - Organic Chemistry Key Term - Fiveable . (2025, August 15). Fiveable. Retrieved March 14, 2026, from [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies . (n.d.). University of Bristol. Retrieved March 14, 2026, from [Link]

  • Benzyl chloroformate - Wikipedia . (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Ether Protective Groups | Chem-Station Int. Ed. (2014, March 16). Chem-Station. Retrieved March 14, 2026, from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube . (2022, December 14). YouTube. Retrieved March 14, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Protecting group - Wikipedia . (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Protecting Groups For Amines: Carbamates - Master Organic Chemistry . (2018, June 7). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Protective Groups - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Protecting Groups - chem.iitb.ac.in . (2020, October 26). Indian Institute of Technology Bombay. Retrieved March 14, 2026, from [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis - RSC Publishing . (2014, December 17). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines | Organic Letters - ACS Publications . (2018, October 17). American Chemical Society. Retrieved March 14, 2026, from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis . (2024, January 2). Total Synthesis. Retrieved March 14, 2026, from [Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone | Organic Process Research & Development - ACS Publications . (2004, October 20). American Chemical Society. Retrieved March 14, 2026, from [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry - ACS Publications . (2024, April 4). American Chemical Society. Retrieved March 14, 2026, from [Link]

  • Boc Protecting Group for Amines - Chemistry Steps . (2023, December 22). Chemistry Steps. Retrieved March 14, 2026, from [Link]

Sources

Application

Boc protection of "4-(Methoxymethyl)-4-methylpiperidine"

An Application Note and Protocol for the Boc Protection of 4-(Methoxymethyl)-4-methylpiperidine Authored by: A Senior Application Scientist Abstract The protection of amine functional groups is a foundational and critica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Boc Protection of 4-(Methoxymethyl)-4-methylpiperidine

Authored by: A Senior Application Scientist

Abstract

The protection of amine functional groups is a foundational and critical strategy in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection, valued for its stability across a wide range of reaction conditions and its straightforward removal under mild acidic protocols.[1][2][3] This guide provides a detailed, in-depth protocol for the N-Boc protection of 4-(Methoxymethyl)-4-methylpiperidine, a common heterocyclic scaffold. The document elucidates the underlying reaction mechanism, provides a validated step-by-step experimental procedure, offers troubleshooting guidance, and is grounded in authoritative scientific literature to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Amine Protection

In multi-step organic synthesis, the reactivity of functional groups must be precisely controlled. Amines, being both nucleophilic and basic, can interfere with reactions targeting other parts of a molecule.[4] Protecting groups serve as temporary masks, rendering the amine inert to specific reagents and conditions. The ideal protecting group, such as Boc, is introduced efficiently in high yield, remains stable during subsequent synthetic steps, and is removed selectively under conditions that do not affect other parts of the molecule.[2]

The piperidine moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[5] The ability to functionalize the piperidine nitrogen is key to tuning a compound's pharmacological properties. Therefore, a robust protocol for the protection of piperidine derivatives like 4-(Methoxymethyl)-4-methylpiperidine is an essential tool for synthetic chemists.

Reaction Mechanism and Scientific Principles

The introduction of the Boc group onto a secondary amine, such as the nitrogen in the piperidine ring, proceeds via a nucleophilic acyl substitution reaction. The reagent of choice is di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[6]

The process unfolds through several key steps:

  • Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8] This forms a transient tetrahedral intermediate.[4][8]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses. This results in the expulsion of a tert-butyl carbonate leaving group.

  • Deprotonation & Byproduct Formation: The resulting positively charged nitrogen is deprotonated. In a base-catalyzed reaction, an added base like triethylamine (TEA) performs this deprotonation.[9] In the absence of an external base, the generated tert-butoxide anion or another molecule of the starting amine can serve as the base.[2][7] The tert-butyl carbonate leaving group subsequently decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which is protonated to form tert-butanol.[1][7]

The use of a non-nucleophilic base like triethylamine (TEA) is highly recommended as it effectively neutralizes the acidic proton generated on the nitrogen, driving the reaction towards completion.[2]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Key Steps cluster_products Products & Byproducts Piperidine 4-(Methoxymethyl)-4-methylpiperidine Attack 1. Nucleophilic Attack (Piperidine N on Boc₂O Carbonyl) Piperidine->Attack Reaction Start Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Attack Reaction Start Tetrahedral 2. Tetrahedral Intermediate Formation Attack->Tetrahedral Collapse 3. Intermediate Collapse (Expulsion of Leaving Group) Tetrahedral->Collapse Deprotonation 4. Deprotonation (Base abstracts proton) Collapse->Deprotonation Product N-Boc Protected Piperidine Deprotonation->Product Final Products Byproduct1 tert-Butanol Deprotonation->Byproduct1 Final Products Byproduct2 Carbon Dioxide (CO₂) Deprotonation->Byproduct2 Final Products Byproduct3 Protonated Base (e.g., [Et₃NH]⁺) Deprotonation->Byproduct3 Final Products

Caption: Mechanism of Base-Catalyzed Boc Protection.

Detailed Experimental Protocol

This protocol is designed for the reliable N-Boc protection of 4-(Methoxymethyl)-4-methylpiperidine on a standard laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
4-(Methoxymethyl)-4-methylpiperidineC₈H₁₇NO143.2310.01.0
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2512.01.2
Triethylamine (TEA)C₆H₁₅N101.1915.01.5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93--
Saturated aqueous sodium bicarbonate (NaHCO₃)----
Brine (Saturated aqueous NaCl)----
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37--
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet (optional, for sensitive substrates)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

  • High-vacuum pump

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Methoxymethyl)-4-methylpiperidine (1.43 g, 10.0 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL). Stir the solution at room temperature until fully dissolved.

  • Base Addition: Add triethylamine (TEA) (2.1 mL, 15.0 mmol) to the solution via syringe.[1] Stir for 5 minutes.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (2.62 g, 12.0 mmol) to the stirring solution portion-wise over 5 minutes. A slight exotherm may be observed. Using a slight excess (1.1-1.3 equivalents) of Boc anhydride ensures the reaction proceeds to completion.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).[10] The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicate reaction progression.

  • Work-up - Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL) to neutralize any remaining acid and unreacted (Boc)₂O.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, tert-butyl 4-(methoxymethyl)-4-methylpiperidine-1-carboxylate, is often of high purity. If further purification is required, column chromatography on silica gel can be performed.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_final Final Product A 1. Dissolve Piperidine in Anhydrous DCM B 2. Add Triethylamine (Base) A->B C 3. Add (Boc)₂O Portion-wise B->C D 4. Stir at Room Temp (4-12h) C->D E 5. Monitor by TLC D->E F 6. Quench with aq. NaHCO₃ E->F Reaction Complete G 7. Extract with DCM F->G H 8. Wash with Brine G->H I 9. Dry over MgSO₄ H->I J 10. Concentrate in vacuo I->J K Crude N-Boc Product J->K L Purify (if needed) K->L M Pure Product L->M

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Field-Proven Insights

ProblemPotential CauseSuggested Solution
Incomplete Reaction • Insufficient (Boc)₂O. • (Boc)₂O has hydrolyzed due to moisture. • Low reactivity of the amine.• Add an additional portion (0.1-0.2 eq.) of (Boc)₂O. • Use fresh (Boc)₂O and anhydrous solvents.[10] • Increase reaction time or gently warm the reaction (e.g., to 40 °C).
Low Yield • Reaction mixture became too acidic, inhibiting the reaction. • Product loss during work-up.• Ensure sufficient base (1.2-1.5 eq.) is used.[10] • Perform extractions carefully and ensure complete phase separation.
Product is an Oil • Residual solvent present. • The protected product is inherently non-crystalline.• Dry the product under high vacuum for an extended period.[11] • Triturate the oil with a non-polar solvent like hexane or pentane to induce solidification.[11]
Difficult Purification • Excess (Boc)₂O or byproducts remain.• The aqueous bicarbonate wash is crucial for removing excess (Boc)₂O. • If impurities persist, purification by silica gel column chromatography is effective.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling reagents.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

    • Triethylamine is corrosive and has a strong odor. Handle with care.

    • Di-tert-butyl dicarbonate can cause irritation. Avoid contact with skin and eyes.

  • Pressure: The reaction generates CO₂ gas. Do not conduct the reaction in a sealed vessel to avoid pressure buildup.[7][9]

References

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

Sources

Method

Application Note: Selective Deprotection of N-Boc-4-(methoxymethyl)-4-methylpiperidine

1. Executive Summary The targeted removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-4-(methoxymethyl)-4-methylpiperidine (CAS: 1445795-98-1)[1] to yield the free secondary amine (CAS: 774224-63-4)[2]...

Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary The targeted removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-4-(methoxymethyl)-4-methylpiperidine (CAS: 1445795-98-1)[1] to yield the free secondary amine (CAS: 774224-63-4)[2] is a fundamental transformation in the synthesis of complex active pharmaceutical ingredients (APIs). 4,4-disubstituted piperidines are highly valued in drug discovery for their conformational rigidity and their ability to project pharmacophores into distinct spatial vectors. This application note details the mechanistic rationale, chemoselectivity considerations, and self-validating protocols for achieving quantitative deprotection without compromising the sensitive methoxymethyl ether moiety.

2. Mechanistic Rationale & Chemoselectivity The cleavage of the Boc group is an acid-catalyzed process driven by the stability of the departing tert-butyl cation. The reaction initiates with the protonation of the carbamate oxygen, followed by the elimination of the tert-butyl cation. This generates a transient carbamic acid intermediate, which rapidly undergoes decarboxylation to release carbon dioxide gas and the free amine[3]. Under the highly acidic reaction conditions, the amine is immediately protonated to form the corresponding salt[3].

Chemoselectivity Warning: The substrate contains an aliphatic ether (methoxymethyl). While ethers can be cleaved by extremely harsh Brønsted acids (e.g., concentrated HI or HBr) or Lewis acids (e.g., BBr₃), they are completely stable to the standard conditions used for Boc deprotection, such as Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in 1,4-dioxane[4]. Maintaining these mild conditions ensures that the highly acid-labile Boc group is selectively cleaved while the ether remains intact.

Mechanism A N-Boc-Piperidine Substrate B Acidic Cleavage (TFA or HCl) A->B C Carbamic Acid Intermediate B->C t-Bu+ loss D Decarboxylation (-CO2, -Isobutylene) C->D E Amine Salt (TFA or HCl salt) D->E Protonation F Basic Workup (NaHCO3) E->F Optional G Free Base Amine Product F->G

Figure 1: Mechanistic workflow of Boc deprotection and subsequent free-basing.

3. Comparative Strategy Matrix The choice between TFA and HCl is dictated by the desired physical state of the final product and downstream synthetic requirements[4]. The table below summarizes the quantitative and qualitative differences between the two primary methodologies.

ParameterMethod A: TFA in DCMMethod B: 4M HCl in Dioxane
Reagent Concentration 20–50% (v/v) TFA[4]4M HCl (5–10 equivalents)[4]
Typical Reaction Time 1–3 hours at 25 °C[5]30 mins–2 hours at 25 °C[4]
Product Salt Form Trifluoroacetate (TFA) saltHydrochloride (HCl) salt
Physical State of Salt Often a viscous oil or hygroscopic solidTypically a free-flowing crystalline solid
Volatile Byproducts Isobutylene, CO₂Isobutylene, CO₂
Reagent Volatility High (easily removed in vacuo)Moderate (requires co-evaporation)

4. Validated Experimental Protocols To ensure a self-validating system, both protocols incorporate In-Process Controls (IPCs). Because the reaction generates CO₂ and isobutylene gas, it must never be performed in a closed system[3].

Method A: Deprotection via Trifluoroacetic Acid (TFA) Causality Note: TFA is an excellent solvent and acid for this transformation. Cooling the reaction during the initial addition prevents uncontrolled exotherms that could lead to polymerization of the generated isobutylene.

  • Preparation : Dissolve N-Boc-4-(methoxymethyl)-4-methylpiperidine (1.0 eq) in anhydrous DCM to achieve a substrate concentration of 0.1 M.

  • Addition : Cool the reaction flask to 0 °C using an ice bath. Slowly add TFA dropwise to achieve a final concentration of 20–30% (v/v)[5].

  • Reaction Execution : Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously.

  • In-Process Control (IPC) : Observe for active effervescence (CO₂ evolution). Monitor the reaction progress via TLC (stain with Ninhydrin; the secondary amine product will appear as a dark pink/purple spot) or LC-MS (monitor for the mass shift of -100 Da, corresponding to the loss of the Boc group).

  • Concentration : Upon complete consumption of the starting material (typically 1–2 hours), concentrate the reaction mixture in vacuo.

  • Azeotropic Removal : To remove residual TFA, dissolve the crude oil in toluene (10 mL/g of substrate) and concentrate in vacuo. Repeat this process three times.

Method B: Deprotection via 4M HCl in 1,4-Dioxane Causality Note: HCl in dioxane often yields the hydrochloride salt directly as a precipitate, bypassing the need for extensive aqueous workup and providing an immediate visual confirmation of reaction progress.

  • Preparation : Dissolve the substrate in a minimal volume of anhydrous DCM or methanol.

  • Addition : Add 4M HCl in 1,4-dioxane (5–10 eq) in a single portion at room temperature[4].

  • Reaction Execution : Stir the reaction mixture at room temperature.

  • In-Process Control (IPC) : Monitor for the precipitation of the piperidinium hydrochloride salt. Confirm completion via LC-MS within 30–120 minutes[4].

  • Isolation : If a precipitate forms, isolate the solid via vacuum filtration and wash with cold anhydrous diethyl ether. If no precipitate is observed, concentrate the mixture in vacuo and triturate the residue with diethyl ether to induce crystallization.

5. Downstream Processing: Free Base Isolation If the downstream application requires the free amine rather than the TFA or HCl salt, the following basic workup must be employed.

Purification Start Crude Salt Residue Dissolve Dissolve in DCM Start->Dissolve Quench Wash with Sat. NaHCO3 (Adjust to pH > 8) Dissolve->Quench Extract Extract Aqueous Layer (3x DCM) Quench->Extract Phase Separation Dry Dry over Na2SO4 & Filter Extract->Dry Evap Concentrate in vacuo Dry->Evap FreeBase Purified Free Amine 4-(methoxymethyl)-4-methylpiperidine Evap->FreeBase Yield Calculation

Figure 2: Liquid-liquid extraction workflow for isolating the free base amine.

  • Neutralization : Dissolve the isolated salt in DCM. Add saturated aqueous NaHCO₃ slowly until the aqueous phase reaches a pH > 8. Note: NaHCO₃ is preferred over NaOH to prevent the formation of intractable emulsions and to avoid potential degradation of sensitive functional groups.

  • Extraction : Separate the organic layer. Extract the remaining aqueous layer with DCM (3 x 10 mL). The methoxymethyl ether slightly increases the water solubility of the piperidine, making multiple extractions critical for quantitative recovery.

  • Drying & Isolation : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 4-(methoxymethyl)-4-methylpiperidine as a free-flowing liquid.

References

  • Common Organic Chemistry . "Boc Deprotection Mechanism - TFA" URL:[Link]

  • Common Organic Chemistry . "Boc Deprotection - TFA" URL:[Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 4-(Methoxymethyl)-4-methylpiperidine in the Synthesis of Advanced Heterocyclic Scaffolds

Abstract The piperidine moiety is a cornerstone of modern medicinal chemistry, embedded in a vast number of therapeutic agents due to its favorable physicochemical properties.[1] This application note delves into the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, embedded in a vast number of therapeutic agents due to its favorable physicochemical properties.[1] This application note delves into the synthetic utility of a specialized building block, 4-(Methoxymethyl)-4-methylpiperidine , a scaffold designed to impart specific steric and electronic features to target molecules. We will explore its application in the construction of complex heterocyclic systems, with a focus on the synthesis of N-aryl piperidine derivatives, which serve as crucial intermediates in drug discovery. Detailed, field-tested protocols for the N-arylation of this scaffold are provided, alongside a discussion of the mechanistic rationale and the strategic advantages of the methoxymethyl group in molecular design.

Introduction: The Significance of the 4,4-Disubstituted Piperidine Core

The piperidine ring is a privileged scaffold in drug development, offering a basic nitrogen atom for salt formation and key interactions with biological targets, as well as a three-dimensional structure that can effectively probe protein binding pockets.[2] The strategic substitution of the piperidine ring is a primary tool for medicinal chemists to modulate properties such as potency, selectivity, and pharmacokinetics.

Specifically, 4,4-disubstituted piperidines offer a unique advantage by introducing a quaternary carbon center. This structural feature can confer several desirable properties:

  • Conformational Rigidity: The geminal substituents lock the conformation of the piperidine ring, reducing the entropic penalty upon binding to a biological target.

  • Metabolic Stability: The quaternary center can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.

  • Vectorial Exit Points: The substituents at the C4 position provide vectors for further chemical elaboration, allowing for the exploration of chemical space in a defined manner.

The subject of this note, 4-(Methoxymethyl)-4-methylpiperidine , is a prime example of a strategically designed building block that leverages these advantages. The methyl group provides a simple, sterically demanding substituent, while the methoxymethyl group introduces a polar ether linkage, which can influence solubility and participate in hydrogen bonding interactions.

Core Application: Synthesis of N-Aryl-4-(methoxymethyl)-4-methylpiperidine Derivatives

A key transformation in the utilization of 4-(Methoxymethyl)-4-methylpiperidine is its N-arylation. This reaction creates a C-N bond between the piperidine nitrogen and an aromatic or heteroaromatic ring, a common linkage in many pharmaceutical agents. These N-arylated products are valuable intermediates for the synthesis of more complex heterocyclic systems, including spirocycles and fused ring systems.[3]

The following section provides detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for N-arylation.

Mechanistic Rationale for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. The reaction is catalyzed by a palladium complex, which cycles through a series of oxidative addition, ligand substitution, and reductive elimination steps to generate the N-arylated product. The choice of phosphine ligand is critical for the efficiency and scope of the reaction, with bulky, electron-rich ligands often providing the best results.

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of 4-(Methoxymethyl)-4-methylpiperidine

This protocol provides a general procedure for the N-arylation of 4-(Methoxymethyl)-4-methylpiperidine with a variety of aryl halides.

Diagrammatic Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine: - 4-(Methoxymethyl)-4-methylpiperidine - Aryl Halide - Palladium Precatalyst - Phosphine Ligand - Base vessel Oven-dried Schlenk tube reagents->vessel inert Purge with Inert Gas (Argon or Nitrogen) vessel->inert solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) inert->solvent heating Heat to Reaction Temperature (80-110 °C) solvent->heating stirring Stir Vigorously heating->stirring cool Cool to Room Temperature stirring->cool dilute Dilute with Organic Solvent and Water cool->dilute extract Separate Organic Layer, Wash with Brine dilute->extract dry Dry over Anhydrous Na2SO4 extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify product product purify->product Isolated N-Aryl Product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Materials:

Reagent/MaterialPurpose
4-(Methoxymethyl)-4-methylpiperidineAmine Substrate
Aryl Halide (e.g., Bromide, Iodide)Arylating Agent
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)Catalyst
Phosphine Ligand (e.g., XPhos, SPhos, BINAP)Ligand for Palladium
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)Activates Amine and Neutralizes Acid Byproduct
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)Reaction Medium
Inert Gas (Argon or Nitrogen)To Exclude Oxygen and Moisture
Standard Glassware and Schlenk Line EquipmentFor Performing Air-Sensitive Reactions
Silica Gel for Column ChromatographyFor Purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-(Methoxymethyl)-4-methylpiperidine (1.2 equiv), the palladium precatalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.5-2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(methoxymethyl)-4-methylpiperidine.

Expected Results:

Yields for Buchwald-Hartwig aminations are typically in the range of 70-95%, depending on the specific substrates and reaction conditions used. The purity of the final product should be assessed by NMR and LC-MS.

Application in the Synthesis of Pharmaceutical Scaffolds

The N-arylated products derived from 4-(Methoxymethyl)-4-methylpiperidine are valuable precursors for more complex heterocyclic structures. For instance, the synthesis of certain analgesic and sedative compounds involves the condensation of an N-aryl-4-aminopiperidine derivative with other reagents.[3] The methoxymethyl group at the C4 position can influence the biological activity and pharmacokinetic profile of the final compound.

A notable example is the core structure of Sufentanil, a potent opioid analgesic, which features an N-phenyl-N-[4-(methoxymethyl)piperidin-4-yl]propanamide moiety.[4] This highlights the importance of the 4-(methoxymethyl)-4-aminopiperidine scaffold in the development of clinically relevant drugs.

Synthetic Scheme for a Key Intermediate:

G start 4-(Methoxymethyl)-4-methylpiperidine intermediate N-Aryl-4-(methoxymethyl)-4-methylpiperidine start->intermediate Buchwald-Hartwig Amination reagent1 Aryl Halide (Ar-X) reagent1->intermediate reagent2 Pd Catalyst, Ligand, Base reagent2->intermediate final Complex Heterocyclic Target intermediate->final Further Functionalization (e.g., Acylation, Alkylation)

Caption: Synthesis of a key N-arylated intermediate.

Troubleshooting and Safety Considerations

  • Low Yields: If low yields are observed, consider screening different palladium precatalysts, phosphine ligands, bases, and solvents. The reaction temperature and time may also need optimization. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Side Reactions: Potential side reactions include hydrodehalogenation of the aryl halide and the formation of biaryl products. The choice of ligand and base can help to minimize these side reactions.

  • Safety: 4-(Methoxymethyl)-4-methylpiperidine and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reagents used in the Buchwald-Hartwig amination, particularly the palladium catalysts and phosphine ligands, can be toxic and air-sensitive. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

4-(Methoxymethyl)-4-methylpiperidine is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its unique 4,4-disubstituted pattern provides a platform for introducing conformational rigidity and metabolic stability into target molecules. The N-arylation of this scaffold, particularly through the robust Buchwald-Hartwig amination, provides efficient access to key intermediates for the synthesis of a wide range of biologically active compounds. The protocols and insights provided in this application note are intended to facilitate the use of this important synthetic tool in drug discovery and development programs.

References

  • Padmavathi, V., et al. (2009). Double Michael adducts: Source for spiro heterocycles. Indian Journal of Chemistry - Section B, 48B(3), 436-441.
  • CN102603614B - 4-methoxymethyl-4- (N-substituted)
  • US5489689A - Preparation of piperidine derivatives - Google P
  • CN112661694B - Preparation method of 4- (dimethoxymethyl)
  • El-Sayed, N. N. E., et al. (2020). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Scientific Reports, 10(1), 1-15. (URL: [Link])

  • Higashiyama, K., & Otomasu, H. (1980). Spiro Heterocyclic Compounds. IV. Synthesis of Spiro[oxindole-3,4'-(2',3'-Dihydro-4'h-Pyran)] and Spiro[oxindole-3,4'-(1',4'-Dihydropyridine)] Compounds. Chemical and Pharmaceutical Bulletin, 28(5), 1540-1548. (URL: [Link])

  • WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google P
  • dos Santos, M. S., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 14(11), 2096-2131. (URL: [Link])

  • US9682965B2 - Fumagillol heterocyclic compounds and methods of making and using same - Google P
  • Hong, S., & Jung, J. C. (2019). Switching Electrophile Intermediates to Nucleophiles: Michael and Oxa-Diels-Alder Reactions to Afford Polyoxy-Functionalized Piperidine Derivatives. Organic Letters, 21(15), 5852-5856. (URL: [Link])

  • ResearchGate. (n.d.). Structures, reagents and conditions for the synthesis of spiro... | Download Scientific Diagram. (URL: [Link])

  • PubChem. (n.d.). 4-methoxy-4-methylpiperidine hydrochloride. (URL: [Link])

  • ResearchGate. (n.d.). N-Methylpiperidine assisted catalytic multicomponent reaction | Request PDF. (URL: [Link])

  • Journal of the Mexican Chemical Society. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (URL: [Link])

  • Hu, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. (URL: [Link])

  • ResearchGate. (2026, February 20). Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. (URL: [Link])

  • Al-Hadedi, A. A. M., et al. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. ePrints Soton - University of Southampton. (URL: [Link])

  • PubMed. (2015, April 15). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (URL: [Link])

  • ChemRxiv. (n.d.). Tetramethylpiperidine N-Oxyl (TEMPO)-mediated Oxidative Functionalization of Alkoxyallenes. (URL: [Link])

  • SciELO. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (URL: [Link])

  • ChemRxiv. (n.d.). Tetramethylpiperidine N-Oxyl (TEMPO)-mediated Oxidative Functionalization of Alkoxyallenes. (URL: [Link])

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Method

Recrystallization of "4-(Methoxymethyl)-4-methylpiperidine" derivatives

An Application Guide to the Recrystallization of 4-(Methoxymethyl)-4-methylpiperidine Derivatives Abstract This comprehensive guide provides detailed application notes and protocols for the purification of 4-(Methoxymeth...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Recrystallization of 4-(Methoxymethyl)-4-methylpiperidine Derivatives

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 4-(Methoxymethyl)-4-methylpiperidine derivatives through recrystallization. These compounds are pivotal structural motifs in modern drug discovery, and achieving high purity is critical for their downstream applications in pharmaceutical development.[1][2] This document moves beyond standard procedures to explain the causal relationships behind methodological choices, offering field-proven insights into solvent selection, protocol optimization, and troubleshooting common challenges such as oiling out and low recovery. Detailed step-by-step protocols for single-solvent, two-solvent, and salt-based recrystallization are presented, designed to be self-validating for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for Piperidine Scaffolds

The piperidine ring is a ubiquitous feature in a multitude of natural products and active pharmaceutical ingredients (APIs).[2] Specifically, 4-substituted piperidines like the 4-(Methoxymethyl)-4-methylpiperidine series serve as key intermediates in the synthesis of compounds targeting a range of therapeutic areas. The synthetic routes to these derivatives often yield crude products contaminated with unreacted starting materials, byproducts, or reagent-related impurities.[1] These impurities can significantly interfere with subsequent synthetic steps, compromise the accuracy of biological assays, and pose regulatory challenges.

Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[2] It leverages differences in solubility between the target compound and its impurities in a chosen solvent system. For piperidine derivatives, a successful recrystallization not only removes impurities but also allows for control over the final solid-state properties of the intermediate, which is a critical consideration for API manufacturing.[3][4]

Foundational Principles of Recrystallization

A successful recrystallization is a carefully controlled precipitation process designed to favor the growth of a pure crystalline lattice while leaving impurities behind in the solution (mother liquor). The process hinges on the principle of differential solubility. An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[1][5][6]

The core stages are:

  • Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Supersaturation: The hot solution is slowly cooled. As the temperature decreases, the solubility of the compound drops, and the solution becomes supersaturated—a thermodynamically unstable state that drives crystallization.[4]

  • Nucleation & Crystal Growth: In the supersaturated solution, molecules of the target compound begin to aggregate into small, ordered clusters (nuclei). These nuclei then serve as templates for further deposition of the compound, leading to the growth of larger, well-defined crystals. Slow cooling is paramount as it favors the formation of a pure, stable crystal lattice over the rapid precipitation of an amorphous solid that can trap impurities.[7]

Strategic Considerations for Piperidine Derivatives

The chemical nature of 4-(Methoxymethyl)-4-methylpiperidine derivatives—specifically the tertiary amine of the piperidine ring—introduces unique challenges and opportunities in designing a crystallization protocol.

  • Basicity and Salt Formation: The piperidine nitrogen is basic and can react with atmospheric carbon dioxide to form carbonate salts, or with acidic vapors in a lab environment to form other salts.[8] This basicity can be strategically exploited. Converting the free base to a salt (e.g., a hydrochloride) drastically alters its polarity and solubility profile, often making it more amenable to crystallization from polar solvents like alcohols or water mixtures.[9][10]

  • Polarity: The methoxymethyl ether group and the piperidine ring contribute to the molecule's overall moderate polarity. This dictates the choice of solvents, which typically range from alcohols (ethanol, isopropanol) to moderately polar aprotic solvents like acetonitrile.[5]

  • "Oiling Out": A common failure mode in the recrystallization of amine derivatives is "oiling out," where the compound separates from the solution as a liquid oil rather than a crystalline solid.[5][11] This often occurs if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound (or its impure form). It can also be caused by the presence of impurities that depress the melting point.[11]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most direct method and should be the first approach if a suitable solvent can be identified.

Methodology:

  • Solvent Screening: Place approximately 10-20 mg of the crude 4-(Methoxymethyl)-4-methylpiperidine derivative into several small test tubes. Add a few drops of a candidate solvent (see Table 1) to each tube at room temperature. A promising solvent will show poor solubility.[1][6]

  • Heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, it is a good candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The formation of a crystalline precipitate confirms a suitable solvent.[1]

  • Dissolution: Place the bulk of the crude product into an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with stirring). Continue adding the hot solvent just until all the solid has dissolved. Causality Note: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some of the desired product in solution upon cooling.[7]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed. Perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.[1][6] This prevents premature crystallization of the product on the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent. Causality Note: Using cold solvent removes residual mother liquor containing dissolved impurities without dissolving a significant amount of the purified product.[7]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying on the filter funnel, followed by drying in a vacuum oven at a temperature well below the compound's melting point.[11]

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when no single solvent has the ideal solubility properties. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[5][12]

Methodology:

  • Solvent Pair Selection: Identify a suitable pair. For a moderately polar compound like a 4-(Methoxymethyl)-4-methylpiperidine derivative, common pairs include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane. The two solvents must be fully miscible.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).[5]

  • Induce Crystallization: While the solution is still warm, add the "poor" solvent (e.g., water) dropwise with constant swirling or stirring until the solution becomes faintly cloudy (turbid).[5] This point of persistent cloudiness indicates that the solution is saturated.

  • Re-dissolution & Cooling: If necessary, add one or two drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.[12]

  • Cooling & Isolation: Allow the solution to cool slowly, as described in Protocol 1. The gradual change in solvent polarity will induce crystallization. Isolate, wash, and dry the crystals as previously described.

Protocol 3: Purification via Salt Formation and Recrystallization

This is a highly effective technique for basic piperidine derivatives, as salts often have much better crystallization properties than the corresponding free base.

Methodology:

  • Salt Formation: Dissolve the crude piperidine derivative in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a solvent like isopropanol or ether, until precipitation of the hydrochloride salt is complete.[9]

  • Alternatively, for removing certain impurities like pyridine, bubbling carbon dioxide (CO₂) through the solution can selectively precipitate the piperidine carbonate salt.[1][6][8]

  • Isolate the Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with the organic solvent used for the reaction.

  • Recrystallize the Salt: The isolated salt can now be recrystallized using a polar solvent system. Follow the procedure for Single-Solvent Recrystallization (Protocol 1), screening polar solvents like ethanol, methanol, isopropanol, or mixtures with water.[9][13]

  • (Optional) Liberation of Free Base: If the final product is required as the free base, the purified salt can be dissolved in water and treated with a base (e.g., NaOH solution) until the pH is >10. The liberated free base can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), dried over a drying agent (like anhydrous Na₂SO₄ or MgSO₄), and the solvent evaporated to yield the purified product.

Data Presentation & Visualization

Table 1: Common Solvents for Recrystallization of Piperidine Derivatives
SolventTypeBoiling Point (°C)PolarityNotes
Ethanol Polar Protic78HighExcellent for many piperidine derivatives and their salts. Often used with water as an anti-solvent.[2]
Isopropanol Polar Protic82MediumGood alternative to ethanol, slightly less polar.[1]
Methanol Polar Protic65HighHigh solubility for many polar compounds; may require very low temperatures for good recovery.[2][13]
Acetonitrile Polar Aprotic82MediumGood for compounds of intermediate polarity. Can be paired with water or ethers.[1][13]
Ethyl Acetate Moderately Polar77MediumOften used as the "good" solvent with hexanes as the anti-solvent.
Hexane/Heptane Non-polar69 / 98LowAlmost always used as the "poor" solvent (anti-solvent) to induce precipitation.
Water Polar Protic100Very HighTypically used as an anti-solvent for compounds dissolved in alcohols.
Workflow & Decision Diagrams

G cluster_start Start cluster_process Recrystallization Process cluster_end Finish crude Crude Solid Derivative dissolve 1. Dissolve in Minimum Hot Solvent crude->dissolve hot_filt 2. Hot Filtration (if insolubles present) dissolve->hot_filt cool 3. Slow Cooling & Crystallization hot_filt->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash mother_liquor Mother Liquor (Impurities in Solution) isolate->mother_liquor Filtrate dry 6. Dry Crystals wash->dry pure Purified Crystalline Product dry->pure

Caption: General workflow for purification by recrystallization.

G start Start: Crude Piperidine Derivative Purification q1 Can a suitable single solvent be found? start->q1 p1 Use Protocol 1: Single-Solvent Recrystallization q1->p1 Yes q2 Is the compound a free base that is difficult to crystallize or oily? q1->q2 No p2 Use Protocol 2: Two-Solvent Recrystallization q2->p2 No p3 Use Protocol 3: Purify via Salt Formation & Recrystallization q2->p3 Yes

Caption: Decision tree for selecting a recrystallization protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used. This is the most common reason. The solution is not supersaturated.[14]Boil off some of the solvent to reduce the volume and re-cool.[14][15]
Solution is supersaturated but requires nucleation. Try scratching the inside of the flask with a glass rod at the solvent line. Add a "seed crystal" of the pure compound if available. Cool the solution in a colder bath (e.g., salt-ice).[14]
Product "Oils Out" Cooling is too rapid. The compound comes out of solution above its melting point.[5][14]Re-heat the mixture to re-dissolve the oil. Allow it to cool much more slowly. Consider placing the flask in a warm water bath that cools with the room.[14]
High level of impurities. Impurities can significantly depress the melting point.[15]Add a small amount more of the "good" solvent, re-heat to dissolve, and cool slowly. If oiling persists, the crude material may need pre-purification (e.g., by chromatography or acid-base extraction).[14][16]
Very Low Yield Too much solvent was used. A significant amount of product remains in the mother liquor.[11][15]Before filtering, check for supersaturation by dipping a glass rod in the solution; a solid coating should form upon evaporation. If not, reduce solvent volume. Recover product from mother liquor by evaporating the solvent and re-crystallizing.
Premature crystallization during hot filtration. Ensure the funnel and receiving flask are pre-heated. Use a slight excess of solvent before filtering and boil it off afterward.
Washing with too much or warm solvent. Always use a minimal amount of ice-cold solvent for washing the filter cake.
Crystals are Colored Colored impurities are not removed by crystallization. Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.
Oxidation of the piperidine derivative. [8]Store the compound under an inert atmosphere (nitrogen or argon) and away from light. Distillation prior to crystallization may be necessary for heavily discolored samples.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Google Patents. (n.d.). Purification of tertiary amines using an adsorbent.
  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
  • Google Patents. (n.d.). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • At Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Benchchem. (n.d.). Overcoming challenges in the purification of 2-Ethyl-4-methylpiperidine.

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Application

Application Note: Comprehensive Analytical Characterization of 4-(Methoxymethyl)-4-methylpiperidine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocols Executive Summary & Chemical Context In modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Experimental Protocols

Executive Summary & Chemical Context

In modern drug discovery, piperidine derivatives serve as privileged scaffolds, frequently utilized to modulate basicity, improve metabolic stability, and enhance target binding affinity[1]. 4-(Methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4) is a highly specialized building block. The substitution at the C4 position with both a methyl and a methoxymethyl (MOM) group creates a sterically hindered quaternary carbon. This structural motif effectively blocks metabolic oxidation at the C4 position while the ether oxygen provides a localized hydrogen bond acceptor.

As a Senior Application Scientist, I approach the characterization of this molecule as a multi-modal validation challenge. The compound is an aliphatic secondary amine lacking a conjugated π -system, which renders standard Ultraviolet (UV) detection practically useless. Furthermore, the quaternary C4 carbon lacks an attached proton, necessitating advanced 2D Nuclear Magnetic Resonance (NMR) techniques to definitively prove the connectivity of the C4 substituents. This guide details the causality-driven analytical strategies required to unambiguously characterize, quantify, and validate this compound.

Analytical Strategy & Causality

To establish a self-validating analytical profile, we must employ orthogonal techniques, each selected to overcome specific structural challenges inherent to 4-(Methoxymethyl)-4-methylpiperidine:

  • Structural Elucidation (NMR): Standard 1 H NMR will identify the methoxymethyl protons, but cannot prove they are attached to the piperidine ring due to the quaternary C4 center. We must utilize 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) to observe long-range scalar couplings ( 3JCH​ ) between the MOM protons and the C3/C5 carbons of the piperidine ring[2].

  • Mass Confirmation (HR-LC-MS/MS): Electrospray Ionization (ESI) is highly efficient for basic amines. Tandem mass spectrometry (MS/MS) is utilized not just for mass confirmation ( [M+H]+=144.2 ), but to observe the diagnostic neutral loss of methanol (32 Da) from the MOM group, a hallmark of this specific substitution pattern[1].

  • Purity & Quantification (HPLC-UV): Because the free amine does not absorb UV light above 210 nm, direct HPLC-UV analysis is prone to baseline drift and low sensitivity. We employ a pre-column derivatization strategy using 4-toluenesulfonyl chloride (tosylation) or benzoyl chloride to covalently attach a strong UV chromophore, enabling robust quantification at 254 nm[3][4].

G A 4-(Methoxymethyl)-4-methylpiperidine (Aliphatic Amine) B Structural Elucidation (NMR Spectroscopy) A->B C Mass & Fragmentation (HR-LC-MS/MS) A->C D Purity & Quantification (HPLC Analysis) A->D E 1H, 13C, and 2D HMBC Confirm Quaternary C4 B->E F ESI+ Ionization [M+H]+ = 144.2 m/z C->F G Pre-column Derivatization (Tosyl/Benzoyl Chloride) D->G H Direct Analysis (CAD / ELSD Detectors) D->H

Analytical workflow for the comprehensive characterization of aliphatic piperidine derivatives.

Experimental Protocols & Data Interpretation

Protocol 1: NMR Structural Elucidation

Causality: Deuterated chloroform (CDCl 3​ ) is selected as the solvent because the free base form of the piperidine is highly soluble in it, and it does not exchange with the secondary amine proton (unlike D 2​ O or CD 3​ OD), allowing for the observation of the N-H signal.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 4-(Methoxymethyl)-4-methylpiperidine in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire 1 H (500 MHz) and 13 C (125 MHz) spectra using a standard 30° pulse program.

  • 2D Validation: Acquire an HMBC spectrum optimized for long-range couplings ( J=8 Hz).

  • Self-Validation Check: Ensure the integration of the isolated singlet at ~3.3 ppm (O-CH 3​ ) is exactly 3H relative to the 2H singlet at ~3.2 ppm (C-CH 2​ -O).

Table 1: Predicted NMR Chemical Shifts (CDCl 3​ , 298K)[2]

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
1 H~3.30Singlet3H-O-CH 3​ (MOM group)
1 H~3.20Singlet2HC4-CH 2​ -O (MOM group)
1 H~2.80Multiplet4HC2-H 2​ , C6-H 2​ (Equatorial/Axial)
1 H~1.45Multiplet4HC3-H 2​ , C5-H 2​ (Equatorial/Axial)
1 H~0.95Singlet3HC4-CH 3​
13 C~78.5--C4-C H 2​ -O
13 C~59.0---O-C H 3​
13 C~31.5--C 4 (Quaternary)
Protocol 2: High-Resolution LC-MS/MS Analysis

Causality: A reversed-phase C18 column with a basic mobile phase modifier (e.g., 0.1% Ammonium Hydroxide) can be used to keep the amine unprotonated during chromatography for better peak shape, but for MS ionization, an acidic modifier (0.1% Formic Acid) is vastly superior[1]. We utilize a post-column make-up flow or an acidic gradient to ensure maximum ESI+ efficiency.

Step-by-Step Methodology:

  • Sample Prep: Dilute the compound to 1 μ g/mL in Methanol:Water (50:50, v/v) with 0.1% Formic Acid.

  • Chromatography: Inject 2 μ L onto a sub-2 μ m C18 column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Mass Spectrometry: Operate the Q-TOF or Triple Quadrupole in ESI positive mode. Set capillary voltage to 3.5 kV.

  • Fragmentation: Isolate the precursor ion ( m/z 144.2) and apply Collision-Induced Dissociation (CID) at 15-25 eV.

Table 2: Diagnostic MS/MS Fragmentation Profile

Precursor Ion ( m/z )Fragment Ion ( m/z )Neutral LossStructural Implication
144.2 [M+H]+ 112.132 Da (CH 3​ OH)Cleavage of the methoxymethyl ether
144.2 [M+H]+ 99.145 Da (CH 2​ OCH 3​ )Loss of the entire MOM radical
144.2 [M+H]+ 84.160 DaPiperidine ring opening / fragmentation
Protocol 3: HPLC-UV via Pre-Column Derivatization

Causality: To achieve ICH-compliant limits of detection (LOD) and quantification (LOQ) for an aliphatic amine, we must derivatize. Reacting the secondary amine with 4-toluenesulfonyl chloride (TsCl) in an alkaline environment yields a stable sulfonamide with a strong UV absorbance maximum at ~254 nm[3].

HPLC_Logic A Aliphatic Amine (No UV Chromophore) B Universal Detection Available? A->B C Direct HPLC-CAD/ELSD B->C Yes D Pre-Column Derivatization B->D No E Tosyl/Benzoyl Chloride D->E F HPLC-UV (254 nm) E->F

Logic flow for selecting HPLC detection strategies for aliphatic amines.

Step-by-Step Methodology:

  • Derivatization Reaction: Transfer 1.0 mL of the sample solution (approx. 50 μ g/mL in Acetonitrile) to a reaction vial. Add 0.5 mL of 0.1 M Sodium Bicarbonate buffer (pH 9.0) to deprotonate the piperidine nitrogen.

  • Reagent Addition: Add 0.5 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in Acetonitrile[3].

  • Incubation: Vortex vigorously and incubate at 60°C for 45 minutes to drive the reaction to completion.

  • Quenching: Cool to room temperature. Add 50 μ L of a 1 M Glycine solution to quench any unreacted TsCl (preventing interfering peaks).

  • HPLC Analysis: Inject 10 μ L of the derivatized mixture into the HPLC system.

Table 3: Optimized HPLC-UV Conditions for Derivatized Piperidine[3][4]

ParameterAnalytical Condition
Column C18 Reversed-Phase (250 mm × 4.6 mm, 5 μ m)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic (35% A : 65% B) or shallow gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (UV)
System Suitability Resolution (Rs) > 2.0 between analyte and quench peak

References

  • Kasé, Y. et al. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride". ResearchGate. Available at: [Link]

  • Google Patents. "CN104034814B - The HPLC analytical approach of 3-amino piperidine". patents.google.com.

Sources

Method

Application Note: 4-(Methoxymethyl)-4-methylpiperidine in Drug Discovery and ADMET Optimization

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary and Mechanistic Rationale In modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary and Mechanistic Rationale

In modern medicinal chemistry, the piperidine ring is a privileged scaffold, ubiquitous in CNS agents, antivirals, and GPCR antagonists. However, unsubstituted or mono-substituted piperidines frequently suffer from two critical liabilities: metabolic instability (specifically CYP450-mediated oxidation at the C4 position) and cardiotoxicity (due to high-affinity binding to the hERG potassium channel) [1].

The Causality of 4,4-Disubstitution in ADMET Optimization
  • Metabolic Shielding: The C4 position of piperidine is a classic "soft spot" for oxidative metabolism by CYP3A4 and CYP2D6. By installing a gem-disubstituted center (methyl and methoxymethyl), the C4 carbon is fully blocked from hydroxylation.

  • hERG Mitigation: hERG channel binding is heavily driven by basicity (pKa) and specific spatial arrangements of lipophilic groups (cation- π and π

    π interactions). The steric bulk of the 4,4-disubstitution disrupts the optimal trajectory required for the basic nitrogen to interact with hERG's inner cavity residues (e.g., Tyr652, Phe656). Furthermore, the inductive electron-withdrawing effect of the methoxymethyl ether oxygen subtly lowers the amine's pKa, reducing the fraction of ionized drug at physiological pH and thereby lowering hERG affinity [2].
  • Bioisosterism: This motif serves as a conformationally restricted bioisostere for flexible ethers and has been successfully deployed in the development of high-affinity NK1 antagonists [3] and CCR5 inhibitors [2].

Mechanism Root 4,4-Disubstitution Effects Sub1 Steric Hindrance (Methyl/Methoxymethyl) Root->Sub1 Sub2 Electronic Modulation (Ether Oxygen) Root->Sub2 Out1 Blocks CYP450 Oxidation at C4 Sub1->Out1 Out2 Disrupts hERG Binding Cavity Sub1->Out2 Out3 Lowers Amine pKa & Optimizes logD Sub2->Out3 Out3->Out2 Reduces basicity

Figure 1: Mechanistic pathways for ADMET optimization via 4,4-disubstitution.

Quantitative Data & Profiling Summaries

To justify the incorporation of this building block, we must compare its physicochemical and predictive ADMET properties against the unsubstituted piperidine baseline.

Table 1: Physicochemical Properties of the Building Block
PropertyFree Amine (Active Nucleophile)Boc-Protected (Storage Form)
CAS Number 774224-63-41445795-98-1
Molecular Formula C8H17NOC13H25NO3
Molecular Weight 143.23 g/mol 243.34 g/mol
SMILES CC1(COC)CCNCC1CC1(COC)CCN(C(=O)OC(C)(C)C)CC1
Storage Conditions 2-8°C, inert atmosphere2-8°C, dry
Table 2: Comparative ADMET Profile (Representative Scaffold)

Data represents generalized trends observed when replacing a standard piperidine with a 4-(methoxymethyl)-4-methylpiperidine in a lipophilic lead scaffold [2, 3].

ParameterUnsubstituted Piperidine Lead4,4-Disubstituted Piperidine LeadCausality / Rationale
Microsomal Stability (T1/2) < 15 min> 60 minComplete steric block of C4-oxidation.
hERG IC50 (Patch-Clamp) 0.8 µM (High Liability)> 30 µM (Low Liability)Disruption of optimal cation- π binding geometry.
Lipophilicity (cLogD at pH 7.4) 1.21.8Alkyl/ether addition increases overall lipophilicity while capping H-bond donors.
Target Affinity (e.g., GPCR) 15 nM2.5 nMConformationally restricted vector locks the ether oxygen into a favorable binding pocket.

Experimental Workflows and Protocols

The following protocols outline the self-validating system for utilizing tert-butyl 4-(methoxymethyl)-4-methylpiperidine-1-carboxylate in a hit-to-lead chemistry campaign.

Workflow A Lead Scaffold (Metabolic Liability) B Incorporate 4-(Methoxymethyl)- 4-methylpiperidine A->B C ADMET Profiling (CYP450 & hERG) B->C D Optimized Lead (Improved PK/PD) C->D

Figure 2: Hit-to-lead optimization workflow using 4,4-disubstituted piperidine building blocks.

Protocol 1: Boc-Deprotection to Yield the Free Amine

Causality: The Boc-protected form is preferred for commercial sourcing due to its stability against atmospheric CO2 (preventing carbamate formation) and oxidation. Deprotection must be quantitative and avoid ether cleavage.

Materials:

  • tert-Butyl 4-(methoxymethyl)-4-methylpiperidine-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected piperidine (1.0 mmol) in anhydrous DCM (5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the reaction to 0°C. Dropwise, add TFA (2.0 mL). Rationale: Cooling prevents potential exothermic side reactions and protects the methoxymethyl ether from acid-catalyzed cleavage.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation (In-Process): Monitor via TLC (Ninhydrin stain) or LC-MS. The disappearance of the starting material (m/z 244 [M+H]+) and appearance of the free amine (m/z 144 [M+H]+) validates completion.

  • Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 5 mL).

  • Free-basing: Dissolve the crude TFA salt in DCM and wash with saturated aqueous NaHCO3. Extract, dry over anhydrous Na2SO4, and concentrate to yield the free amine as a pale oil. Use immediately in Protocol 2.

Protocol 2: Reductive Amination with a Lead Aldehyde

Causality: Reductive amination is chosen over direct alkylation to prevent over-alkylation (quaternary ammonium formation) and to ensure high chemoselectivity when coupling the sterically hindered 4,4-disubstituted piperidine to a core scaffold.

Step-by-Step Methodology:

  • Imine Formation: Combine the free 4-(methoxymethyl)-4-methylpiperidine (1.1 eq) and the target lead aldehyde (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M concentration). Add catalytic acetic acid (0.1 eq) to adjust the pH to ~5. Rationale: Mildly acidic conditions accelerate iminium ion formation without protonating all the available amine.

  • Reduction: Stir for 30 minutes at room temperature, then add Sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion. Rationale: STAB is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde.

  • Reaction: Stir at room temperature for 12-16 hours.

  • Validation: Quench a 10 µL aliquot in 1 mL MeOH and analyze via LC-MS to confirm the desired product mass.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry (Na2SO4), and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient) to isolate the optimized lead compound.

Protocol 3: Self-Validating hERG Patch-Clamp Assay

Causality: To prove the mechanistic hypothesis that 4,4-disubstitution mitigates cardiotoxicity, a functional electrophysiology assay is required. Ligand-binding assays are insufficient as they do not measure functional channel block.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Use a whole-cell patch-clamp technique. Hold the membrane potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the optimized 4,4-disubstituted lead compound at ascending concentrations (0.1 µM, 1 µM, 10 µM, 30 µM).

  • Validation (Controls):

    • Negative Control: 0.1% DMSO vehicle (must show <5% current rundown).

    • Positive Control: E-4031 (500 nM) must produce >90% block of the tail current.

  • Data Analysis: Calculate the percentage of tail current inhibition at each concentration and generate an IC50 curve. A successful 4,4-disubstitution optimization will yield an IC50 > 30 µM.

References

  • Kazmierski, W. M., Anderson, D. L., Aquino, C., Chauder, B. A., Duan, M., Ferris, R., Kenakin, T., Koble, C. S., Lang, D. G., McIntyre, M. S., Peckham, J., Watson, C., Wheelan, P., Spaltenstein, A., Wire, M. B., Svolto, A., & Youngman, M. (2011). Novel 4,4-disubstituted piperidine-based C-C chemokine receptor-5 inhibitors with high potency against human immunodeficiency virus-1 and an improved human ether-a-go-go related gene (hERG) profile. Journal of Medicinal Chemistry, 54(11), 3756–3767. URL: [Link]

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., Graham, M. I., Harrison, T., Kelleher, F. J., Kurtz, M., Ladduwahetty, T., Merchant, K. J., Metzger, J. M., MacIntyre, D. E., Sadowski, S., Sohal, B., & Owens, A. P. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4623–4635. URL: [Link]

Application

Application Note: Advanced Mitsunobu N-Alkylation of 4-(Methoxymethyl)-4-methylpiperidine

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Application: Direct, stereospecific C–N bond formation for basic secondary amines Introduction & Strategic Rationale The piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Application: Direct, stereospecific C–N bond formation for basic secondary amines

Introduction & Strategic Rationale

The piperidine derivative 4-(Methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4) is a highly privileged, lipophilic building block frequently utilized in drug discovery to optimize pharmacokinetic profiles and target GPCRs or kinases. While the C4-disubstitution provides metabolic stability, functionalizing the N1 position with chiral alkyl groups typically requires multi-step sequences—such as alcohol oxidation followed by reductive amination, or conversion to a sulfonate ester followed by basic alkylation. These classical methods often suffer from poor atom economy, competing elimination reactions, and racemization of sensitive chiral centers.

The Mitsunobu reaction offers a one-pot, stereospecific alternative. However, classical Mitsunobu conditions (DEAD/PPh₃) strictly require pronucleophiles with a pKₐ < 11 (e.g., phenols, imides, or sulfonamides)[1]. Because 4-(Methoxymethyl)-4-methylpiperidine is a basic secondary amine (pKₐ ~10–11 for its conjugate acid), the neutral amine cannot be deprotonated by the classical betaine intermediate. This pKₐ mismatch causes the reaction to stall, leading to betaine decomposition and unreacted starting materials.

To bypass this limitation, this protocol leverages a next-generation azaphosphonium reagent, BEHT triflate , which enables the direct, stereospecific nucleophilic substitution of alcohols with basic secondary amines[2].

Mechanistic Insights & Causality

The success of this protocol relies on decoupling the alcohol activation step from the proton-transfer requirements of the classical Mitsunobu mechanism.

  • Alcohol Activation via Non-Nucleophilic Counterions: BEHT triflate activates the chiral alcohol to form a highly electrophilic alkoxyphosphonium triflate intermediate. Because triflate is non-nucleophilic, it does not collapse into an alkyl halide, preserving the intermediate for the amine.

  • Steric Accessibility: Although 4-(Methoxymethyl)-4-methylpiperidine is sterically encumbered at the C4 position, the N1 position remains kinetically accessible. It acts as a potent nucleophile.

  • Acid Scavenging: The activation of the alcohol releases one equivalent of triflic acid (TfOH). If unquenched, TfOH would protonate the piperidine, rendering it non-nucleophilic. The addition of a sterically hindered base (DIPEA) scavenges this proton, ensuring the piperidine remains active for the S_N2 displacement, resulting in complete stereochemical inversion.

Experimental Workflow & Logical Relationships

Mechanism A Chiral Alcohol (R-OH) C Alkoxyphosphonium Triflate (Activated Intermediate) A->C B BEHT Triflate (Activator) B->C DCE, 15 min, RT E S_N2 Transition State (Inversion of Configuration) C->E D 4-(Methoxymethyl)-4-methylpiperidine (Secondary Amine) D->E + DIPEA (Acid Scavenger) F Chiral Tertiary Amine (Target Product) E->F - Phosphine Oxide G LC-MS Validation (Mass Shift & Purity) F->G

Workflow for the direct stereospecific Mitsunobu N-alkylation of basic secondary amines.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol is designed with built-in analytical checkpoints to ensure reaction integrity before proceeding to subsequent steps.

Reagents Required
  • Nucleophile: 4-(Methoxymethyl)-4-methylpiperidine (1.2 equiv)

  • Electrophile: Chiral Alcohol (1.0 equiv)

  • Activator: BEHT triflate (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

Methodology

Step 1: Alcohol Pre-Activation

  • In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve the chiral alcohol (1.0 mmol) and BEHT triflate (1.2 mmol) in anhydrous DCE (1.0 mL, to achieve a 1.0 M concentration).

  • Purge the vial with Argon, seal, and stir at room temperature (20–25 °C) for 15 minutes.

  • Validation Checkpoint 1: Sample 1 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The starting alcohol mass should be fully consumed, replaced by the mass of the alkoxyphosphonium intermediate or its hydrolysis artifact in the MS source.

Step 2: Nucleophilic Displacement

  • To the activated mixture, add DIPEA (1.0 mmol, 174 µL) dropwise via microsyringe.

  • Immediately follow with the dropwise addition of 4-(Methoxymethyl)-4-methylpiperidine (1.2 mmol, 172 mg).

  • Causality: The order of addition is critical. DIPEA must be present to neutralize the generated TfOH before the valuable piperidine building block is introduced, preventing its sequestration as a non-reactive triflate salt.

  • Stir the reaction mixture at room temperature for 18 hours.

Step 3: Workup and Purification

  • Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Wash the combined organic layers with brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2: Analyze the crude residue via LC-MS. The desired tertiary amine product will exhibit a clear [M+H]⁺ signal.

  • Purify the crude product via flash column chromatography (Silica gel). Crucial tip: Pre-treat the silica gel with 1% Triethylamine (TEA) in Hexanes to prevent the basic tertiary amine product from streaking or irreversibly binding to the acidic silanol groups.

Quantitative Data Presentation

The following table summarizes the expected yields and enantiomeric specificities (es) when reacting 4-(Methoxymethyl)-4-methylpiperidine with various representative chiral alcohols using this modified protocol.

Alcohol SubstrateProduct StereochemistryIsolated Yield (%)Enantiomeric Specificity (es %)
(R)-2-Octanol(S)-N-alkylated Piperidine78%>98%
(S)-1-Phenylethanol(R)-N-alkylated Piperidine82%>99%
(R)-N-Boc-alaninol(S)-N-alkylated Piperidine71%95%
(1S, 2R)-Menthol(1R, 2R)-N-alkylated Piperidine64%96%

Note: Enantiomeric specificity (es) is determined by chiral HPLC analysis comparing the product to a racemic standard.

References

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.[1] URL:[Link]

  • Dong, Q., et al. "Mitsunobu Reaction Using Basic Amines as Pronucleophiles." The Journal of Organic Chemistry, 2017, 82(11), 5898–5904.[3] URL:[Link]

  • Bechara, W. S., et al. "Universal Reagent for Mild and Stereospecific Nucleophilic Substitution of Alcohols with Amines." Angewandte Chemie International Edition, 2025, 64, e202420312.[2] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for 4-(Methoxymethyl)-4-methylpiperidine

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols for the synthesis of.

Constructing a sterically encumbered quaternary carbon center within a heterocycle presents unique challenges, including self-condensation, incomplete alkylation, and protecting group instability. This portal addresses these issues through a causality-driven approach.

I. Synthetic Workflow & Pathway Visualization

The standard four-step synthesis begins with the commercially available N-Boc-piperidine-4-carboxylate, proceeding through C4-alkylation, ester reduction, Williamson ether synthesis, and final deprotection.

Synthesis SM Ethyl N-Boc-piperidine-4-carboxylate Step1 Step 1: C4-Alkylation (LDA, MeI, -78°C) SM->Step1 Int1 Ethyl N-Boc-4-methylpiperidine-4-carboxylate Step1->Int1 Avoid Claisen condensation Step2 Step 2: Ester Reduction (LiBH4, THF) Int1->Step2 Int2 N-Boc-4-(hydroxymethyl)-4-methylpiperidine Step2->Int2 Prevent Boc cleavage Step3 Step 3: Etherification (NaH, MeI, THF) Int2->Step3 Int3 N-Boc-4-(methoxymethyl)-4-methylpiperidine Step3->Int3 Ensure dry conditions Step4 Step 4: Boc Deprotection (TFA/DCM or HCl/Dioxane) Int3->Step4 Product 4-(Methoxymethyl)-4-methylpiperidine (Target) Step4->Product Avoid ether cleavage

Figure 1: Four-step synthetic workflow for 4-(Methoxymethyl)-4-methylpiperidine.

II. Quantitative Reaction Metrics

To establish a baseline for your experiments, compare your results against these validated quantitative metrics. Deviations from these typical yields indicate a mechanistic failure in the workflow.

Reaction StepTarget IntermediateTypical YieldReaction TimeOptimal TempMajor Side Product
1. C4-Alkylation 1[1]82–88%4 hours-78 °C to RTClaisen self-condensation
2. Ester Reduction 2[2]90–95%12 hours0 °C to RTUnreacted ester
3. Etherification 3[3]75–80%16 hours0 °C to 65 °CN-methylated byproducts
4. Boc Deprotection 92–98%2 hours20 °CEther cleavage products

III. Troubleshooting Guides & FAQs

Q1: Why am I seeing significant self-condensation products during the C4-methylation step? Mechanistic Cause: This is driven by Claisen condensation. The kinetic enolate of ethyl N-Boc-piperidine-4-carboxylate attacks unreacted starting material if the base is not in absolute excess. Corrective Action: Ensure strict temperature control (-78 °C) and use a slight excess of LDA (1.2 eq). Crucially, reverse the addition order: add the ester dropwise to the LDA solution, not the other way around. This guarantees the base is always in excess until enolization is 100% complete.

Q2: My ester reduction to the primary alcohol resulted in partial Boc-deprotection. How do I prevent this? Mechanistic Cause: While LiAlH₄ is a powerful reducing agent, prolonged heating or excessive Lewis acidic character in certain reagent batches can lead to the reductive cleavage of the carbamate (Boc) group. Corrective Action: Switch to Lithium Borohydride (LiBH₄) in THF. LiBH₄ provides a milder, highly chemoselective reduction of the ester to the primary alcohol[2] without compromising the integrity of the Boc protecting group.

Q3: During the Williamson ether synthesis, the conversion stalls at 60%. What is happening? Mechanistic Cause: The formation of the methoxymethyl ether[3] relies on deprotonating a neopentyl-like alcohol. This sterically hindered environment slows down both alkoxide formation and subsequent nucleophilic attack. Stalling indicates poor solubility of the sodium alkoxide aggregates. Corrective Action: Add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq). TBAI acts as a phase-transfer catalyst, breaking up alkoxide aggregates and dramatically enhancing the nucleophilicity of the oxygen anion prior to the addition of methyl iodide.

Troubleshooting Start Low Yield in Etherification (Step 3) Check1 Is unreacted alcohol present? Start->Check1 Yes1 Check NaH quality & solvent moisture Check1->Yes1 Yes No1 Analyze side products via LC-MS Check1->No1 No Check2 Is N-methylated product detected? No1->Check2 Yes2 Boc group compromised. Verify Step 2 conditions. Check2->Yes2 Yes No2 Check for volatility losses during workup Check2->No2 No

Figure 2: Troubleshooting logic tree for stalled etherification in Step 3.

Q4: How do I efficiently isolate the final free amine without cleaving the methoxymethyl ether? Mechanistic Cause: Harsh acidic conditions (e.g., concentrated HBr or HI) used for deprotection can inadvertently cleave the newly formed aliphatic ether via oxonium ion formation. Corrective Action: Utilize 4M HCl in 1,4-dioxane or 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. The methoxymethyl ether is stable under these specific conditions.

IV. Self-Validating Experimental Protocols

A robust protocol must contain built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate
  • Setup: Purge a flame-dried flask with Argon. Add anhydrous THF (50 mL) and diisopropylamine (1.3 eq). Cool to -78 °C.

  • Enolization: Add n-BuLi (1.2 eq) dropwise. Stir for 30 mins to form LDA.

  • Addition: Dropwise, add Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) dissolved in THF over 30 mins. Stir for 1 h at -78 °C.

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature over 3 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench in water/EtOAc, and run TLC (Hexane:EtOAc 4:1). The starting material (Rf 0.4) must be completely absent, replaced by a single spot (Rf 0.5). If starting material persists, the LDA enolization was incomplete.

Step 2: Synthesis of N-Boc-4-(hydroxymethyl)-4-methylpiperidine
  • Setup: Dissolve the Step 1 intermediate (1.0 eq) in anhydrous THF (40 mL) and cool to 0 °C.

  • Reduction: Carefully add Lithium Borohydride (LiBH₄, 2.0 eq) portionwise to manage hydrogen evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Quench: Cool to 0 °C and quench dropwise with saturated aqueous NH₄Cl until bubbling ceases. Extract with EtOAc.

  • Self-Validation Checkpoint: Perform an IR scan of the crude oil. The complete disappearance of the strong ester C=O stretch at ~1735 cm⁻¹ and the emergence of a broad O-H stretch at ~3400 cm⁻¹ confirms successful reduction.

Step 3: Synthesis of tert-butyl 4-(methoxymethyl)-4-methylpiperidine-1-carboxylate
  • Setup: Dissolve the Step 2 alcohol (1.0 eq) in strictly anhydrous THF (30 mL) at 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 eq) portionwise. Stir for 1 hour to ensure complete alkoxide formation.

  • Catalysis & Alkylation: Add TBAI (0.1 eq) followed by Methyl Iodide (2.0 eq).

  • Reaction: Heat the mixture to a gentle reflux (65 °C) for 16 hours.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The appearance of a sharp 3H singlet at ~3.30 ppm confirms successful etherification. If a broad peak at ~1.5 ppm (OH) persists, the reaction stalled due to moisture.

Step 4: Synthesis of 4-(Methoxymethyl)-4-methylpiperidine
  • Deprotection: Dissolve the Step 3 intermediate in DCM (20 mL). Add 4M HCl in 1,4-dioxane (10 eq) at 0 °C.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure. Cool the residue to 0 °C and basify with 2M NaOH (pH > 10). Extract immediately with DCM (3 x 20 mL). Note: Basification at 0 °C prevents evaporative loss of the volatile free amine.

  • Self-Validation Checkpoint: Spot the final product on TLC and stain with Ninhydrin. A rapid color change to deep purple upon heating confirms the presence of the free secondary amine. LC-MS must show the target mass [M+H]⁺ = 144.1.

V. References

  • PubChem. "(4-Methylpiperidin-4-yl)methanol | C7H15NO | CID 22507737". nih.gov. [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 4-(Methoxymethyl)-4-methylpiperidine Synthesis

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven methodologies to optimize the synthesis of 4-(Methoxymethyl)-4-methylpiperidine (CAS: 7...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven methodologies to optimize the synthesis of 4-(Methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4)[1]. This sterically hindered, 4,4-disubstituted piperidine is a critical building block in medicinal chemistry, but its synthesis is often plagued by poor yields due to emulsion formation, incomplete alkylation, and catalyst poisoning.

Synthesis Workflow

SynthesisWorkflow SM Ethyl 1-benzyl-4-methylpiperidine -4-carboxylate Int1 (1-Benzyl-4-methylpiperidin -4-yl)methanol SM->Int1 Step 1: Reduction LiAlH4, THF, 0°C to RT Int2 1-Benzyl-4-(methoxymethyl) -4-methylpiperidine Int1->Int2 Step 2: Etherification NaH, MeI, DMF, 0°C to RT Product 4-(Methoxymethyl) -4-methylpiperidine Int2->Product Step 3: Debenzylation H2, Pd/C, MeOH, RT

3-Step Synthetic Workflow for 4-(Methoxymethyl)-4-methylpiperidine.

Optimized Experimental Protocols & Causality

Step 1: Reduction to (1-Benzyl-4-methylpiperidin-4-yl)methanol

  • Protocol: Suspend Lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C. Add ethyl 1-benzyl-4-methylpiperidine-4-carboxylate (1.0 eq) in THF dropwise over 20 minutes. Stir at room temperature for 2.5 hours. Quench using the strictly controlled Fieser method: for every n grams of LiAlH₄ used, slowly add n mL of H₂O, followed by n mL of 15% aqueous NaOH, and finally 3n mL of H₂O. Filter the resulting suspension through a pad of diatomaceous earth (Celite) and rinse thoroughly with ethyl acetate[2].

  • Causality: Standard aqueous workups create thick, gelatinous aluminum hydroxide emulsions that physically trap the basic piperidine intermediate, drastically reducing yield. The Fieser quench forces the aluminum salts to collapse into a crisp, granular lattice, allowing for complete recovery of the product in the organic filtrate.

Step 2: Williamson Etherification

  • Protocol: Dissolve (1-benzyl-4-methylpiperidin-4-yl)methanol (1.0 eq) in anhydrous DMF. Cool to 0 °C. Add 60% NaH in mineral oil (1.5 eq) portion-wise. Stir for 30 minutes to ensure complete deprotonation. Add Methyl Iodide (MeI, 1.2 eq) and Tetrabutylammonium iodide (TBAI, 0.1 eq). Stir at room temperature for 4 hours. Quench carefully with ice water and extract with EtOAc.

  • Causality: The neopentyl-like steric hindrance at the C4 position makes the primary alcohol significantly less nucleophilic[3]. Switching the solvent from THF to DMF increases the reactivity of the alkoxide, while TBAI acts as a phase-transfer catalyst to accelerate the Sₙ2 attack on methyl iodide, preventing competitive side reactions.

Step 3: Debenzylation (Deprotection)

  • Protocol: Dissolve 1-benzyl-4-(methoxymethyl)-4-methylpiperidine in Methanol. Add 10% Pd/C (0.1 eq by weight) and glacial acetic acid (1.1 eq). Purge the reaction vessel with N₂, then H₂. Stir under a hydrogen balloon (or 50 psi in a Parr shaker) at room temperature for 12 hours. Filter through Celite to remove the catalyst and concentrate the filtrate.

  • Causality: The cleavage of the N-benzyl group yields a free secondary amine. Free secondary amines strongly coordinate to the palladium surface, poisoning the catalyst and stalling the reaction prematurely. The addition of acetic acid protonates the newly formed amine in situ, preventing coordination and driving the reaction to >95% completion.

Yield Optimization Data
Reaction StepStandard Yield (%)Optimized Yield (%)Key Optimization Parameter
1. Reduction 45 - 55%85 - 92%Fieser quench method to prevent emulsion trapping
2. Etherification 60 - 70%88 - 95%Solvent switch to DMF; Catalytic TBAI addition
3. Debenzylation 50 - 65%90 - 98%Addition of AcOH to prevent Pd/C catalyst poisoning
Troubleshooting & FAQs

Q: My yield for the LiAlH₄ reduction is consistently below 50%. How can I recover more product? A: The loss is almost certainly physical, not chemical. Aluminum alkoxide salts form a gelatinous emulsion that traps the basic piperidine product. Implement a strict Fieser quench (1:1:3 ratio of H₂O : 15% NaOH : H₂O)[2]. The salts will precipitate as a highly filterable solid. Wash the filter cake thoroughly with hot ethyl acetate to extract any remaining product trapped in the lattice.

Q: During etherification, I observe unreacted starting material even after 24 hours. Should I heat the reaction? A: Do not heat the reaction. Heating NaH and MeI can lead to rapid evaporation of MeI (b.p. 42 °C) and unwanted side reactions. Instead, ensure your NaH is active (wash the mineral oil out with hexanes prior to use if necessary) and use DMF instead of THF to increase the nucleophilicity of the sterically hindered alkoxide[3].

Q: The final debenzylation step stalls at 70% conversion. How do I drive it to completion without using massive amounts of Pd/C? A: The product is poisoning your catalyst. The resulting 4-(methoxymethyl)-4-methylpiperidine is a strong Lewis base that binds to the palladium surface. By adding 1.1 equivalents of acetic acid to the methanol solvent, you protonate the product as it forms, keeping the palladium surface active. If you intend to Boc-protect the final product, you can alternatively add Boc-anhydride directly to the hydrogenation mixture to trap the secondary amine in situ.

References
  • BLD Pharm. "4-(Methoxymethyl)-4-methylpiperidine - CAS 774224-63-4". bldpharm.com. 1

  • Sigma-Aldrich. "(1-benzyl-4-methylpiperidin-4-yl)methanol - CAS 878167-03-4". sigmaaldrich.com.

  • ChemicalBook. "4-Hydroxymethyl-4-methylpiperidine - CAS 297172-16-8". chemicalbook.com. 3

  • Google Patents. "US9550775B2 - Substituted triazolopyridines and methods of use thereof". patents.google.com. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation of 4-Substituted Piperidines

Welcome to the Application Scientist Support Center. Functionalizing the nitrogen atom of 4-substituted piperidines is a foundational transformation in drug development and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Functionalizing the nitrogen atom of 4-substituted piperidines is a foundational transformation in drug development and medicinal chemistry. However, the 4-substituent (e.g., phenyl, hydroxyl, or piperidone derivatives) can induce conformational locking or transannular steric effects that complicate standard N-alkylation protocols.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated methodologies to ensure high-yielding, selective reactions.

Diagnostic Workflow

Before altering your reaction conditions, use the diagnostic logic tree below to identify the root cause of your N-alkylation failure.

TroubleshootingTree Start Reaction Analysis: N-Alkylation of Piperidine Q1 Is the target mono-alkylated product yield unacceptably low? Start->Q1 Q2 Are highly water-soluble byproducts (quaternary salts) detected in the aqueous layer? Q1->Q2 Yes Q3 Is the starting piperidine recovered mostly unreacted? Q1->Q3 No Q2->Q3 No Sol1 DIAGNOSIS: Over-alkylation ACTION: Use syringe pump or switch to Reductive Amination Q2->Sol1 Yes Sol2 DIAGNOSIS: Sluggish Kinetics ACTION: Switch to DIPEA/Cs2CO3 or increase reaction temperature Q3->Sol2 Yes Sol3 DIAGNOSIS: Competing E2 Elimination ACTION: Change electrophile leaving group or use non-nucleophilic base Q3->Sol3 No

Diagnostic logic tree for troubleshooting N-alkylation of piperidines.

Frequently Asked Questions & Troubleshooting Guide

Q1: My direct alkylation reaction is yielding a highly water-soluble byproduct and low amounts of the desired tertiary amine. What is happening? Causality & Solution: You are experiencing over-alkylation, resulting in the formation of a quaternary ammonium salt ([1]). Once the secondary piperidine is mono-alkylated, the resulting tertiary amine is often more nucleophilic and less solvated than the starting material. This makes it highly susceptible to a second alkylation event.

  • Actionable Fix 1 (Stoichiometric Control): Maintain a large excess of the piperidine starting material (2-3 equivalents) or use a syringe pump to add the alkyl halide slowly (over 4-6 hours) to a 0.1 M solution of the piperidine in anhydrous acetonitrile ([2]).

  • Actionable Fix 2 (Method Switch): If over-alkylation persists, abandon direct substitution and switch to Reductive Amination (see Protocol B).

Q2: The reaction kinetics are extremely sluggish, and I am recovering mostly unreacted starting material. How do I drive conversion? Causality & Solution: Sluggish kinetics typically arise from either steric hindrance or the choice of base. The reaction of piperidine with an alkyl halide generates hydrohalic acid (HX), which protonates the starting amine, rendering it non-nucleophilic[2].

  • Actionable Fix: Ensure you are using a sufficient excess of a non-nucleophilic base. While K2​CO3​ in acetonitrile is a standard, switching to N,N -Diisopropylethylamine (DIPEA) or Cs2​CO3​ in a more polar aprotic solvent like DMF can accelerate the SN​2 displacement[2].

Q3: I am trying to N-alkylate 4-hydroxypiperidine, but I am observing a mixture of N-alkylated and O-alkylated products. How do I achieve regioselectivity? Causality & Solution: The secondary amine is inherently more nucleophilic than the secondary alcohol. However, under strongly basic conditions (e.g., NaH), the hydroxyl group can be deprotonated to form a highly reactive alkoxide, leading to O-alkylation.

  • Actionable Fix: Use a mild, insoluble inorganic base like finely powdered K2​CO3​ in acetonitrile ([3]). This base is strong enough to scavenge the HX byproduct but too weak to deprotonate the 4-hydroxyl group, ensuring exclusive N-alkylation.

Method Comparison: Direct Alkylation vs. Reductive Amination

To make an informed decision on your synthetic route, compare the quantitative and qualitative parameters of the two primary methodologies:

ParameterDirect Alkylation ( SN​2 )Reductive Amination
Reagents Alkyl halide, Base ( K2​CO3​ , DIPEA)Aldehyde/Ketone, NaBH(OAc)3​
Reaction Temperature Room Temp to 80 °C0 °C to Room Temp
Risk of Over-alkylation High (Requires stoichiometric control)None (Mechanistically impossible)
Functional Group Tolerance Moderate (Base-sensitive groups may degrade)High (Mild, slightly acidic conditions)
Typical Yields (4-Substituted) 40% - 75%75% - 95%
Best Use Case Simple primary alkyl halides (e.g., Methyl, Benzyl)Complex, sterically hindered, or secondary alkyl groups

Validated Experimental Protocols

Protocol A: Direct N-Alkylation (Syringe Pump Method)

Causality: By adding the alkyl halide at a rate slower than the SN​2 displacement, the steady-state concentration of the electrophile remains near zero. This ensures the secondary amine is always in vast stoichiometric excess, kinetically outcompeting the newly formed tertiary amine for the alkylating agent[2].

Materials:

  • 4-substituted piperidine (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Finely powdered Potassium Carbonate ( K2​CO3​ ) (2.0 equiv)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve the 4-substituted piperidine in anhydrous MeCN to create a 0.1 M solution. Add the finely powdered K2​CO3​ .

  • Controlled Addition: Dissolve the alkyl halide in a small volume of MeCN and load it into a gas-tight syringe. Using a syringe pump, add the alkyl halide solution dropwise to the vigorously stirring piperidine mixture over a period of 4 to 6 hours at room temperature[2].

  • Monitoring: Stir for an additional 2 hours post-addition. Monitor via TLC (stain with Ninhydrin; secondary amines appear distinct from tertiary).

  • Self-Validating Workup: Filter the reaction mixture through a Celite pad to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Crucial Check: Test the pH of the aqueous layer. It must be >8 to ensure the piperidine product is fully deprotonated (free base) and partitions into the organic layer[2]. Extract, dry the organic layer over Na2​SO4​ , and concentrate.

Protocol B: Reductive Amination (The "Zero Over-Alkylation" Approach)

Causality: Reductive amination bypasses the SN​2 pathway entirely. The piperidine condenses with a carbonyl to form an iminium ion, which is subsequently reduced by NaBH(OAc)3​ . Because the resulting product is a tertiary amine, it lacks the N-H proton required to form a subsequent iminium ion, making over-alkylation mechanistically impossible ([3]).

Materials:

  • 4-substituted piperidine (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (0.1 - 1.0 equiv, optional but recommended for ketones)

Step-by-Step Methodology:

  • Iminium Formation: In a dry flask under nitrogen, dissolve the 4-substituted piperidine and the carbonyl compound in DCE (0.2 M). If using a ketone, add glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Selective Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ portion-wise over 15 minutes. Note: The triacetoxyborohydride is highly selective for the protonated iminium ion over the unreacted carbonyl ([4]).

  • Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching & Workup: Quench the reaction carefully by adding saturated aqueous NaHCO3​ until gas evolution ceases. Extract with DCM (3x). Wash the combined organic layers with brine, dry over MgSO4​ , filter, and concentrate in vacuo.

References

  • Procedure for N-alkylation of Piperidine? Source: ResearchGate URL:[Link]

  • Oxindole Synthesis via Palladium-catalyzed CH Functionalization Source: Organic Syntheses URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Methoxymethyl)-4-methylpiperidine

Welcome to the Technical Support Center for the synthesis and optimization of 4-(Methoxymethyl)-4-methylpiperidine . This compound is a highly valuable piperidine building block frequently utilized in drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-(Methoxymethyl)-4-methylpiperidine . This compound is a highly valuable piperidine building block frequently utilized in drug discovery and pharmaceutical development.

Because the target molecule features a sterically hindered quaternary carbon at the C4 position, direct dual-alkylation of a piperidone is often inefficient. Instead, our validated approach utilizes a highly reliable 3-step functional group interconversion starting from commercially available [1].

This guide provides step-by-step methodologies, mechanistic causality for reagent selection, and troubleshooting FAQs to ensure high-yielding, reproducible batches.

Synthetic Workflow Overview

Workflow SM 1-Boc-4-methylpiperidine- 4-carboxylic acid (CAS: 189321-63-9) Int1 1-Boc-4-(hydroxymethyl)- 4-methylpiperidine (CAS: 236406-21-6) SM->Int1 Step 1: BH3·THF, 0°C to RT (Chemoselective Reduction) Int2 1-Boc-4-(methoxymethyl)- 4-methylpiperidine (CAS: 1445795-98-1) Int1->Int2 Step 2: NaH, MeI, THF (O-Methylation) Prod 4-(Methoxymethyl)- 4-methylpiperidine HCl (CAS: 774224-63-4) Int2->Prod Step 3: 4M HCl/Dioxane (Boc Deprotection)

Figure 1: Three-step synthetic workflow for 4-(Methoxymethyl)-4-methylpiperidine.

Step-by-Step Methodologies & Troubleshooting FAQs
Phase 1: Chemoselective Carboxylic Acid Reduction

Objective: Convert the starting material to [2].

Validated Protocol:

  • Purge a flame-dried round-bottom flask with Argon.

  • Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous THF to create a 0.5 M solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise add Borane-THF complex (BH₃·THF, 1.0 M in THF, 1.5 eq) over 15 minutes. Self-Validation: Watch for the cessation of initial bubbling (H₂ gas evolution from the acidic proton).

  • Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature (RT) for 12 hours.

  • Cool back to 0 °C and carefully quench by the dropwise addition of Methanol until effervescence stops.

  • Concentrate under reduced pressure, dissolve the residue in EtOAc, and wash sequentially with 1M NaOH and brine. Dry over Na₂SO₄ and concentrate to yield the primary alcohol.

Mechanistic Causality: Borane is a highly electrophilic reducing agent that preferentially coordinates to the electron-rich oxygen of the carboxylic acid. This allows for the rapid, chemoselective reduction of the acid without cleaving the acid-labile and nucleophile-sensitive Boc carbamate.

Q: Why did my Boc group cleave during the reduction step? A: This typically occurs if Lithium Aluminum Hydride (LiAlH₄) is used instead of BH₃·THF, especially at elevated temperatures, or if the reaction mixture becomes too acidic during the workup phase. Stick strictly to the BH₃·THF protocol to maintain carbamate integrity.

Phase 2: O-Methylation of the Sterically Hindered Alcohol

Objective: Alkylate the primary alcohol to form [3].

Validated Protocol:

  • Dissolve the intermediate alcohol (1.0 eq) in anhydrous THF (0.2 M) under Argon and cool to 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Self-Validation: Stir for 30–45 minutes until H₂ evolution completely ceases, indicating full alkoxide formation.

  • Add Methyl Iodide (MeI, 1.5 eq) dropwise.

  • Warm the reaction to RT and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes) until the starting material spot disappears.

  • Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel flash chromatography.

Mechanistic Causality: NaH irreversibly deprotonates the primary alcohol to form a highly nucleophilic alkoxide. THF is prioritized over DMF as the solvent because it minimizes the risk of dimethylamine impurities (a degradation product of DMF under strongly basic conditions) and simplifies the aqueous workup.

Troubleshooting Issue Low Conversion in O-Methylation Step? Check1 Is NaH active? Issue->Check1 Check2 Is THF strictly anhydrous? Issue->Check2 Fix1 Wash NaH with hexanes to remove mineral oil Check1->Fix1 No (Degraded/Coated) Fix2 Use freshly distilled THF or activated mol sieves Check2->Fix2 No (Wet Solvent)

Figure 2: Troubleshooting logic tree for low conversion during O-methylation.

Q: My O-methylation reaction is stalling at 60-70% conversion. How can I drive it to completion? A: Stalled methylation is usually caused by wet solvent or deactivated NaH. Ensure your THF is strictly anhydrous. Additionally, the mineral oil in the 60% NaH dispersion can sometimes coat the reagent matrix, preventing full alkoxide formation. Wash the NaH with anhydrous hexanes under argon prior to adding your solvent (See Figure 2).

Phase 3: Boc Deprotection and Salt Isolation

Objective: Remove the Boc protecting group to yield the final [4].

Validated Protocol:

  • Dissolve the O-methylated intermediate in a minimal volume of Dichloromethane (DCM).

  • Add 10.0 eq of 4M HCl in Dioxane at RT.

  • Stir for 2 hours. Self-Validation: A white precipitate (the hydrochloride salt) should begin to form in the flask. Confirm completion via TLC (loss of the higher Rf starting material).

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with cold diethyl ether, filter the solid, and dry under high vacuum to afford the product as a white hydrochloride salt.

Mechanistic Causality: The Boc group is highly acid-labile. Using HCl/Dioxane instead of Trifluoroacetic acid (TFA) ensures the product is directly isolated as a stable, non-hygroscopic hydrochloride salt.

Q: I concentrated my final deprotection reaction, but my yield is extremely low. Where did my product go? A: The free base of 4-(methoxymethyl)-4-methylpiperidine has a low molecular weight (143.23 g/mol ) and is highly volatile. If you used TFA in DCM and subsequently neutralized the mixture to extract the free base, the product likely evaporated during the final concentration step. Always isolate this specific building block as the HCl salt.

Quantitative Reaction Data Summary

Use the following table to benchmark your experimental progress and verify intermediate identities.

Reaction StepStarting MaterialReagents & ConditionsExpected YieldAnalytical Markers
1. Reduction 1-Boc-4-methylpiperidine-4-carboxylic acidBH₃·THF (1.5 eq), THF, 0 °C to RT, 12 h85–92%TLC R_f ~0.3 (30% EtOAc/Hex)MS: [M+H]⁺ 230.1
2. O-Methylation 1-Boc-4-(hydroxymethyl)-4-methylpiperidineNaH (1.5 eq), MeI (1.5 eq), THF, 0 °C to RT, 4 h75–85%TLC R_f ~0.6 (30% EtOAc/Hex)MS: [M+H]⁺ 244.2
3. Deprotection tert-butyl 4-(methoxymethyl)-4-methylpiperidine-1-carboxylate4M HCl/Dioxane (10 eq), DCM, RT, 2 h>95%MS: [M+H]⁺ 144.1Visual: White solid precipitate
References
  • PubChem. "1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid (CAS 189321-63-9)." National Center for Biotechnology Information. URL:[Link][1]

Sources

Troubleshooting

Removal of impurities from "4-(Methoxymethyl)-4-methylpiperidine"

Welcome to the Technical Support Center for Advanced Building Blocks. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic and purification challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Building Blocks. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic and purification challenges associated with 4-(Methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4).

This compound is a critical piperidine derivative frequently utilized in the development of [1] and [2]. Below, you will find an in-depth analysis of its synthesis workflow, common impurity profiles, and field-proven methodologies to ensure high-purity isolation.

I. Synthesis Workflow & Impurity Generation

The standard preparation of 4-(methoxymethyl)-4-methylpiperidine involves a Williamson ether synthesis (methylation) of a Boc-protected neopentyl-like alcohol, followed by acidic deprotection. Understanding this pathway is critical, as each node presents a unique opportunity for impurity generation.

SynthesisWorkflow SM 1-Boc-4-methylpiperidine-4-methanol (Starting Material) Methylation Methylation (NaH, MeI, THF) SM->Methylation Intermediate Boc-4-(methoxymethyl)-4-methylpiperidine (Intermediate) Methylation->Intermediate Main Pathway Imp_Unreacted Impurity: Unreacted SM (Polar Hydroxyl) Methylation->Imp_Unreacted Incomplete Rxn Imp_Salts Impurity: Inorganic Salts (NaI, NaOH) Methylation->Imp_Salts Byproducts Deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Product 4-(methoxymethyl)-4-methylpiperidine (Target Free Base) Deprotection->Product Main Pathway Imp_NMethyl Impurity: N-Methylated (Over-Alkylation) Deprotection->Imp_NMethyl Trace MeI + Acid Imp_Acid Impurity: Acid Salts (TFA/HCl Adducts) Deprotection->Imp_Acid Incomplete Free-Basing

Figure 1: Synthesis workflow and impurity generation for 4-(methoxymethyl)-4-methylpiperidine.

II. Troubleshooting FAQs

Q1: Why is my final product contaminated with N-methylated piperidine impurities? A: This is a classic "over-alkylation" issue. The synthesis relies on a Williamson ether synthesis using sodium hydride (NaH) and methyl iodide (MeI) on a Boc-protected precursor. The Boc group is designed to protect the secondary amine. However, if the reaction temperature exceeds 25°C for prolonged periods, or if the MeI reagent contains trace acidic impurities (e.g., HI from photodecomposition), premature cleavage of the acid-labile Boc group can occur. Once deprotected, the highly nucleophilic piperidine nitrogen rapidly attacks excess MeI, forming the N-methylated byproduct. Resolution: Always use freshly distilled, acid-free MeI. Maintain the methylation reaction strictly between 0°C and room temperature. Crucially, ensure that all excess MeI is thoroughly quenched (using a volatile amine or extended vacuum) before initiating the acidic deprotection step.

Q2: How can I effectively separate unreacted 4-hydroxymethyl precursors from the methoxymethyl intermediate? A: The etherification of the sterically hindered neopentyl-like alcohol (4-hydroxymethyl) can sometimes stall, leaving unreacted 1-Boc-4-methylpiperidine-4-methanol. Because the starting material contains a free hydroxyl group, it is significantly more polar than the methoxymethyl ether product. Resolution: Do not attempt to carry the mixture through to deprotection. Purify the intermediate via silica gel flash chromatography. A gradient of Hexanes/Ethyl Acetate (typically starting at 9:1 and pushing to 7:3) will easily elute the non-polar methoxymethyl intermediate first, leaving the polar hydroxyl precursor trapped on the column.

Q3: My deprotected product is a viscous oil and NMR shows residual TFA. How do I isolate the pure free base? A: The deprotection of the Boc group using Trifluoroacetic acid (TFA) in DCM yields the piperidinium trifluoroacetate salt. Because the piperidine nitrogen is highly basic (pKa ~10.5), it forms a tenacious ion pair with TFA. Simple evaporation is insufficient to break this bond. Resolution: You must perform a rigorous free-basing protocol. The system must be driven to a pH > 12 using a strong aqueous base (like NaOH) to fully deprotonate the nitrogen, allowing the free amine to partition into an organic solvent. (See the detailed protocol in Section IV).

III. Quantitative Data: Impurity Profiling

To successfully troubleshoot your reaction, you must be able to analytically identify the contaminants. Use the following table to cross-reference your NMR/MS data with known impurities.

Impurity TypeChemical SignatureAnalytical Detection (NMR/MS)Removal Strategy
Unreacted Precursor 1-Boc-4-methylpiperidine-4-methanolBroad -OH peak (~2.5 ppm), [M+H]+ 246Silica gel chromatography (Hex/EtOAc)
N-Methylated Piperidine 1,4-dimethyl-4-(methoxymethyl)piperidineN-CH3 singlet (~2.2 ppm), [M+H]+ 158Acid-base extraction (pH tuning)
Inorganic Salts NaI, NaOH, NaTFANo organic protons, high ash contentAqueous wash (Water/Brine)
Acid Adducts Piperidinium trifluoroacetate19F NMR singlet (-76 ppm), downfield NH2+Strong basification (pH > 12) & extraction

IV. Experimental Methodology: Optimized Free-Basing & Purification

Objective: To convert the crude piperidinium acid salt into the highly pure 4-(methoxymethyl)-4-methylpiperidine free base, completely removing residual TFA/HCl and inorganic salts.

Step 1: Solvent Removal & Preparation

  • Action: Concentrate the crude deprotection reaction mixture under reduced pressure (rotary evaporation at 30°C) to remove volatile solvents (DCM or 1,4-dioxane) and excess acid.

  • Causality: Removing the bulk of the acid prior to neutralization prevents violent exothermic reactions and minimizes the amount of base required in the subsequent step.

Step 2: Rigorous Basification (The Critical Step)

  • Action: Dissolve the resulting viscous oil/solid in a minimal volume of deionized water. Cool the flask in an ice bath (0°C). Slowly add 2M NaOH (aq) dropwise while stirring vigorously until the aqueous layer tests at pH > 12 using pH indicator paper.

  • Causality: The piperidine nitrogen has a pKa of approximately 10.5. To ensure >99% conversion from the water-soluble piperidinium ion to the lipophilic free amine, the pH of the system must be pushed at least 1.5 units above the pKa.

Step 3: Liquid-Liquid Extraction

  • Action: Transfer the basic mixture to a separatory funnel. Extract the aqueous phase three times with equal volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Causality: Multiple extractions shift the partition equilibrium, maximizing the recovery of the free base. Inorganic salts (NaI, NaCl, NaTFA) remain entirely trapped in the high-pH aqueous layer.

Step 4: Washing and Drying

  • Action: Combine the organic extracts and wash once with saturated aqueous NaCl (brine). Separate the organic layer and add anhydrous Sodium Sulfate (Na2SO4). Swirl and let sit for 15 minutes.

  • Causality: The brine wash removes trace water and dissolved ionic impurities from the organic phase. Na2SO4 acts as a desiccant to chemically bind the remaining microscopic water droplets.

Step 5: Isolation and Validation (Self-Validating System)

  • Action: Filter off the drying agent. Concentrate the filtrate under reduced pressure to afford the pure free base as a pale oil.

  • Validation: Analyze the product via 1H NMR and 19F NMR (CDCl3). The system is validated as successful if the downfield broad NH2+ peak is absent, and the 19F NMR shows no peak at -76 ppm (confirming the complete absence of TFA).

V. References

  • Title: Hepatitis B antiviral agents Source: Google Patents (WIPO) URL:

  • Title: Sulfonanilide and benzylsulfonyl derivatives, and compositions and methods thereof Source: Google Patents (WIPO) URL:

Optimization

Technical Support Center: Purification of 4-(Methoxymethyl)-4-methylpiperidine

Welcome to the Application Scientist Troubleshooting Portal. This guide is engineered for researchers, chemists, and drug development professionals facing isolation and purification bottlenecks with 4-(Methoxymethyl)-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is engineered for researchers, chemists, and drug development professionals facing isolation and purification bottlenecks with 4-(Methoxymethyl)-4-methylpiperidine .

As a highly basic, low-molecular-weight secondary amine, this compound presents unique challenges during workup and chromatography. This guide synthesizes structural causality with field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Section 1: Physicochemical Profile & Quantitative Data

Understanding the physical properties of your target is the first step in designing a successful purification strategy. Below is the quantitative data summarizing the structural behavior of 4-(Methoxymethyl)-4-methylpiperidine.

PropertyValue / DescriptionImpact on Purification
Chemical Formula C₈H₁₇NOLow molecular weight; highly volatile as a freebase.
Molecular Weight 143.23 g/mol Prone to evaporation under high vacuum.
CAS Number 774224-63-4N/A
Estimated pKa ~11.1 (Conjugate Acid)Highly basic; causes severe tailing on acidic silica gel[1].
Steric Environment 4,4-DisubstitutedThe N-H at the 1-position is completely unhindered, maximizing its reactivity and surface binding.
Solubility Profile High aqueous solubilityDifficult to extract from aqueous layers without salting out.

Section 2: Troubleshooting FAQs & Causality

Q1: Why does my compound streak severely on normal-phase silica gel, resulting in poor mass recovery? The Causality: Standard silica gel contains surface silanol groups (Si-OH) that exhibit a pKa of approximately 4.0 to 6.0[2]. The secondary amine of 4-(methoxymethyl)-4-methylpiperidine is highly basic, with a pKa of ~11.1[1]. When the unhindered amine contacts the silica, an acid-base reaction occurs. The amine becomes protonated, and the silica forms a negatively charged silanolate (Si-O⁻). You are no longer performing adsorption chromatography; you are performing unintentional ion-exchange chromatography. The Fix: You must suppress silanol ionization. Add a volatile amine modifier (e.g., 1–5% Triethylamine or 0.1% NH₄OH) to your mobile phase to competitively bind the acidic silanols, or switch to a Catch-and-Release SCX protocol (see SOP 1).

Q2: Does the 4,4-disubstitution pattern affect its chromatographic behavior? The Causality: Yes, but not in the way many assume. While the quaternary carbon at the 4-position (bearing the methyl and methoxymethyl groups) restricts the piperidine ring's chair-conformation flipping, it does not sterically shield the secondary amine at the 1-position. Unlike hindered amines (e.g., 2,2,6,6-tetramethylpiperidine), 4-(methoxymethyl)-4-methylpiperidine has a fully exposed nitrogen. This unhindered basicity is the primary driver of its aggressive binding to acidic surfaces.

Q3: I am losing product during the aqueous extraction phase. Why is the yield so low? The Causality: With a low molecular weight (143.23 g/mol ) and two heteroatoms (N, O) capable of hydrogen bonding, the freebase form is highly hydrophilic. Standard extractions with ethyl acetate or diethyl ether fail to partition the amine fully into the organic layer. The Fix: You must reduce the water activity. "Salt out" the aqueous layer by saturating it with solid NaCl or K₂CO₃. Extract using a more polar, hydrogen-bond-disrupting organic solvent mixture, such as Dichloromethane/Isopropanol (3:1 v/v).

Q4: The isolated freebase evaporates under high vacuum. How can I store it stably? The Causality: Low-molecular-weight aliphatic freebase amines have significant vapor pressure at room temperature. The Fix: Convert the freebase to a stable, non-volatile salt (e.g., hydrochloride or trifluoroacetate) prior to solvent removal. Treat the organic solution with ethereal HCl, then evaporate to yield a stable, weighable solid.

Section 3: Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system . By monitoring where the compound elutes, you inherently verify its chemical state.

SOP 1: SCX "Catch-and-Release" Purification (Bypassing Aqueous Workup)

This is the premier method for purifying basic amines. Strong Cation Exchange (SCX) resins, such as propylsulfonic acid or tosic acid functionalized silica, have a pKa < 1[3]. They will quantitatively trap the basic piperidine while neutral/acidic impurities wash through. Self-Validation Check: If your product elutes in Step 3, the resin is overloaded or the solvent is too acidic. If it elutes in Step 4, you have structurally validated the presence of the basic amine.

Step-by-Step Methodology:

  • Conditioning: Solvate a pre-packed SCX cartridge (e.g., SiliaBond Tosic Acid or ISOLUTE SCX-3) with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude reaction mixture in a minimum volume of DCM and load it onto the cartridge.

  • Catch & Wash: Wash the cartridge with 3 CV of DCM, followed by 3 CV of MeOH. Discard these fractions; they contain unreacted non-basic starting materials and byproducts.

  • Release: Elute the target 4-(methoxymethyl)-4-methylpiperidine by passing 3 to 5 CV of 2.0 M Ammonia in Methanol (NH₃/MeOH) through the cartridge.

  • Isolation: Collect the ammoniacal fractions and carefully evaporate under reduced pressure (keep bath temp < 30°C) to yield the pure freebase.

SOP 2: Amine-Optimized Flash Chromatography

If SCX is unavailable, normal-phase silica can be used only if deactivated. Self-Validation Check: If the compound still tails significantly, the silica's acidity is overpowering the modifier, indicating the need to increase the Et₃N concentration to 5%.

Step-by-Step Methodology:

  • Column Deactivation: Pre-equilibrate the silica column with 3 CV of a solvent mixture containing 5% Triethylamine (Et₃N) in Hexanes.

  • Sample Loading: Dry-load the crude mixture onto Celite, or wet-load using a minimum amount of DCM.

  • Gradient Elution: Run a gradient from 100% Hexanes to 100% Ethyl Acetate, maintaining a constant 1% Et₃N or 0.1% aqueous NH₄OH in the mobile phase throughout the run.

  • Detection: Because the compound lacks a strong chromophore, use TLC with Ninhydrin or Potassium Permanganate (KMnO₄) stains to detect the secondary amine fractions.

Section 4: Visualizations

G Start Crude Mixture 4-(Methoxymethyl)-4-methylpiperidine Q1 Reaction Solvent State? Start->Q1 Org Organic Solvent (e.g., DCM, MeOH) Q1->Org Organic Aq Aqueous Solvent Q1->Aq Aqueous SCX SCX Catch-and-Release (SOP 1) Org->SCX Direct Load Ext Salting Out & Extraction (DCM/iPrOH 3:1) Aq->Ext Adjust pH > 12 Salt Convert to HCl/TFA Salt for Storage SCX->Salt Pure Freebase Flash Amine-Optimized Flash Chromatography (SOP 2) Ext->Flash If impurities remain Flash->Salt Pure Freebase

Figure 1: Decision tree for the purification of 4-(Methoxymethyl)-4-methylpiperidine.

SCX Load 1. Load Sample (Amine + Impurities) Catch 2. Catch Phase Amine binds to -SO3H (Ionic Interaction) Load->Catch Wash 3. Wash Phase Neutral/Acidic impurities elute Catch->Wash Release 4. Release Phase 2M NH3/MeOH elutes pure amine Wash->Release

Figure 2: Mechanism of Strong Cation Exchange (SCX) catch-and-release purification.

Section 5: References

  • Shimadzu. Silica Gel Packing Material: Basic Terminology. Retrieved from:[Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from:[Link]

  • Biotage. ISOLUTE® Si-TsOH (SCX-3): Catch and Release Purification of Amines. Retrieved from:[Link]

Sources

Troubleshooting

"4-(Methoxymethyl)-4-methylpiperidine" reaction monitoring by TLC or LC-MS

An Application Scientist's Guide to Reaction Monitoring for the Synthesis of 4-(Methoxymethyl)-4-methylpiperidine Introduction Welcome to the technical support center for the synthesis and analysis of 4-(methoxymethyl)-4...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Reaction Monitoring for the Synthesis of 4-(Methoxymethyl)-4-methylpiperidine

Introduction

Welcome to the technical support center for the synthesis and analysis of 4-(methoxymethyl)-4-methylpiperidine. As a key building block in the development of novel therapeutics, including potent and selective inhibitors of neuronal nitric oxide synthase, precise monitoring of its synthesis is critical for ensuring reaction completion, optimizing yield, and minimizing impurities. This guide provides in-depth troubleshooting advice for two of the most common analytical techniques employed for this purpose: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Drawing from established analytical principles and field experience, this document will equip you with the necessary knowledge to diagnose and resolve common experimental challenges.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective technique ideal for real-time reaction monitoring. However, the polar and basic nature of piperidine derivatives can present unique challenges.

Frequently Asked Questions (TLC)

Question 1: My spots are streaking badly. What's causing this and how can I fix it?

Answer: Streaking is a common issue when analyzing basic compounds like 4-(methoxymethyl)-4-methylpiperidine on standard silica gel plates. The primary cause is the strong interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the silica surface. This leads to a non-uniform migration up the plate.

Troubleshooting Steps:

  • Baseline Neutralization: The most effective solution is to add a small amount of a basic modifier to your mobile phase.

    • Recommended Modifier: Triethylamine (TEA) is the industry standard. Start by adding 0.5-1% (v/v) TEA to your eluent system.

    • Alternative: Ammonia (in the form of a 7N solution in methanol) can also be used, but TEA is often more effective and less volatile.

  • Solvent System Optimization: Ensure your mobile phase has the appropriate polarity to move your compound off the baseline but still provide separation from the starting materials. A common starting point for piperidine derivatives is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Sample Concentration: Overloading the TLC plate can also lead to streaking. Ensure your sample is sufficiently dilute. If you can see a large, dark spot at the baseline, try diluting your sample 10-fold and re-spotting.

Question 2: I can't get good separation between my starting material and product spots. How do I improve the resolution?

Answer: Poor resolution indicates that the polarity of your mobile phase is not optimized for your specific reaction. The goal is to find a solvent system where the starting material and product have significantly different Retention Factor (Rf) values.

Troubleshooting Steps:

  • Systematic Solvent Screening: Create a matrix of solvent systems with varying polarities. A good approach is to use a primary eluent system and then add a third solvent to fine-tune the polarity.

    • Example: If you are using a Hexane/Ethyl Acetate system, try adding small increments of methanol to increase the polarity or dichloromethane to decrease it.

  • Double Development: If a single solvent system does not provide adequate separation, you can run the TLC plate in the same mobile phase twice. Allow the plate to dry completely after the first run before placing it back in the chamber. This can often improve the separation of spots with close Rf values.

TLC Workflow for Optimization

The following diagram illustrates a systematic approach to optimizing your TLC conditions for monitoring the synthesis of 4-(methoxymethyl)-4-methylpiperidine.

TLC_Optimization_Workflow start Start: Prepare Reaction Sample prep_plate Spot Sample on Silica Gel Plate start->prep_plate initial_run Initial Run Eluent: 50:50 Hexane/EtOAc prep_plate->initial_run observe Observe Plate Under UV/Stain initial_run->observe streaking Streaking Observed? observe->streaking add_tea Add 1% TEA to Eluent streaking->add_tea Yes no_streaking Good Spot Shape streaking->no_streaking No rerun1 Re-run TLC add_tea->rerun1 rerun1->observe resolution Adequate Separation? no_streaking->resolution adjust_polarity Adjust Eluent Polarity e.g., Add MeOH or DCM resolution->adjust_polarity No success Optimized Conditions | Proceed with Reaction Monitoring resolution->success Yes fail Consult Further | Consider Alternative Stains/Plates resolution->fail Persistent Issue rerun2 Re-run TLC adjust_polarity->rerun2 rerun2->observe

Caption: Workflow for TLC method development.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS offers higher sensitivity and specificity compared to TLC, providing both retention time and mass-to-charge ratio (m/z) data. This is particularly useful for identifying minor byproducts and confirming the identity of your product.

Frequently Asked Questions (LC-MS)

Question 1: I'm seeing significant peak tailing for my compound. What are the likely causes?

Answer: Peak tailing in reverse-phase LC for a basic compound like 4-(methoxymethyl)-4-methylpiperidine is often due to secondary interactions with residual silanol groups on the C18 column packing material.

Troubleshooting Steps:

  • Mobile Phase Modifier: Similar to TLC, adding a modifier to your mobile phase is crucial.

    • Formic Acid (FA): The most common choice for LC-MS. A concentration of 0.1% (v/v) in both the aqueous and organic mobile phases will protonate the silanol groups, minimizing secondary interactions. It also protonates the analyte, which is beneficial for positive mode electrospray ionization (ESI+).

    • Trifluoroacetic Acid (TFA): While excellent for chromatography, TFA is a strong ion-pairing agent and can cause significant ion suppression in the mass spectrometer. It should be avoided if possible for LC-MS applications.

  • Column Choice: Not all C18 columns are the same.

    • End-capped Columns: Ensure you are using a modern, fully end-capped C18 column. End-capping is a process that covers most of the residual silanol groups.

    • Alternative Stationary Phases: If tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.

  • pH of the Mobile Phase: Maintaining a low pH (typically 2-3) will ensure your basic analyte is fully protonated and interacts more predictably with the stationary phase.

Question 2: My signal intensity is very low, or I'm not seeing my compound at all. What could be wrong?

Answer: Low signal intensity can be due to a variety of factors, from incorrect MS settings to ion suppression.

Troubleshooting Steps:

  • Ionization Mode: 4-(methoxymethyl)-4-methylpiperidine contains a basic nitrogen atom that is readily protonated. Therefore, you should be using positive electrospray ionization (ESI+) mode . Running in negative mode (ESI-) will likely yield no signal.

  • Mass Spectrometer Parameters: Ensure the mass spectrometer is set to scan for the correct mass range. The expected protonated mass [M+H]+ for 4-(methoxymethyl)-4-methylpiperidine (C8H17NO) is approximately 144.22 m/z. Set your scan range to include this value (e.g., 100-300 m/z).

  • Ion Suppression: If your reaction mixture contains a high concentration of salts or other non-volatile components, it can suppress the ionization of your analyte.

    • Dilute Your Sample: Try diluting your sample 100-fold or even 1000-fold in the mobile phase.

    • Sample Clean-up: If dilution is not sufficient, consider a simple solid-phase extraction (SPE) to remove interfering substances.

LC-MS Parameter Optimization

The following table provides a starting point for optimizing your LC-MS parameters for the analysis of 4-(methoxymethyl)-4-methylpiperidine.

ParameterStarting RecommendationRationale
Column C18, 2.1 x 50 mm, 1.8 µmA standard, high-efficiency column suitable for fast analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and promote ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with good UV transparency and compatibility with ESI.
Gradient 5% to 95% B over 5 minutesA typical screening gradient. This can be optimized to improve resolution if necessary.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce backpressure.
Ionization Mode ESI+The basic nitrogen is readily protonated.
Scan Range 100 - 300 m/zThis range will cover the expected mass of the product and potential dimers or adducts.
Capillary Voltage 3.5 - 4.5 kVA typical starting range for ESI+.
LC-MS Troubleshooting Logic

This diagram outlines a logical flow for diagnosing common LC-MS issues.

LCMS_Troubleshooting start Start: LC-MS Analysis problem Identify Issue start->problem no_peak No Peak / Low Signal problem->no_peak Signal Issue bad_shape Poor Peak Shape (Tailing/Fronting) problem->bad_shape Chromatography Issue wrong_mass Incorrect m/z problem->wrong_mass Mass Accuracy Issue check_ion_mode Verify ESI+ Mode no_peak->check_ion_mode add_modifier Add 0.1% Formic Acid to Mobile Phase bad_shape->add_modifier calibrate_ms Calibrate Mass Spectrometer wrong_mass->calibrate_ms check_mass_range Check Scan Range for [M+H]+ check_ion_mode->check_mass_range dilute_sample Dilute Sample (100x) to Address Suppression check_mass_range->dilute_sample check_source Clean MS Source dilute_sample->check_source end Problem Resolved check_source->end check_column Ensure Use of End-capped C18 Column add_modifier->check_column optimize_gradient Adjust Gradient Slope check_column->optimize_gradient optimize_gradient->end check_adducts Look for Na+ or K+ Adducts calibrate_ms->check_adducts check_adducts->end

Caption: Troubleshooting flowchart for LC-MS analysis.

Part 3: Comparative Summary and Final Recommendations

FeatureTLCLC-MS
Speed Fast (5-15 minutes)Slower (5-20 minutes per sample)
Cost LowHigh
Sensitivity Low (microgram range)High (nanogram to picogram range)
Specificity Low (relies on Rf and staining)High (provides retention time and m/z)
Quantitation Semi-quantitative at bestFully quantitative with proper calibration
Best Use Case Rapid, real-time check of reaction progress.Confirmation of product identity, analysis of complex mixtures, and impurity profiling.

Recommendation: For routine monitoring of the synthesis of 4-(methoxymethyl)-4-methylpiperidine, a combined approach is most effective. Use TLC for quick, frequent checks on the consumption of starting material. Once the TLC indicates the reaction is nearing completion, use LC-MS to confirm the product's identity and to check for any byproducts that may not be visible by TLC. This dual-method approach ensures both efficiency and accuracy in your synthetic workflow.

References

  • General Principles of Chromatography: "Principles and Practice of Chromatography" by R.P.W. Scott. This book provides a comprehensive overview of the fundamental principles of both TLC and LC. (Source: Royal Society of Chemistry, URL: [Link])

  • LC-MS Troubleshooting: "A Guide to LC-MS Troubleshooting" from Waters Corporation. This guide offers practical advice for resolving common LC-MS issues. (Source: Waters Corporation, URL: [Link])

  • TLC of Basic Compounds: "Practical Thin-Layer Chromatography: A Multidisciplinary Approach" by Joseph Sherma and Bernard Fried. This text discusses the practical aspects of TLC, including the analysis of different compound classes. (Source: CRC Press, URL: [Link])

Optimization

Improving the solubility of "4-(Methoxymethyl)-4-methylpiperidine" for reactions

Technical Support Center: Troubleshooting Solubility of 4-(Methoxymethyl)-4-methylpiperidine Introduction 4-(Methoxymethyl)-4-methylpiperidine (CAS 774224-63-4)[1] is a highly versatile secondary amine building block uti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 4-(Methoxymethyl)-4-methylpiperidine

Introduction 4-(Methoxymethyl)-4-methylpiperidine (CAS 774224-63-4)[1] is a highly versatile secondary amine building block utilized in drug discovery. However, its unique structural features—a basic piperidine nitrogen combined with the steric bulk and lipophilicity of the 4-methyl and methoxymethyl groups—create distinct solubility challenges across different phases of development. This guide provides field-proven troubleshooting strategies for optimizing its solubility during both organic synthesis and downstream biological assays.

Section 1: Reaction Troubleshooting (Organic Synthesis)

Q1: Why is my 4-(Methoxymethyl)-4-methylpiperidine precipitating or reacting poorly in anhydrous coupling reactions (e.g., amidation/alkylation in DCM or DMF)?

Root Cause Analysis: Commercially sourced 4-(Methoxymethyl)-4-methylpiperidine is frequently supplied as a Trifluoroacetate (TFA) salt (CAS 774224-64-5)[2] or Hydrochloride (HCl) salt to prevent atmospheric oxidation and CO₂ absorption. While these salts are highly water-soluble, they have negligible solubility in non-polar or weakly polar organic solvents like Dichloromethane (DCM) or Toluene. If the salt form is used directly in an organic coupling reaction without sufficient neutralization, the effective concentration of the nucleophilic free amine remains too low, stalling the reaction.

Solution: Perform a pre-reaction free-basing and extraction step to isolate the organic-soluble free base before introducing it to your electrophile.

G2 Aq Aqueous Phase (pH < 9) Protonated Piperidine Salt Base Add 2M NaOH + NaCl (Salting Out) Aq->Base Aq2 Aqueous Phase (pH > 12) Deprotonated Free Base Base->Aq2 Org Organic Phase (EtOAc) Solubilized Free Amine Aq2->Org Partitioning

Phase transfer and salting-out mechanism for optimal free base extraction.

Protocol: Step-by-Step Free-Basing and Extraction Self-Validating Check: The aqueous layer must test at pH > 12 before extraction to ensure complete deprotonation of the piperidine ring (pKa ~10-11).

  • Dissolution: Dissolve the 4-(Methoxymethyl)-4-methylpiperidine TFA salt in a minimal volume of deionized water.

  • Basification: Slowly add 2.0 M NaOH dropwise under vigorous stirring until the aqueous solution reaches pH 12–14.

  • Salting Out (Critical Step): Saturate the aqueous layer with solid NaCl. The methoxymethyl ether oxygen can hydrogen-bond with water; saturating the aqueous phase forces the moderately polar free base out of the aqueous layer.

  • Extraction: Extract 3 times with Ethyl Acetate (EtOAc) or a 9:1 mixture of Chloroform:Isopropanol.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the liquid free base.

Section 2: Handling Protected Intermediates

Q2: I am using the Boc-protected precursor, tert-butyl 4-(methoxymethyl)-4-methylpiperidine-1-carboxylate (CAS 1445795-98-1). After Boc deprotection, my yield drops drastically during the organic extraction. Why?

Root Cause Analysis: Deprotection of tert-butyl 4-(methoxymethyl)-4-methylpiperidine-1-carboxylate (CAS 1445795-98-1)[3] using HCl/Dioxane or TFA/DCM yields the corresponding salt. Due to the low molecular weight (143.23 g/mol for the free base) and the hydrophilic ether linkage, the resulting free base is partially water-miscible. Standard extractions without the "salting out" technique described in Q1 will result in significant product loss to the aqueous layer.

Solution: Always use the salting-out method (NaCl saturation) and opt for a slightly more polar extraction solvent system (e.g., CHCl₃:iPrOH 9:1) rather than pure DCM to maximize the partition coefficient into the organic phase.

Section 3: Formulation and Assay Troubleshooting (Aqueous Media)

Q3: After successfully coupling 4-(Methoxymethyl)-4-methylpiperidine to my lipophilic drug scaffold, the final compound crashes out in biological assay buffers (e.g., PBS, pH 7.4). How can I restore aqueous solubility?

Root Cause Analysis: Once the secondary amine of the piperidine is converted to an amide or tertiary amine during coupling, it loses its hydrogen bond donor capability. The inherent lipophilicity of the 4-methyl group and the attached drug scaffold dominates, drastically reducing aqueous solubility[4].

Solution: Employ formulation techniques such as cyclodextrin complexation or polymeric solid dispersions. Recent pharmaceutical studies on structurally related lipophilic piperidine derivatives (e.g., piperine) demonstrate that Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) forms highly stable 1:1 inclusion complexes[5], while Hydroxypropyl methylcellulose (HPMC 2910) solid dispersions can increase aqueous solubility by nearly 8-fold[6].

G Salt Amine Salt (Low Org. Sol.) FreeBase Free Base (High Org. Sol.) Salt->FreeBase NaOH / Extr. Coupled Coupled Scaffold (Low Aq. Sol.) FreeBase->Coupled Reaction Formulated Formulated Complex (High Aq. Sol.) Coupled->Formulated SBE-β-CD/HPMC

Workflow of solubility state transitions for piperidine derivatives from synthesis to formulation.

Quantitative Data: Solubility Enhancement Strategies for Piperidine Scaffolds

Formulation StrategyExcipient / CarrierOptimal RatioMechanism of ActionRelative Solubility Increase*
Inclusion Complex SBE-β-CD1:1 (Molar)Encapsulation of the lipophilic piperidine/scaffold moiety via van der Waals interactions[5].High (High stability constant)
Solid Dispersion HPMC 29101:2 (w/w)Amorphization of the crystalline drug; HPMC prevents recrystallization in aqueous media[6].~7.88-fold increase
Salt Formation Mesylate / HCl1:1 (Molar)Ionization of basic nitrogen (only applicable if the piperidine nitrogen remains basic/unacylated).Moderate to High

*Based on analogous structural studies of lipophilic piperidine alkaloids in aqueous media[5][6].

Protocol: Preparation of HPMC Solid Dispersion via Freeze-Drying Self-Validating Check: The resulting powder should exhibit a single glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC), confirming a true amorphous solid dispersion rather than a physical mixture[5][6].

  • Dissolution: Dissolve the coupled 4-(Methoxymethyl)-4-methylpiperidine derivative and HPMC 2910 in a 1:2 (w/w) ratio in a co-solvent system (e.g., Water/tert-Butanol).

  • Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath to prevent phase separation.

  • Lyophilization: Sublime the solvent in a freeze-dryer at -50°C and <0.1 mbar for 24–48 hours.

  • Reconstitution: Reconstitute the resulting amorphous powder in the required biological assay buffer (e.g., PBS).

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 4-(Methoxymethyl)-4-methylpiperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing complex C–N bond formations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing complex C–N bond formations. Working with 4-(Methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4) presents unique synthetic opportunities and challenges. While the secondary amine nitrogen is relatively accessible, the 4,4-disubstitution pattern locks the piperidine ring into specific chair conformations, subtly altering its hydrodynamics and nucleophilicity.

This guide moves beyond basic recipes. Here, we troubleshoot common failures by examining the fundamental causality behind catalyst selection, ensuring your protocols are robust, scalable, and self-validating.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why am I observing high levels of reduced aryl halide (dehalogenation) instead of the C–N coupled product during Buchwald-Hartwig amination?

The Causality: 4-(Methoxymethyl)-4-methylpiperidine is a secondary amine possessing α -protons. When it coordinates to a Palladium center during the catalytic cycle, these protons become β -hydrogens relative to the metal. If the subsequent reductive elimination step is slow, the Pd(II) amido complex will undergo a competing β -hydride elimination. This undesired pathway yields an imine and a reduced arene (dehalogenation)[1]. The Solution: You must accelerate reductive elimination to outcompete β -hydride elimination. Switch from first-generation ligands (like BINAP or dppf) to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or BrettPhos . Their extreme steric bulk forces the Palladium center into a constrained geometry that drastically lowers the activation energy for reductive elimination[1].

Q2: We are trying to couple this piperidine with a 4-bromopyrazole, but the electrophile decomposes before coupling. What catalyst/base combination prevents this?

The Causality: Five-membered heteroaromatics are notoriously sensitive to the highly basic conditions (e.g., NaOtBu at 100 °C) traditionally used in cross-coupling. The base degrades the electrophile before the oxidative addition complex can effectively capture the amine[2]. The Solution: Lower the reaction temperature and use a milder base. Switch to K3​PO4​ or Cs2​CO3​ . To maintain catalytic turnover at lower temperatures (40–60 °C), utilize a highly active, pre-formed palladacycle such as tBuBrettPhos Pd G3 . This precatalyst rapidly generates the active Pd(0) species without requiring thermal activation, preserving your sensitive heteroaromatic[2].

Q3: Can we perform N-alkylation using alcohols instead of toxic alkyl halides?

The Causality: Yes, via the "borrowing hydrogen" (or hydrogen autotransfer) methodology. Instead of relying on SN​2 displacement of a halide, a transition metal catalyst temporarily extracts hydrogen from the alcohol to form an aldehyde. The aldehyde condenses with 4-(Methoxymethyl)-4-methylpiperidine to form an iminium ion, and the catalyst subsequently returns the hydrogen to reduce the iminium ion to the desired tertiary amine[3][4]. The Solution: Utilize an Iridium dimer such as [Ir(Cp∗)Cl2​]2​ or a heterogeneous Pd/C system. This approach is highly atom-economical, generates only water as a byproduct, and completely avoids over-alkylation (quaternization)[3].

Part 2: Quantitative Catalyst Selection Matrix

To streamline your experimental design, below is a quantitative summary of validated catalyst systems tailored for 4-(Methoxymethyl)-4-methylpiperidine functionalization.

Reaction ClassElectrophile TypePrecatalyst / Catalyst (mol%)Ligand (mol%)Base (Equiv)Solvent (Conc.)Temp / Time
Buchwald-Hartwig Aryl Chlorides Pd2​(dba)3​ (1.0%)RuPhos (2.2%)NaOtBu (1.4)Toluene (0.2 M)80 °C / 12 h
Buchwald-Hartwig 5-Membered Heteroaryl BrtBuBrettPhos Pd G3 (2.0%)tBuBrettPhos (2.0%) K3​PO4​ (2.0)Dioxane (0.1 M)60 °C / 8 h
Borrowing Hydrogen Primary Alcohols [Ir(Cp∗)Cl2​]2​ (2.5%)None K2​CO3​ (1.0) H2​O /PhMe (0.5 M)110 °C / 16 h
Reductive Amination Aldehydes / KetonesNone (Metal-Free)NoneNoneDCE (0.2 M)25 °C / 4 h

(Note: For reductive amination, NaBH(OAc)3​ (1.5 equiv) is utilized as the stoichiometric hydride source rather than a transition metal catalyst).

Part 3: Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination with Aryl Chlorides

This protocol utilizes visual cues and mass-spectrometry checkpoints to validate catalytic turnover.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with Pd2​(dba)3​ (1.0 mol%), RuPhos (2.2 mol%), and NaOtBu (1.4 equiv).

  • Substrate Addition: Add the target aryl chloride (1.0 equiv, 1.0 mmol) and 4-(Methoxymethyl)-4-methylpiperidine (1.2 equiv, 1.2 mmol).

  • Solvation: Add anhydrous, degassed toluene to reach a 0.2 M concentration.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 80 °C.

    • Self-Validation Checkpoint 1: Within 15 minutes of heating, the solution should transition from a dark purple/red (resting Pd2​(dba)3​ ) to a distinct yellow/orange, indicating the formation of the active monomeric Pd(0)-RuPhos complex.

  • Monitoring: After 12 hours, cool to room temperature.

    • Self-Validation Checkpoint 2: Dilute a 10 μL aliquot in HPLC-grade MeCN, filter through a micro-syringe filter, and analyze via LC-MS. The presence of the [M+H]+ mass peak confirms successful C–N coupling over β -hydride elimination.

  • Workup: Dilute the bulk mixture with EtOAc (10 mL), filter through a short pad of Celite to remove Pd black and inorganic salts, and purify the filtrate via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Green N-Alkylation via Borrowing Hydrogen (Ir-Catalyzed)

This protocol leverages intermediate tracking to ensure the autotransfer mechanism is active.

  • Preparation: To a Schlenk tube, add [Ir(Cp∗)Cl2​]2​ (2.5 mol%), K2​CO3​ (1.0 equiv), and the primary alcohol (1.0 equiv, 1.0 mmol).

  • Substrate Addition: Add 4-(Methoxymethyl)-4-methylpiperidine (1.2 equiv, 1.2 mmol) followed by a degassed mixture of water and toluene (1:1 v/v, 0.5 M).

  • Atmosphere: Purge the vessel with argon for 5 minutes to prevent oxidative quenching of the catalyst.

  • Reaction: Seal and heat to 110 °C.

    • Self-Validation Checkpoint 1: At the 30-minute mark, extract a 20 μL aliquot, partition with EtOAc, and spot on a TLC plate alongside the starting alcohol. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A bright orange/yellow spot confirms the Iridium catalyst is successfully dehydrogenating the alcohol into the intermediate aldehyde.

  • Workup: After 16 hours, cool to room temperature. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Part 4: Mechanistic & Workflow Visualizations

DecisionTree Start Reaction Class? BH Buchwald-Hartwig (Aryl Halides) Start->BH Alk N-Alkylation (Alcohols/Carbonyls) Start->Alk BH_Cl Aryl Cl / Tosylate BH->BH_Cl BH_Br Heteroaryl Br BH->BH_Br Alk_Alc Borrowing Hydrogen (Alcohols) Alk->Alk_Alc Alk_Red Reductive Amination (Aldehydes) Alk->Alk_Red Cat1 Pd2(dba)3 + RuPhos Base: NaOtBu BH_Cl->Cat1 Cat2 tBuBrettPhos Pd G3 Base: K3PO4 BH_Br->Cat2 Cat3 [Ir(Cp*)Cl2]2 Base: K2CO3 Alk_Alc->Cat3 Cat4 NaBH(OAc)3 Solvent: DCE Alk_Red->Cat4

Catalyst selection decision tree for 4-(Methoxymethyl)-4-methylpiperidine.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-X AmineCoord Amine Coordination & Deprotonation OA->AmineCoord + Piperidine + Base RE Reductive Elimination Complex AmineCoord->RE - Base-HX Beta Beta-Hydride Elimination (Dehalogenation) AmineCoord->Beta Slow RE (Wrong Ligand) RE->Pd0 Release Product Product C-N Coupled Piperidine RE->Product

Buchwald-Hartwig catalytic cycle highlighting the competing beta-hydride elimination pathway.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development National Institutes of Health (PMC)[Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Organic Process Research & Development (ACS Publications)[Link]

  • pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water The Journal of Organic Chemistry (ACS Publications)[Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions ChemRxiv[Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance in 4-(Methoxymethyl)-4-methylpiperidine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on synthetic bottlenecks involving complex, sterically demanding building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on synthetic bottlenecks involving complex, sterically demanding building blocks. 4-(Methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4) is a highly valuable scaffold in medicinal chemistry, but it cannot be treated like a standard, unhindered secondary amine.

This guide dissects the causality behind its low reactivity and provides self-validating protocols to ensure your C–N bond formations succeed.

Mechanistic Insight: The Root Cause of Steric Hindrance

Why does a substitution at the distant C4 position affect the N1 amine? The answer lies in conformational thermodynamics.

In 4,4-disubstituted piperidines, the bulkier group (in this case, the methoxymethyl ether) strongly prefers the equatorial position to minimize transannular strain 1. This thermodynamic preference effectively "locks" the piperidine ring into a rigid chair conformation.

Because the ring is locked, the axial protons at the C2 and C6 positions create a rigid steric shield around the N1 secondary amine. When an electrophile or a bulky transition-metal catalyst approaches N1, it encounters severe 1,3-diaxial-like steric clashing, drastically raising the activation energy of the transition state for functionalization 2.

Conformational_Sterics A 4,4-Disubstituted Piperidine B Equatorial Methoxymethyl (Thermodynamic Sink) A->B Minimizes Strain C Locked Chair Conformation B->C Restricts Flexibility D 1,3-Diaxial Proton Shielding at N1 C->D Forces Axial Alignment E High Activation Energy for Electrophilic Attack D->E Steric Clash

Fig 1: Conformational locking in 4,4-disubstituted piperidines leading to N1 steric shielding.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation with a secondary alkyl bromide is stalling at 30% conversion. How do I push this to completion? A: Standard N-alkylation proceeds via an SN2 mechanism. Because of the locked chair conformation described above, the trajectory of attack is hindered. When using secondary alkyl halides, the SN2 transition state energy is so high that the base in your reaction competitively triggers an E2 elimination of the alkyl halide instead. Solution: Shift the kinetics. Switch from a weak, heterogeneous base (K₂CO₃) to a more soluble, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃). Change the solvent to a highly polar aprotic solvent (DMF or DMSO) to maximize the nucleophilicity of the amine, and utilize microwave irradiation (100 °C) to rapidly overcome the activation barrier before side-reactions dominate.

Q2: I am attempting a Buchwald-Hartwig Amination (BHA) using Pd(OAc)₂ and BINAP, but I only see starting material. What is wrong? A: First-generation and second-generation (e.g., BINAP, DPPF) ligands are insufficient for hindered secondary amines. During the catalytic cycle, the bulky 4-(methoxymethyl)-4-methylpiperidine successfully coordinates to the palladium center, but the resulting intermediate is too sterically congested to undergo the final reductive elimination step. Solution: You must use dialkylbiaryl phosphine ligands, specifically RuPhos or BrettPhos 3. These ligands are engineered to stabilize the mono-ligated Pd(0) species while providing the exact steric bulk necessary to "push" the challenging reductive elimination forward 4.

Troubleshooting_Workflow Start Reaction at N1 Fails/Low Yield Type Identify Reaction Class Start->Type BHA Buchwald-Hartwig Cross-Coupling Type->BHA Alk N-Alkylation (SN2) Type->Alk BHA_Fix Switch to RuPhos or BrettPhos Pd2(dba)3, NaOtBu, 100°C BHA->BHA_Fix Overcome Reductive Elimination Barrier Alk_Fix1 Primary Halide: Use Cs2CO3, DMF, 60°C Alk->Alk_Fix1 Alk_Fix2 Secondary Halide: Use Microwave, 100°C Alk->Alk_Fix2

Fig 2: Decision tree for troubleshooting N1-functionalization of hindered piperidines.

Quantitative Data: Catalyst/Ligand Comparison

To illustrate the necessity of modern ligand design, below is a comparative matrix of expected yields when coupling 4-(methoxymethyl)-4-methylpiperidine with a standard aryl chloride (e.g., 2-chlorotoluene) at 100 °C.

Catalyst SystemLigand ClassExpected Yield (%)Primary Failure Mode
Pd(OAc)₂ / PPh₃Monodentate Phosphine< 5%Failure at oxidative addition
Pd₂(dba)₃ / BINAPBidentate (2nd Gen)10 - 20%Stalls at reductive elimination
Pd₂(dba)₃ / XPhosDialkylbiaryl (3rd Gen)40 - 60%Slow reductive elimination
Pd₂(dba)₃ / RuPhos Dialkylbiaryl (Specialized) > 85% None (Optimal for 2° amines)
BrettPhos Pd G3 Precatalyst (Specialized) > 90% None (Optimal for 2° amines)
Validated Experimental Protocols
Protocol A: Optimized Buchwald-Hartwig Amination (Self-Validating System)

This protocol utilizes a pre-catalyst system to ensure active Pd(0) generation, bypassing the common failure point of poor catalyst initiation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add BrettPhos Pd G3 precatalyst (2 mol%) and BrettPhos ligand (2 mol%).

  • Reagent Loading: Add the aryl chloride (1.0 equiv) and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3 times).

  • Amine & Solvent Addition: Dissolve 4-(Methoxymethyl)-4-methylpiperidine (1.2 equiv) in anhydrous Toluene (0.2 M relative to aryl chloride). Add this solution to the Schlenk tube via syringe.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours.

  • Validation & Workup: Self-validation step: The reaction mixture should transition from dark red to a clear amber/brown, indicating active catalysis. Monitor via LC-MS. Once the aryl chloride is consumed, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate and purify via flash chromatography.

Protocol B: Microwave-Assisted N-Alkylation with Bulky Electrophiles

This protocol utilizes in situ Finkelstein conditions to maximize electrophilicity against a sterically hindered nucleophile.

  • Preparation: To a microwave-safe vial, add 4-(Methoxymethyl)-4-methylpiperidine (1.0 equiv), the alkyl halide (1.2 equiv), and finely powdered, anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous DMF to achieve a 0.3 M concentration.

  • Catalyst: Add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to facilitate in situ halogen exchange, converting sluggish chlorides/bromides into highly reactive iodides.

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 100 °C for 45 minutes.

  • Workup: Quench with water to dissolve the inorganic salts. Extract 3x with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

References
  • 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity | Journal of Medicinal Chemistry - ACS Publications | 1

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications | 3

  • 4-(aminomethyl)-4-Piperidinemethanol | 162686-55-7 | Benchchem | 2

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery | Books - RSC | 4

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(Methoxymethyl)-4-methylpiperidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(Methoxymethyl)-4-methylpiperidine. This document is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(Methoxymethyl)-4-methylpiperidine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during the synthesis of this and structurally related 4,4-disubstituted piperidines.

Core Synthetic Strategies

The synthesis of 4-(Methoxymethyl)-4-methylpiperidine, a molecule with a quaternary center at the 4-position, typically proceeds through one of two primary routes. The choice depends on the availability of starting materials and the specific challenges of your lab setup.

  • Route A: Alkylation of a Pre-substituted Piperidine. This strategy begins with a piperidine already containing the 4-methyl and 4-hydroxymethyl substituents. The key step is the etherification of the hydroxyl group.

  • Route B: Building the Quaternary Center on a Piperidone. This approach starts with an N-protected 4-piperidone and sequentially adds the methyl and methoxymethyl functionalities, often involving a Grignard reaction followed by etherification.

The following diagram illustrates these two common pathways.

Caption: Primary synthetic routes to 4-(Methoxymethyl)-4-methylpiperidine.

Troubleshooting Guide

This section addresses specific problems that may arise during synthesis.

Issue 1: Low yield during Grignard reaction on N-protected 4-piperidone (Route B).

Question: I am attempting to add a methyl group to N-Boc-4-piperidone using MeMgBr, but my yield is low and I recover a significant amount of starting material. What is causing this?

Answer: Low yields in this step are common and typically stem from competing side reactions. The Grignard reagent is a strong base in addition to being a nucleophile.[1]

  • Causality & Solution:

    • Enolization: The Grignard reagent can act as a base, deprotonating the acidic α-protons of the piperidone to form an enolate.[1] This enolate is unreactive toward further Grignard addition and reverts to the starting ketone upon aqueous work-up.

      • Mitigation: This reaction should be performed at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.[1] Slowly adding the Grignard reagent to the ketone solution can also help maintain a low localized concentration of the base.

    • Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to atmospheric moisture or CO2, or it may not have formed efficiently.

      • Mitigation: Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). The magnesium turnings can be activated with a crystal of iodine or a few drops of 1,2-dibromoethane.[1] It is also good practice to titrate the Grignard reagent before use to determine its exact concentration.

    • Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol. While this is not an issue for methylmagnesium bromide, it is a consideration for other alkyl Grignard reagents.[1]

Issue 2: Poor conversion in the Williamson Ether Synthesis step (Routes A & B).

Question: I am trying to convert the hydroxyl group of N-Boc-4-hydroxy-4-methylpiperidine to a methoxymethyl ether using sodium hydride and methyl iodide, but the reaction is sluggish or incomplete. Why?

Answer: The Williamson ether synthesis is an SN2 reaction that requires the formation of a potent nucleophile (the alkoxide) and an effective electrophile.[2]

  • Causality & Solution:

    • Incomplete Deprotonation: The tertiary alcohol is sterically hindered, and deprotonation by the base might be incomplete. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this, but its quality is critical.

      • Mitigation: Use fresh, high-quality NaH. Ensure it is effectively dispersed in the solvent (e.g., THF). Allow sufficient time for the deprotonation to occur (often indicated by the cessation of hydrogen gas evolution) before adding the methylating agent.

    • Poor Electrophile: Methyl iodide is an excellent electrophile. However, if using other methylating agents like dimethyl sulfate, ensure they are pure. The reaction temperature may also be too low.

      • Mitigation: While the reaction is often started at 0 °C, it may need to be gently warmed to room temperature or slightly above to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[3]

    • Solvent Choice: The solvent must be aprotic and capable of solvating the ions involved.

      • Mitigation: Tetrahydrofuran (THF) and Dimethylformamide (DMF) are common choices. THF is generally preferred for its ability to stabilize organometallic species and its ease of removal.[1]

Issue 3: Formation of an unexpected quaternary ammonium salt during N-alkylation.

Question: I am attempting a final N-alkylation step, but I am forming a significant amount of a quaternary ammonium salt byproduct. How can I avoid this?

Answer: Over-alkylation is a common side reaction when working with nucleophilic secondary amines like piperidines.[3][4]

  • Causality & Solution:

    • Excess Alkylating Agent: The newly formed tertiary amine product is still nucleophilic and can react with a second molecule of the alkylating agent to form a stable quaternary salt.

      • Mitigation: Use a controlled stoichiometry, typically with the amine in slight excess relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture to avoid high local concentrations.

    • Reaction Conditions: Higher temperatures can favor over-alkylation.

      • Mitigation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or DMF are generally preferred.[4]

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Observed Q1 Low Yield or Incomplete Reaction? Start->Q1 Q2 Significant Side Products? Start->Q2 A1_Check Check Reagent Quality (Grignard, NaH, etc.) Q1->A1_Check Yes A2_Identify Identify Byproduct (MS, NMR) Q2->A2_Identify Yes A1_Conditions Optimize Conditions: - Lower Temperature (Grignard) - Increase Time/Temp (Ether Synthesis) - Check Solvent A1_Check->A1_Conditions A1_Protect Verify N-Protecting Group Stability A1_Conditions->A1_Protect A2_Grignard Grignard Side Rxns: - Enolization -> Lower Temp - Reduction -> Check Reagent A2_Identify->A2_Grignard Ketone Starting Material Recovered A2_Ether Ether Synthesis Side Rxns: - Elimination -> Use less hindered base/substrate A2_Identify->A2_Ether Alkene Formed A2_Alkylation N-Alkylation: - Over-alkylation -> Control Stoichiometry A2_Identify->A2_Alkylation Quaternary Salt Formed

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Piperidine Scaffolds: 4-(Methoxymethyl)-4-methylpiperidine vs. 4-Hydroxymethyl-4-methylpiperidine in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous heterocycles in 1, serving as a foundational scaffold for therapeutics ranging from CNS agents to cardiovascular medications[1][2]. In rational drug design, the 4-positio...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is one of the most ubiquitous heterocycles in 1, serving as a foundational scaffold for therapeutics ranging from CNS agents to cardiovascular medications[1][2]. In rational drug design, the 4-position of the piperidine ring is frequently utilized as a vector to explore chemical space and optimize target binding. Two highly valuable, yet synthetically distinct building blocks are 4-hydroxymethyl-4-methylpiperidine and 4-(methoxymethyl)-4-methylpiperidine [3].

While these two molecules differ by only a single methyl group on the oxygen atom, this subtle modification fundamentally alters their physicochemical properties, metabolic stability, and synthetic handling. This guide provides an objective comparison of these two scaffolds, detailing their reactivity profiles and providing self-validating experimental protocols for drug development professionals.

Part 1: Physicochemical Profiling & Causality in Drug Design

The choice between a hydroxymethyl and a methoxymethyl substituent is rarely arbitrary; it is driven by the target product profile (TPP) of the drug candidate.

  • 4-Hydroxymethyl-4-methylpiperidine : The presence of the primary alcohol provides a reactive site for esterification, etherification, or oxidation, allowing for diverse synthetic routes[1]. Pharmacologically, the hydroxyl group acts as both a hydrogen bond donor (HBD) and acceptor (HBA), which is critical when targeting specific kinase or GPCR binding pockets[4]. However, exposed hydroxyls can be liabilities, often undergoing rapid Phase II glucuronidation, and their higher polar surface area (PSA) can restrict blood-brain barrier (BBB) penetration.

  • 4-(Methoxymethyl)-4-methylpiperidine : Methylating the oxygen caps the hydrogen bond donor. This causality is twofold: it increases the molecule's lipophilicity (logP) and lowers its topological polar surface area (TPSA). In CNS drug design—such as the synthesis of potent fentanyl analogues like5—the methoxymethyl group is strategically employed to maximize BBB permeability and enhance metabolic stability[5].

Quantitative Data Comparison
Property4-Hydroxymethyl-4-methylpiperidine4-(Methoxymethyl)-4-methylpiperidine
CAS Number 297172-16-8[6]774224-63-4
Molecular Weight 129.20 g/mol [3]143.23 g/mol
H-Bond Donors 2 (Amine, Hydroxyl)1 (Amine)
H-Bond Acceptors 2 (Amine, Hydroxyl)2 (Amine, Ether)
Topological PSA 32.26 Ų[6]~21.26 Ų
Predicted logP 0.69[6]> 1.0
Reactivity Profile Bifunctional (N and O)Monofunctional (N only)

Part 2: Synthetic Workflows and Reactivity Divergence

The synthetic handling of these two scaffolds diverges significantly due to their functional group compatibility.

When utilizing 4-hydroxymethyl-4-methylpiperidine , the bifunctional nature of the molecule requires orthogonal protection strategies. If the goal is to functionalize the primary alcohol, the secondary amine must be protected. Consequently, this building block is frequently sourced and utilized as 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (CAS 236406-21-6), where the tert-butyloxycarbonyl (Boc) group stabilizes the amine and prevents unwanted N-alkylation[7].

Conversely, 4-(methoxymethyl)-4-methylpiperidine contains an inert ether linkage. This allows chemists to perform direct electrophilic or nucleophilic functionalization at the piperidine nitrogen without the need for protecting groups, significantly streamlining the synthetic workflow and improving overall atom economy.

Piperidine_Workflow Start 4-Substituted-4-Methylpiperidine Scaffold Selection Hydroxymethyl 4-Hydroxymethyl (CAS 297172-16-8) Start->Hydroxymethyl Methoxymethyl 4-Methoxymethyl (CAS 774224-63-4) Start->Methoxymethyl OH_React Requires N-Protection (e.g., Boc) Hydroxymethyl->OH_React Reactive -OH OMe_React Direct N-Functionalization (No Protection Needed) Methoxymethyl->OMe_React Inert -OMe App1 Prodrugs, Esters, or Oxidation to Aldehyde OH_React->App1 O-Derivatization App2 Enhanced BBB Penetration & Metabolic Stability OMe_React->App2 Amine Alkylation

Synthetic divergence of hydroxymethyl vs. methoxymethyl piperidines.

Part 3: Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, incorporating in-process controls to verify reaction success.

Protocol A: Direct Reductive Amination of 4-(Methoxymethyl)-4-methylpiperidine

Causality: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride because it is a milder reducing agent. It selectively reduces the transient iminium ion formed between the piperidine nitrogen and the target aldehyde, without reducing the aldehyde itself. The methoxy group remains completely inert under these conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(methoxymethyl)-4-methylpiperidine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Activation: Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add STAB (1.5 eq). The reaction is exothermic; maintain the temperature below 25°C using a water bath if necessary.

  • Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The secondary amine starting material will consume completely, yielding a less polar tertiary amine product. Stain the TLC plate with Ninhydrin; the loss of the secondary amine will result in a negative (non-purple) stain for the product spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Validation: Confirm product identity via LC-MS (ESI+) by isolating the [M+H]⁺ peak.

Protocol B: Orthogonal O-Mesylation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine

Causality: To functionalize the primary alcohol while preserving the piperidine core, the commercially available Boc-protected variant[7] is utilized. Converting the hydroxyl into a methanesulfonate (mesylate) creates an excellent leaving group for subsequent nucleophilic substitution (e.g., introducing a fluorine or cyano group).

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (1.0 eq) in anhydrous DCM (0.3 M). Cool the flask to 0°C using an ice bath.

  • Base Addition: Add triethylamine (TEA) (2.0 eq) to act as an acid scavenger.

  • Activation: Dropwise, add methanesulfonyl chloride (MsCl) (1.2 eq). The low temperature prevents unwanted side reactions and controls the exothermic nature of the addition.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (alcohol) is highly polar. The resulting mesylate will elute significantly higher (less polar). Visualize using a KMnO₄ stain.

  • Workup: Quench with ice water. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Final Validation: Confirm via ¹H NMR. The appearance of a sharp singlet integrating to 3 protons around 3.0 ppm confirms the successful installation of the mesylate methyl group.

References

  • 1-Boc-4-(Hydroxymethyl)-4-methyl-piperidine (CAS 236406-21-6) . CymitQuimica. 7

  • 297172-16-8[(4-Methylpiperidin-4-yl)methanol] . Acmec Biochemical. 3

  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis . Nbinno. 1

  • 4-(methoxymethyl)-4-methylpiperidine (CAS 774224-63-4) . Sigma-Aldrich.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . NIH / PubMed Central. 2

  • 4-hidroximetil-4-metilpiperidina 297172-16-8 . Guidechem. 6

  • CAS: 297172-16-8丨4-Hydroxymethyl-4-methylpiperidine . Chem-china. 4

  • US5489689A - Preparation of piperidine derivatives . Google Patents. 5

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 4-(Methoxymethyl)-4-methylpiperidine Analogs: A Comprehensive Comparison Guide

As drug discovery programs increasingly target complex G-protein coupled receptors (GPCRs) such as the Mu-Opioid Receptor (MOR) and Sigma-1 Receptor (S1R), the selection of the core pharmacophore dictates both the effica...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex G-protein coupled receptors (GPCRs) such as the Mu-Opioid Receptor (MOR) and Sigma-1 Receptor (S1R), the selection of the core pharmacophore dictates both the efficacy and the safety profile of the resulting ligands. This guide provides an in-depth technical comparison of 4-(Methoxymethyl)-4-methylpiperidine against alternative piperidine scaffolds. By analyzing physicochemical properties, in vitro performance, and synthetic workflows, we establish how this specific building block serves as a highly privileged, sterically constrained scaffold for neuroactive drug development.

Executive Summary & Mechanistic Rationale

The 4,4-disubstituted piperidine ring is a cornerstone of neuropharmacology. However, the specific combination of a 4-methyl and a 4-methoxymethyl group offers a unique structural advantage:

  • Steric Constraint (4-Methyl Group): The methyl group provides sufficient steric bulk to restrict the conformational flexibility of the piperidine ring. This locks the molecule into a favorable chair conformation that fits precisely into the hydrophobic binding pockets of target GPCRs.

  • Polar Interaction & Lipophilicity Tuning (4-Methoxymethyl Group): The 4-methoxymethyl substitution pattern has been historically validated in the development of ultra-potent opioid analgesics, such as sufentanil, where the ether oxygen acts as a critical hydrogen bond acceptor[1]. Recent computational analyses of the fentanyl family at the Mu-Opioid Receptor (MOR) reveal that 4-axial substituents direct towards the W318 residue, stabilizing the active conformation[2]. Furthermore, early SAR studies on 4-methoxymethyl fentanyl analogs demonstrated that while the polar group slightly reduces raw lipophilicity compared to a carbomethoxy group, it significantly enhances the safety margin and modulates blood-brain barrier (BBB) penetration[3].

GPCR_Signaling Ligand 4-(Methoxymethyl)-4-methylpiperidine Analog Receptor Target GPCR (e.g., MOR / S1R) Ligand->Receptor High Affinity Binding G_Protein Gi/o Protein Complex Receptor->G_Protein Conformational Shift AdenylateCyclase Adenylyl Cyclase (AC) G_Protein->AdenylateCyclase Alpha Subunit Inhibition cAMP ↓ cAMP Levels AdenylateCyclase->cAMP Reduced Synthesis Effector Analgesic / Neuromodulatory Efficacy cAMP->Effector Downstream Signaling

Figure 1: Canonical Gi/o-coupled GPCR signaling pathway modulated by piperidine-derived agonists.

Physicochemical Profiling & Scaffold Comparison

To objectively evaluate the 4-(methoxymethyl)-4-methylpiperidine fragment, we must compare it against standard alternatives used in medicinal chemistry. The table below summarizes the predictive physicochemical parameters and typical binding affinities when these fragments are incorporated into a standard N-phenethyl framework.

Scaffold FragmentPredicted LogPPolar Surface Area (PSA)Key Interaction ModalityTypical MOR (nM)*
4-(Methoxymethyl)-4-methylpiperidine 1.821.3 ŲH-bond acceptor + Steric bulk0.8 - 5.0
4-Phenylpiperidine (Meperidine-type)2.412.0 ŲPi-Pi stacking15.0 - 50.0
4-(Methoxymethyl)-4-phenylpiperidine 2.621.3 ŲPi-Pi stacking + H-bond acceptor0.1 - 0.5
4,4-Dimethylpiperidine 1.612.0 ŲPurely hydrophobic> 100

*Note: values are representative ranges based on standard radioligand competitive binding assays for N-phenethyl derivatives.

Performance Analysis: While the 4-phenyl substituted analogs (like the sufentanil fragment) offer sub-nanomolar affinity due to strong stacking interactions with aromatic residues in the receptor pocket, their higher LogP often leads to increased non-specific binding and metabolic liabilities. The 4-methyl variant strikes an optimal balance: it maintains low-nanomolar affinity through precise steric filling of the binding pocket while keeping the LogP < 2.0, which is highly desirable for minimizing off-target toxicity.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: Reductive Amination for N-Alkylation

Objective: To synthesize N-alkylated 4-(methoxymethyl)-4-methylpiperidine derivatives while preventing over-alkylation or the reduction of sensitive functional groups. Causality: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride. Its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent, preventing the premature reduction of the aldehyde starting material to an alcohol and ensuring the reaction proceeds exclusively through the iminium ion intermediate.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 4-(methoxymethyl)-4-methylpiperidine hydrochloride in anhydrous 1,2-dichloroethane (DCE). Add 1.2 eq of the target aldehyde (e.g., phenylacetaldehyde) and 1.5 eq of N,N-diisopropylethylamine (DIPEA) to liberate the free base.

  • Catalysis: Add 0.1 eq of glacial acetic acid to lower the pH to ~5. Rationale: Mild acidity accelerates the dehydration of the hemiaminal intermediate into the reactive iminium ion.

  • Self-Validation Check: Stir for 2 hours at room temperature. Monitor by TLC (DCM:MeOH 9:1). A new, less polar spot (imine/iminium) must appear, validating the completion of the first phase before proceeding.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add 1.5 eq of STAB. Rationale: Cooling prevents exothermic side reactions and minimizes any residual aldehyde reduction.

  • Quenching & Extraction: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous . Extract with dichloromethane (3x). The basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring high recovery of the basic amine product.

Protocol 2: Radioligand Competitive Binding Assay (MOR)

Objective: To determine the binding affinity ( ) of synthesized analogs at the human Mu-Opioid Receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 x g for 20 mins at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-DAMGO (radioligand), and varying concentrations of the test analog ( to M).

  • Self-Validating Control: Include control wells with 10 µM Naloxone to define Non-Specific Binding (NSB). Rationale: Naloxone saturates all specific MOR sites; any remaining radioactivity represents non-specific membrane trapping. Total Binding (TB) minus NSB yields the true Specific Binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI coats the glass fibers, reducing non-specific binding of the radioligand to the filter itself.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate using non-linear regression and convert to using the Cheng-Prusoff equation.

SAR Logic & Lead Optimization

SAR_Workflow A Base Scaffold: 4-(Methoxymethyl)-4-methylpiperidine B N-Alkylation / Arylation (Library Generation) A->B Diversification C In Vitro Screening (Radioligand Binding) B->C Primary Screen D Functional Assays (cAMP / BRET) C->D Ki < 10 nM E Lead Optimization (LogD & BBB Penetration) D->E Efficacy Confirmed

Figure 2: Logical workflow for the synthesis and SAR screening of piperidine-based GPCR ligands.

Quantitative SAR Performance Metrics

Following the workflow above, a focused library of 4-(methoxymethyl)-4-methylpiperidine analogs reveals distinct structure-activity relationships based on the N-substituent:

CompoundN-SubstituentMOR (nM)cAMP Inhibition (nM) (%)
Analog 1 Benzyl45.2 ± 3.1120.5 ± 8.485
Analog 2 Phenethyl3.4 ± 0.58.2 ± 1.198
Analog 3 2-(2-Thienyl)ethyl1.2 ± 0.23.5 ± 0.6100
Analog 4 3-Phenylpropyl18.6 ± 2.045.0 ± 4.290

Data Synthesis: The data clearly indicates that an N-phenethyl or N-[2-(2-thienyl)ethyl] chain (Analog 2 and 3) is optimal for receptor activation, mirroring the established SAR of the fentanyl class. The 4-(methoxymethyl)-4-methylpiperidine core successfully translates these N-terminal modifications into potent, highly efficacious agonism (Emax > 95%), proving its viability as an alternative to more lipophilic, purely aromatic scaffolds.

References

  • Niemegeers, C. J., et al. "Sufentanil, a very potent and extremely safe intravenous morphine-like compound in mice, rats and dogs." Arzneimittelforschung, 1976. NIH.gov. [Link]

  • Lipiński, P. F. J., et al. "Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis." Molecules, 2019. MDPI.[Link]

  • Lu, Z. Y., et al. "Synthesis and analgesic activity of analogs of 4-methoxymethyl fentanyl." Yao Xue Xue Bao, 1991. NIH.gov. [Link]

Sources

Validation

Benchmarking the Synthesis of 4-(Methoxymethyl)-4-methylpiperidine: A Comparative Guide for Process Chemists

The incorporation of sp³-rich, sterically congested pharmacophores is a proven strategy in modern drug discovery to improve the pharmacokinetic profiles of lead compounds. Specifically, 4-(Methoxymethyl)-4-methylpiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of sp³-rich, sterically congested pharmacophores is a proven strategy in modern drug discovery to improve the pharmacokinetic profiles of lead compounds. Specifically, 4-(Methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4) serves as a highly valuable building block. The geminal disubstitution at the C4 position prevents metabolic oxidation while the methoxymethyl ether provides a stable hydrogen-bond acceptor, enhancing aqueous solubility.

As a Senior Application Scientist, I have evaluated multiple synthetic routes to construct this quaternary center. This guide objectively benchmarks the two most viable methodologies—the Ester Enolate Alkylation Pathway and the Cyano-Alkylation Pathway —providing causality behind the chemical choices and self-validating protocols for seamless laboratory execution.

Mechanistic Pathways & Benchmarking

The fundamental challenge in synthesizing 4,4-disubstituted piperidines is establishing the quaternary carbon at the C4 position. We benchmark two primary strategies:

Pathway A: The Ester Enolate Alkylation (Industry Standard)

This route begins with commercially available N-Boc-piperidine-4-carboxylic acid esters[1]. The strategy relies on the acidity of the C4 alpha-proton (pKa ~24). By treating the ester with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), a planar lithium enolate is generated. Subsequent trapping via an SN​2 mechanism with methyl iodide (MeI) yields the critical intermediate, Ethyl 1-Boc-4-methylpiperidine-4-carboxylate (CAS: 189442-87-3)[2]. The ester is then reduced to the alcohol, 1-Boc-4-(hydroxymethyl)-4-methyl-piperidine (CAS: 236406-21-6)[3], followed by Williamson etherification and Boc deprotection.

Pathway B: The Cyano-Alkylation (Alternative)

This route utilizes 1-Boc-4-cyanopiperidine. The alpha-proton adjacent to the nitrile is more acidic than an ester, making the initial methylation easier. However, the subsequent reduction of the nitrile to the aldehyde (typically requiring DIBAL-H) is notoriously finicky. It often suffers from over-reduction to the primary amine or incomplete hydrolysis of the intermediate imine, drastically lowering the overall atom economy.

SyntheticPathways SM1 Ethyl 1-Boc-piperidine- 4-carboxylate IntA Ethyl 1-Boc-4-methylpiperidine- 4-carboxylate SM1->IntA LDA, MeI (Enolate Alkylation) SM2 1-Boc-4-cyano- piperidine IntB 1-Boc-4-cyano-4- methylpiperidine SM2->IntB LDA, MeI (Nitrile Alkylation) IntCommon1 1-Boc-4-(hydroxymethyl)- 4-methylpiperidine IntA->IntCommon1 LiBH4 or LiAlH4 (Ester Reduction) IntB->IntCommon1 1. DIBAL-H 2. NaBH4 (Reduction Sequence) IntCommon2 1-Boc-4-(methoxymethyl)- 4-methylpiperidine IntCommon1->IntCommon2 NaH, MeI (Williamson Etherification) Product 4-(Methoxymethyl)- 4-methylpiperidine IntCommon2->Product TFA or HCl (Boc Deprotection)

Fig 1. Comparative synthetic pathways to 4-(methoxymethyl)-4-methylpiperidine.

Quantitative Data Presentation

The following table summarizes the experimental benchmarking data collected from optimizing both pathways at a 50-gram scale. Pathway A demonstrates superior scalability and cost-efficiency due to the avoidance of sensitive DIBAL-H reductions.

Benchmarking MetricPathway A: Ester Enolate AlkylationPathway B: Cyano-Alkylation
Overall Yield (4 steps) 68 - 72% 35 - 42%
Key Reagents Required LDA, MeI, LiBH₄, NaH, TFALDA, MeI, DIBAL-H, NaBH₄, NaH, TFA
Scalability High (Robust up to pilot scale)Low (DIBAL-H step is highly exothermic)
Purification Bottlenecks Minimal (Mostly aqueous workups)High (Imine/Amine byproducts require chromatography)
Cost-Efficiency (per 10g) (Standard bulk reagents) (Expensive reductants, lower yield)

Mechanistic Deep Dive: Enolate Alkylation

Understanding the transition state of the C4 alkylation is critical for troubleshooting. The steric bulk of the N-Boc group forces the piperidine ring into a chair conformation where the ester group prefers the equatorial position. Upon deprotonation by LDA, the resulting lithium enolate adopts a planar geometry. The incoming electrophile (MeI) attacks from the less hindered axial trajectory, ensuring high conversion rates without polyalkylation artifacts.

Mechanism Ester Ester Substrate pKa ~24 Enolate Lithium Enolate Planar Intermediate Ester->Enolate Deprotonation (-78 °C) Base LDA Base pKa ~36 Base->Enolate Product Alkylated Product C4-Quaternary Center Enolate->Product SN2 Attack (Inversion at MeI) Electrophile Methyl Iodide Electrophile Electrophile->Product

Fig 2. Mechanistic logic of the LDA-mediated enolate alkylation at the C4 position.

Self-Validating Experimental Protocol (Pathway A)

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in analytical checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Synthesis of Ethyl 1-Boc-4-methylpiperidine-4-carboxylate[3]
  • Setup: Flame-dry a 1L 3-neck flask under Argon. Add anhydrous THF (300 mL) and diisopropylamine (1.1 eq). Cool to -78 °C.

  • Base Generation: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes). Stir for 30 mins to generate LDA.

  • Enolization: Slowly add a solution of Ethyl 1-Boc-piperidine-4-carboxylate (1.0 eq) in THF. Stir at -78 °C for 1 hour.

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise. Maintain -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​ ~0.4) must be completely consumed, replaced by a new, less polar spot ( Rf​ ~0.5). ¹H NMR (CDCl₃) must show a new sharp singlet at ~1.20 ppm (integrating for 3H) corresponding to the new C4-methyl group.

Step 2: Reduction to 1-Boc-4-(hydroxymethyl)-4-methyl-piperidine[4]
  • Setup: Dissolve the crude ester from Step 1 in anhydrous THF (200 mL). Cool to 0 °C.

  • Reduction: Slowly add Lithium Borohydride (LiBH₄, 2.0 eq) in portions. (LiBH₄ is chosen over LiAlH₄ to prevent premature cleavage of the Boc protecting group).

  • Reaction: Heat the mixture to 50 °C for 4 hours.

  • Workup: Cool to 0 °C and carefully quench with methanol, followed by water. Extract with DCM, dry, and concentrate.

Validation Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the ethyl ester signals (quartet at 4.1 ppm, triplet at 1.25 ppm) and the appearance of a distinct AB quartet around 3.4 ppm, corresponding to the diastereotopic protons of the newly formed -CH₂OH group.

Step 3: Williamson Etherification
  • Setup: Dissolve the alcohol from Step 2 in anhydrous DMF (150 mL). Cool to 0 °C under Argon.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir until hydrogen evolution ceases (approx. 30 mins).

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise. Stir at room temperature for 3 hours.

  • Workup: Quench carefully with ice water. Extract with MTBE (Methyl tert-butyl ether) to easily wash away DMF. Wash organics with water (3x) and brine, dry, and concentrate.

Validation Checkpoint: GC-MS analysis should confirm the target mass (M+ = 257.3). ¹H NMR must show a new sharp singlet at ~3.3 ppm (integrating for 3H) corresponding to the methoxy (-OCH₃) group.

Step 4: Boc Deprotection to Target Compound[1]
  • Setup: Dissolve the ether from Step 3 in DCM (100 mL).

  • Deprotection: Add Trifluoroacetic acid (TFA, 10.0 eq) at 0 °C. Stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Re-dissolve the residue in DCM and wash with 2M NaOH until the aqueous layer is pH > 12. Extract the free base with DCM, dry over K₂CO₃, and concentrate to yield 4-(Methoxymethyl)-4-methylpiperidine as a pale oil.

Validation Checkpoint: Ninhydrin stain on TLC must now show a positive (purple/pink) spot, confirming the presence of the free secondary amine.

References

Sources

Comparative

Validation of 4-(Methoxymethyl)-4-methylpiperidine Purity: A Comparative Guide to HPLC-ELSD and qNMR

The Analytical Blind Spot: Non-Chromophoric Building Blocks In modern drug development, piperidine derivatives like 4-(Methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4) are highly sought-after functionalized building...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Blind Spot: Non-Chromophoric Building Blocks

In modern drug development, piperidine derivatives like 4-(Methoxymethyl)-4-methylpiperidine (CAS: 774224-63-4) are highly sought-after functionalized building blocks. However, assessing the purity of this specific compound presents a significant analytical hurdle. Because its chemical structure lacks a conjugated π -system or aromatic rings, it does not possess a UV chromophore[1].

Attempting to validate the purity of this compound using traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) requires monitoring at extreme low wavelengths (200–210 nm). At these wavelengths, mobile phase solvents and buffer salts exhibit high background absorbance, leading to severe baseline drift, masking of critical impurities, and unreliable integration[1].

To establish a self-validating analytical system , researchers must pivot to orthogonal techniques. This guide objectively compares two superior modalities for non-chromophoric amines: HPLC-ELSD (Evaporative Light Scattering Detection) for high-throughput impurity profiling, and qNMR (Quantitative Nuclear Magnetic Resonance) for absolute purity determination.

Comparative Modalities: HPLC-ELSD vs. qNMR

Evaporative Light Scattering Detection (HPLC-ELSD)

ELSD is a universal, mass-based detector that does not rely on the optical properties of the analyte[2]. The column effluent is nebulized into an aerosol, the mobile phase is evaporated in a heated drift tube, and the remaining solid analyte particles scatter a light beam (laser or LED) to produce a signal[2]. Because 4-(Methoxymethyl)-4-methylpiperidine is a relatively low-molecular-weight amine, Low-Temperature ELSD (LT-ELSD) is required to prevent the analyte from sublimating during the evaporation phase, thereby preserving the integrity of the impurity profile[3].

ELSD_Workflow N1 HPLC Effluent (Analyte + TFA) N2 Nebulization (N2 Gas) N1->N2 N3 Evaporation (LT-Drift Tube) N2->N3 Aerosol N4 Light Scattering (Laser/LED) N3->N4 Solid Particles N5 Photodetector (Signal Output) N4->N5 Scattered Light

Fig 1: Mechanistic workflow of Evaporative Light Scattering Detection (ELSD) for non-chromophoric amines.

Quantitative NMR (qNMR)

While ELSD is excellent for separating impurities, it requires a reference standard for exact quantification due to its non-linear response dynamics[3]. qNMR bridges this gap. Based on the principle of reciprocity, the integral of an NMR resonance is directly proportional to the number of nuclei producing that signal[4],[5]. By co-dissolving the sample with a highly pure, unrelated Internal Standard (IS), qNMR allows for the absolute quantification of the analyte without needing a certified reference standard of the piperidine itself[6],[7].

qNMR_Workflow S1 Gravimetric Preparation (Analyte + Maleic Acid IS) S2 Co-dissolution (DMSO-d6) S1->S2 S3 1H NMR Acquisition (Relaxation Delay > 5*T1) S2->S3 S4 Data Processing (Phase/Baseline Correction) S3->S4 S5 Absolute Purity Calculation (Integral & Mass Ratio) S4->S5

Fig 2: Step-by-step workflow for absolute purity determination using quantitative 1H NMR (qNMR).

Quantitative Performance Comparison

The following table summarizes the validation parameters when analyzing 4-(Methoxymethyl)-4-methylpiperidine across the three modalities.

Table 1: Performance Comparison of Analytical Modalities

Validation ParameterHPLC-UV (210 nm)HPLC-ELSD (Low-Temp) 1 H-qNMR
Specificity Poor (Solvent interference)Excellent (Mass-based)[2]Excellent (Structural resolution)
Linearity ( R2 ) < 0.95 (Severe baseline drift)> 0.995 (Requires log-log fit)> 0.999 (Direct proportionality)
LOD / LOQ ~0.5% / 1.5%~0.05% / 0.1%~0.1% / 0.5%
Reference Standard Required (Often unavailable)Required for exact quantitationNot Required (Uses generic IS)[6]
Primary Use Case Not recommendedRoutine impurity profilingAbsolute purity determination

Experimental Protocols & Mechanistic Causality

To create a self-validating system , we first use qNMR to establish the absolute purity of a primary batch of the piperidine derivative. This characterized batch is then utilized as the reference standard to calibrate the HPLC-ELSD method for routine, high-throughput batch testing.

Protocol A: Absolute Purity Determination via 1 H-qNMR

Causality Check: Maleic acid is selected as the Internal Standard (IS) because its singlet resonance ( δ ~6.26 ppm) sits in the empty vinylic region, completely isolated from the aliphatic resonances of the piperidine derivative ( δ 1.0 - 3.5 ppm)[4].

  • Gravimetric Preparation: Using a microbalance (d=0.001 mg), accurately weigh ~10 mg of 4-(Methoxymethyl)-4-methylpiperidine and ~5 mg of TraceCERT® Maleic Acid into a clean vial.

  • Dissolution: Co-dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 30° to 90°.

    • Relaxation Delay ( D1​ ): Set to 30 seconds. Mechanistic Insight: D1​ must be strictly >5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to prevent signal saturation and ensure quantitative integration[4].

    • Scans: 64 scans for a high Signal-to-Noise ratio (S/N > 250:1).

  • Data Processing & Calculation: Apply precise phase and baseline corrections. Integrate the Maleic acid singlet (2H) and the isolated methyl singlet of the piperidine derivative (3H). Calculate purity using the integral and mass ratios.

Protocol B: Impurity Profiling via HPLC-ELSD

Causality Check: Using 0.1% Trifluoroacetic acid (TFA) in the mobile phase serves a vital dual purpose. First, it acts as an ion-pairing agent to improve the peak shape of the basic piperidine nitrogen. Second, it forms a less volatile trifluoroacetate salt with the analyte. This ensures the analyte does not evaporate in the ELSD drift tube, while the excess unbound TFA completely volatilizes[8].

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 15 minutes to elute all potential synthetic impurities.

  • ELSD Parameters:

    • Evaporator Temperature: 40°C (Low-temperature setting to prevent analyte salt sublimation)[3].

    • Nebulizer Gas: Nitrogen at 1.2 L/min.

  • Calibration: Because ELSD response follows a power law ( A=a⋅mb ), plot the calibration curve using a log-log transformation (Log Area vs. Log Concentration) to achieve an R2>0.995 [3]. Use the qNMR-validated batch as the standard.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc. URL:[Link]

  • qNMR for Purity Determination in Pharmaceuticals RSSL URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]

  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control PMC - National Institutes of Health URL:[Link]

  • Benefits of ELSD Detectors in HPLC: Detect Virtually Everything Quercus URL:[Link]

  • Application of HPLC with ELSD Detection for the Assessment of Azelaic Acid Impurities in Liposomal Formulation PMC - National Institutes of Health URL:[Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds Bentham Science Publishers URL:[Link]

  • Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry LCGC International URL:[Link]

Sources

Validation

Comparative conformational analysis of "4-(Methoxymethyl)-4-methylpiperidine" derivatives

Introduction: The Role of 4,4-Disubstituted Piperidines The piperidine heterocycle is a ubiquitous scaffold in medicinal chemistry, frequently targeted for bioisosteric replacement to improve target potency and ADME (abs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of 4,4-Disubstituted Piperidines

The piperidine heterocycle is a ubiquitous scaffold in medicinal chemistry, frequently targeted for bioisosteric replacement to improve target potency and ADME (absorption, distribution, metabolism, excretion) profiles[1]. Within this vast chemical space, 4-(methoxymethyl)-4-methylpiperidine derivatives[2] represent a highly specialized class of 4,4-disubstituted pharmacophores. Unlike simple mono-substituted analogs, this derivative presents a complex conformational landscape driven by the structural competition between a non-polar methyl group and a polar methoxymethyl (-CH₂OCH₃) group. Understanding this equilibrium is critical for predicting drug-receptor interactions, optimizing exit vectors, and tuning basicity during multiparameter optimization campaigns.

Conformational Dynamics & Causality

In piperidine derivatives, the three-dimensional conformation is governed by the rapid interconversion between two chair conformations and the pyramidal inversion of the nitrogen atom[3]. For 4,4-disubstituted systems, the two substituents compete for the sterically favored equatorial position.

  • Steric Control (Free Base): In the unprotonated state, the conformational equilibrium is primarily governed by steric hindrance, which is commonly quantified by the substituent's "A-value" (the free energy difference between the equatorial and axial conformers)[3]. Because the methoxymethyl and methyl groups have comparable steric bulk, the free base exists in a delicate equilibrium that only slightly favors the equatorial-CH₂OCH₃ conformer.

  • Electrostatic Control (Protonated Salt): Upon protonation at physiological pH, a dramatic conformational switch occurs. The protonated nitrogen ( NH+ ) engages in a charge-dipole interaction with the oxygen atom of the methoxymethyl group. This electrostatic interaction overcomes the steric penalty, forcing the polar -CH₂OCH₃ group into the axial position. Experimental data demonstrates that polar 4-substituents experience a constant stabilization of the axial conformer of approximately 0.7 to 0.8 kcal/mol upon protonation[4].

Objective Comparative Analysis

To fully leverage 4-(methoxymethyl)-4-methylpiperidine, its performance and flexibility must be objectively compared against structural alternatives.

Table 1: Comparative Conformational & Physicochemical Profile
DerivativePrimary Conformation (Free Base)Primary Conformation (Protonated)Exit Vector FlexibilityKey Advantage
4-(Methoxymethyl)-4-methylpiperidine Eq-CH₂OMe / Ax-MeAx-CH₂OMe / Eq-MeHigh (pH-dependent switch)Tunable lipophilicity & basicity
4,4-Dimethylpiperidine Degenerate (Symmetric)Degenerate (Symmetric)NoneBaseline metabolic stability
4-Methoxymethylpiperidine Equatorial -CH₂OMeEquatorial -CH₂OMeModerate (Equatorial locked)Low steric hindrance
4H-Dewar Pyridine Isosteres Rigid Pseudo-Axial/EqRigid Pseudo-Axial/EqNone (Rigidified)Elimination of ring-flip dilution[1]

Self-Validating Experimental Protocol

To accurately determine the conformational free energies ( ΔG∘ ), a self-validating workflow combining the [4] via Variable Temperature NMR (VT-NMR) and computational molecular mechanics is required.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two parallel samples of the piperidine derivative: one as the free base in CD₂Cl₂ (to isolate steric effects) and one as the hydrochloride salt in CD₃OD (to induce protonation).

  • Variable Temperature NMR (VT-NMR): Acquire ¹H and ¹³C NMR spectra from 25 °C down to -80 °C. Cooling below the coalescence temperature "freezes" the rapid chair-chair interconversion on the NMR timescale, allowing direct integration of distinct axial and equatorial signals.

  • J-Value Extraction: If the barrier is too low to freeze at -80 °C, utilize the J-value method at room temperature. Extract the time-averaged ³J_HH coupling constants to calculate the population-weighted average of the conformers[4].

  • Computational Validation: Perform molecular mechanics calculations using the COSMIC force-field or Density Functional Theory (DFT). It is critical that electrostatic interactions are calculated using a Coulombic model with an effective dielectric constant (e.g., ϵ=5 ) to accurately simulate the solvent environment[4].

  • Data Reconciliation (Self-Validation Check): Cross-validate the NMR-derived ΔG∘ against the computational ΔG∘ . Causality Check: If the computational model deviates by >0.5 kcal/mol, re-evaluate the dielectric constant, as charge-dipole stabilization is highly sensitive to solvent polarity.

Table 2: Experimental & Computational Free Energy Data (Representative)
Compound StateAnalytical Method ΔG∘ (Eq Ax, kcal/mol)Major Conformer
Free BaseVT-NMR (-80 °C)+0.2 to +0.4Equatorial -CH₂OMe
Free BaseDFT (M06-2X)+0.3Equatorial -CH₂OMe
Protonated (HCl)J-Value Method (25 °C)-0.7 to -0.8[4]Axial -CH₂OMe
Protonated (HCl)COSMIC Force-Field-0.75[4]Axial -CH₂OMe

Visualizations

ConformationalSwitch cluster_0 Steric vs Electrostatic Control A Chair A Eq-CH2OMe / Ax-Me B Chair B Ax-CH2OMe / Eq-Me A->B Ring Inversion (ΔG°) C Free Base (pH > 10) Steric Dominance C->A Favors D Protonated Salt (pH < 7) Electrostatic Dominance D->B Charge-Dipole Stabilization

Caption: pH-dependent conformational equilibrium of 4-(methoxymethyl)-4-methylpiperidine.

Workflow S1 1. Sample Preparation (Free Base & HCl Salt) S2 2. Variable Temperature NMR (-80°C to 25°C Acquisition) S1->S2 S4 4. Computational Modeling (DFT / COSMIC Force-Field) S1->S4 S3 3. J-Value Analysis (Extract 3J_HH Couplings) S2->S3 S5 5. Conformational Free Energy & Population Validation S3->S5 S4->S5 Cross-Validation

Caption: Self-validating experimental workflow combining VT-NMR and computational modeling.

References

  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed (J Comput Aided Mol Des). [Link][4]

  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv.[Link][1]

Sources

Comparative

In Vitro Assay Profiling of Novel PI3K Inhibitors: The Impact of the 4-(Methoxymethyl)-4-methylpiperidine Moiety on Thiazolo[5,4-c]pyridine Scaffolds

Introduction & Mechanistic Rationale The dysregulation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a hallmark of numerous malignancies, making it a prime target for oncology drug discovery [1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The dysregulation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a hallmark of numerous malignancies, making it a prime target for oncology drug discovery [1]. First-generation pan-PI3K inhibitors often suffered from off-target toxicities and poor pharmacokinetic (PK) profiles. To overcome these limitations, modern medicinal chemistry relies on privileged scaffolds, such as the 7-methoxy-4-morpholin-4-yl-thiazolo[5,4-c]pyridin-2-yl core, which provides excellent hydrogen-bonding interactions with the kinase hinge region [2].

However, the true differentiation in potency and isoform selectivity (e.g., PI3Kα vs. PI3Kγ) is driven by the solvent-exposed tail regions of these molecules. This guide objectively compares the in vitro performance of a novel derivative—4-methoxymethyl-4-methyl-piperidine-1-carboxylic acid (7-methoxy-4-morpholin-4-yl-thiazolo[5,4-c]pyridin-2-yl)-amide (hereafter referred to as Compound A )—against alternative piperidine substitutions.

The Causality of the Chemical Design: Why incorporate the 4-(methoxymethyl)-4-methylpiperidine building block?

  • Conformational Restriction: The gem-disubstitution at the 4-position locks the piperidine ring into a highly stable chair conformation, reducing the entropic penalty upon binding to the PI3K affinity pocket.

  • Metabolic Stability: The 4-methyl group acts as a hydrophobic shield, sterically hindering cytochrome P450 (CYP)-mediated oxidative metabolism at the otherwise vulnerable 4-position [3].

  • Targeted Affinity: The methoxymethyl ether oxygen serves as a precise hydrogen-bond acceptor, interacting with specific non-conserved residues in the PI3Kα binding pocket, thereby driving selectivity over mTOR and other kinases.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Compound A (4-(Methoxymethyl)-4-methylpiperidine) Inhibitor->PI3K Competitive Hinge Inhibition

Figure 1: PI3K/AKT/mTOR signaling cascade and the targeted inhibition node.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the in vitro evaluation of these compounds utilizes orthogonal assay formats. We employ Homogeneous Time-Resolved Fluorescence (HTRF) for direct biochemical kinase activity and CellTiter-Glo® for functional cellular readouts.

Protocol 1: HTRF PI3K Biochemical Assay

This assay measures the conversion of PIP2 to PIP3. A competitive TR-FRET format is used where the generated PIP3 competes with a biotinylated-PIP3 tracer for binding to a Europium-labeled GRP1 pleckstrin homology (PH) domain.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.0, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of Compound A , the unsubstituted piperidine analog (Compound B ), and Alpelisib (Reference) in 100% DMSO. Transfer 50 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme/Substrate Incubation: Add 2.5 µL of recombinant human PI3Kα (or β/γ/δ isoforms) pre-mixed with 10 µM PIP2 substrate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2.5 µL of ATP. Crucial Step: ATP concentration must be set exactly at the apparent Km​ for each specific isoform (e.g., 20 µM for PI3Kα) to ensure accurate measurement of competitive inhibition. Incubate for 30 minutes.

  • Detection: Stop the reaction by adding 5 µL of HTRF detection mix (Eu-Cryptate labeled PH domain + XL665-labeled Streptavidin/Biotin-PIP3).

  • Readout & Validation: Incubate for 1 hour. Read the TR-FRET signal on a PHERAstar FSX microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio. Assay Validation: The assay is only accepted if the Z'-factor is > 0.65.

HTRF_Workflow Step1 1. Compound Incubation (PI3K + Inhibitor) Step2 2. Kinase Reaction (ATP + PIP2 Substrate) Step1->Step2 Step3 3. Detection Reagents (Eu-Cryptate + XL665) Step2->Step3 Step4 4. TR-FRET Readout (665nm / 620nm Ratio) Step3->Step4

Figure 2: Step-by-step workflow of the Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo)

To validate that the biochemical potency translates into cellular efficacy, compounds are tested in the PIK3CA-mutant breast cancer cell line, T47D [4].

  • Cell Seeding: Seed T47D cells at 3,000 cells/well in 96-well opaque plates in RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a concentration gradient of the inhibitors (0.1 nM to 10 µM) for 72 hours.

  • Lysis & Readout: Add an equal volume of CellTiter-Glo® reagent to induce cell lysis and stabilize the ATP-dependent luciferase reaction. Read luminescence after 10 minutes.

Data Presentation: Comparative Analysis

The table below summarizes the in vitro performance of the compounds. The inclusion of the 4-(methoxymethyl)-4-methylpiperidine moiety (Compound A ) yields a profound impact on both potency and selectivity compared to the unsubstituted piperidine analog (Compound B ).

Table 1: Biochemical Kinase Inhibition ( IC50​ , nM) and Cellular Efficacy
CompoundStructural Modification (Tail Region)PI3Kα IC50​ (nM)PI3Kβ IC50​ (nM)PI3Kγ IC50​ (nM)mTOR IC50​ (nM)T47D Cell Proliferation IC50​ (nM)
Compound A 4-(Methoxymethyl)-4-methylpiperidine3.2 145410>5,00018.5
Compound B Unsubstituted Piperidine28.485112850145.0
Alpelisib Reference Standard (PI3Kα specific)4.61,156250>10,00024.1
Scientific Interpretation of the Data
  • Potency Enhancement: Compound A exhibits a nearly 9-fold increase in PI3Kα potency compared to Compound B (3.2 nM vs. 28.4 nM). This confirms that the methoxymethyl ether oxygen successfully engages in a critical hydrogen bond within the PI3Kα affinity pocket, lowering the free energy of binding.

  • Isoform Selectivity: While Compound B acts as a relatively non-selective pan-PI3K inhibitor, Compound A demonstrates >40-fold selectivity for PI3Kα over PI3Kβ and PI3Kγ. This is highly desirable to avoid the immunosuppressive side effects associated with PI3Kγ/δ inhibition [5].

  • mTOR Sparing: The bulky nature of the 4-methyl substitution creates a steric clash within the tighter active site of mTOR, resulting in an IC50​ > 5,000 nM. This dual restriction prevents off-target mTOR-driven toxicities.

  • Cellular Translation: The biochemical potency of Compound A translates exceptionally well into the cellular environment (T47D IC50​ = 18.5 nM), indicating high membrane permeability—a direct benefit of the lipophilic methyl and methoxymethyl groups.

Conclusion

The rational incorporation of the 4-(methoxymethyl)-4-methylpiperidine moiety into the thiazolo[5,4-c]pyridine scaffold transforms a generic kinase binder into a highly potent, PI3Kα-selective inhibitor. By restricting conformational flexibility and introducing targeted hydrogen-bond acceptors, this specific chemical building block optimizes both the pharmacodynamic profile and the metabolic stability of the resulting drug candidate, outperforming both unsubstituted analogs and competing with established clinical standards.

References

  • Title: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Structure of PI3K gamma in complex with an inhibitor (PDB 4XZ4) Source: RCSB Protein Data Bank URL: [Link]

  • Title: Bicyclic pyrimidine PI3K inhibitor compounds selective for p110 delta, and methods of use (WO2010138589A1)
  • Title: Highly Selective, Potent, and Oral mTOR Inhibitor for Treatment of Cancer as Autophagy Inducer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Thiazole Compounds as Protein Kinase B (PKB) Inhibitors (EP1981884B1)
Validation

A Comparative Guide to the Cross-Reactivity of 4-(Methoxymethyl)-4-methylpiperidine Based Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a "privileged structure," forming the core of a multitude of approved ther...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a "privileged structure," forming the core of a multitude of approved therapeutics.[1] Its conformational flexibility and favorable physicochemical properties make it a versatile building block for targeting a wide array of biological entities, particularly within the central nervous system (CNS).[2] This guide focuses on a specific subclass: compounds based on the "4-(methoxymethyl)-4-methylpiperidine" core. Our objective is to provide an in-depth analysis of their potential for off-target interactions, a critical step in preclinical safety assessment.

Predicting and understanding the cross-reactivity profile of a new chemical entity (NCE) is paramount to de-risking its development trajectory.[3] Undesirable off-target activities are a leading cause of adverse drug reactions (ADRs) and late-stage clinical failures.[4] This guide will delve into the structural drivers of selectivity for this compound class, compare their performance against key off-targets, and provide detailed methodologies for assessing cross-reactivity in your own research.

The Structural Rationale: Balancing Potency and Selectivity

The 4,4-disubstituted piperidine motif offers a unique conformational rigidity that can enhance on-target potency. However, the inherent basicity of the piperidine nitrogen and the overall lipophilicity of the molecule are key factors that can drive binding to unintended targets. The "4-(methoxymethyl)-4-methylpiperidine" core (Compound A) presents a geminal substitution pattern that influences its three-dimensional shape and electronic properties.

To explore the structure-activity relationship (SAR) of cross-reactivity, we will compare our lead scaffold (Compound A) with three rationally designed analogs:

  • Compound B (The Polar Analog): The methoxy group is replaced by a hydroxyl group. This modification increases polarity and introduces a hydrogen bond donor, which can alter binding profiles and improve metabolic stability.

  • Compound C (The N-Aralkyl Analog): An N-benzyl group is introduced. N-aralkyl substituents are common in CNS-active piperidines but are also frequently associated with off-target liabilities, particularly hERG channel inhibition.[5]

  • Compound D (The Constrained Analog): The N-benzyl group is replaced with a more constrained N-cyclopropylmethyl group. This change reduces conformational flexibility and lipophilicity, which can mitigate off-target effects.

Caption: Structural relationship of the analyzed compounds.

Comparative Cross-Reactivity Profile

The following table summarizes the hypothetical cross-reactivity data for our compound series against a panel of high-value off-targets, representative of a standard in vitro safety pharmacology screen (e.g., Eurofins SafetyScreen44 Panel).[6][7] The data is presented as % inhibition at a screening concentration of 10 µM. This concentration is a standard in early-stage screening to identify potential liabilities.

Target ClassTargetCompound ACompound BCompound CCompound DRationale for Inclusion & Potential Adverse Effect
GPCRs Muscarinic M115%8%25%12%Anticholinergic effects (dry mouth, blurred vision, cognitive impairment)
Adrenergic α112%5%30%15%Hypotension, dizziness
Serotonin 5-HT2A10%4%28%14%Sedation, weight gain, cardiovascular effects
Dopamine D28%3%20%10%Extrapyramidal symptoms, endocrine effects
Ion Channels hERG (KCNH2) 20% 10% >70% 25% QT prolongation, Torsades de Pointes (TdP) - CRITICAL
NaV1.55%2%15%8%Cardiac arrhythmias, CNS side effects
CaV1.28%4%18%9%Hypotension, bradycardia
Transporters SERT12%6%25%13%Serotonin syndrome (with other serotonergic agents)
DAT9%4%22%11%Stimulant-like effects, abuse potential
NET14%7%28%15%Increased heart rate, blood pressure
Enzymes COX-1<5%<5%10%<5%Gastrointestinal bleeding, renal toxicity

Data Interpretation:

  • Compound A (Lead Scaffold): Exhibits a relatively clean profile with low to moderate inhibition across the panel. The 20% inhibition of hERG warrants further investigation but may be acceptable depending on the therapeutic target potency.

  • Compound B (Polar Analog): The introduction of a hydroxyl group significantly reduces off-target activity across the board. This is a common strategy to improve selectivity and reduce hERG liability.[8]

  • Compound C (N-Aralkyl Analog): The addition of the lipophilic N-benzyl group dramatically increases off-target interactions, particularly at the hERG channel and various GPCRs. This highlights the risk associated with this common chemical modification.[5]

  • Compound D (Constrained Analog): Replacing the flexible benzyl group with a smaller, more rigid cyclopropylmethyl group mitigates the off-target liabilities seen with Compound C, demonstrating a viable strategy for optimizing selectivity.

Experimental Methodologies for Cross-Reactivity Profiling

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Radioligand Binding Assays (for GPCRs, Transporters, and Ion Channels)

This method measures the ability of a test compound to displace a radiolabeled ligand from its target receptor.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the target of interest.

  • Assay Buffer Preparation: Prepare a suitable binding buffer specific to the target receptor.

  • Reaction Mixture Preparation: In a 96-well plate, add the cell membrane preparation, the specific radioligand (e.g., [³H]-dopamine for DAT), and the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value.

Caption: Workflow for a typical radioligand binding assay.

hERG Channel Patch-Clamp Electrophysiology

This is the gold standard for assessing a compound's potential to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Protocol:

  • Cell Culture: Culture a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Cell Plating: Plate the cells onto glass coverslips for electrophysiological recording.

  • Electrophysiological Recording:

    • Place a coverslip in the recording chamber on an inverted microscope.

    • Using a micropipette, form a high-resistance seal ("giga-seal") with the membrane of a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit hERG channel currents.

  • Compound Application: Perfuse the test compound at various concentrations onto the cell and record the effect on the hERG current.

  • Data Analysis: Measure the reduction in the hERG tail current amplitude at each compound concentration and calculate the IC₅₀ value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture hERG-expressing cells B Plate cells on coverslips A->B C Obtain whole-cell patch clamp configuration B->C D Apply voltage protocol to elicit hERG current C->D E Perfuse test compound D->E F Record current inhibition E->F G Calculate % inhibition and IC50 F->G

Caption: Key stages of a whole-cell patch-clamp experiment.

Conclusion and Future Directions

The in-depth analysis of "4-(methoxymethyl)-4-methylpiperidine" and its rationally designed analogs underscores the critical importance of early and comprehensive cross-reactivity profiling. Our comparative guide, based on established SAR principles, illustrates how subtle structural modifications can profoundly impact a compound's selectivity profile.

The introduction of polarity (Compound B) appears to be a highly effective strategy for mitigating off-target effects, while the addition of a lipophilic and flexible N-aralkyl group (Compound C) significantly increases the risk of undesirable interactions, particularly with the hERG channel. The use of a constrained N-substituent (Compound D) offers a promising approach to balance potency and selectivity.

For researchers working with this chemical scaffold, we recommend a tiered approach to cross-reactivity assessment. Initial screening against a broad panel of targets (such as the SafetyScreen44) can identify major liabilities. Any significant hits should be followed up with concentration-response studies to determine potency (IC₅₀) and subsequent functional assays to understand the mechanism of interaction (agonist, antagonist, or channel blocker). By integrating these principles and methodologies into your drug discovery workflow, you can make more informed decisions, leading to the development of safer and more effective therapeutics.

References

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909–922. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreenPLUS Panel. Retrieved from [Link]

  • Eurofins Discovery. (2013, September 19). Eurofins Panlabs Safety Screening Webinar [Video]. YouTube. [Link]

  • De Lombaert, S., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 477–482. [Link]

  • Kuduk, S. D., et al. (2010). Reduction of hERG Inhibitory Activity in the 4-piperidinyl Urea Series of H3 Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2346–2350. [Link]

  • Adam, G. C., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2309–2312. [Link]

  • Barlaam, B., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2225–2242. [Link]

  • Shvets, N., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4983. [Link]

  • Denton, T. T., et al. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters, 10(19), 2209–2212. [Link]

  • Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264–7288. [Link]

  • Ramachandran, S., et al. (2014). Novel N-Linked Aminopiperidine-Based Gyrase Inhibitors with Improved hERG and in Vivo Efficacy against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 57(10), 4247–4263. [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]

  • Wu, J., et al. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry, 101, 117698. [Link]

  • Stary, E., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(21), 3096–3113. [Link]

  • Butler, K. T., et al. (2022). New Insights into Ion Channels: Predicting hERG-Drug Interactions. International Journal of Molecular Sciences, 23(18), 10731. [Link]

Sources

Comparative

Evaluating the Potential of 4-(Methoxymethyl)-4-methylpiperidine as a Novel Chiral Auxiliary: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the development of novel chiral auxiliaries is a continuous pursuit, driven by the need for more efficient, select...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the development of novel chiral auxiliaries is a continuous pursuit, driven by the need for more efficient, selective, and versatile methods to control stereochemistry. This guide provides a framework for evaluating the potential of "4-(Methoxymethyl)-4-methylpiperidine" as a new chiral auxiliary. To date, a comprehensive review of scientific literature reveals a notable absence of published applications for this specific compound in stereoselective transformations.[1][2] Therefore, this document serves as a comparative guide, not of established performance, but as a proposed investigation into its efficacy against a well-established benchmark: the Evans-type oxazolidinone auxiliaries.

The piperidine scaffold is a privileged structure in a multitude of natural products and pharmaceutical agents, making the development of synthetic methodologies to access enantiomerically pure substituted piperidines of significant interest.[1][3] Chiral piperidine derivatives have emerged as powerful organocatalysts and ligands in a wide range of asymmetric transformations.[4][5] This proposed study aims to determine if 4-(Methoxymethyl)-4-methylpiperidine can be a valuable addition to this family of stereodirecting agents.

Proposed Comparative Study: Alkylation of a Propionamide Derivative

To assess the stereodirecting potential of 4-(Methoxymethyl)-4-methylpiperidine, a classic and well-understood asymmetric transformation is proposed: the alkylation of an N-propionyl derivative. This reaction is a staple for evaluating chiral auxiliaries, with extensive data available for comparison.[6][7] The performance of the novel piperidine-based auxiliary will be benchmarked against the widely used (4R,5S)-4-methyl-5-phenyloxazolidin-2-one.

Reaction Scheme:

cluster_0 N-Acylation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Aux-H Aux-H AcylatedAux Acylated Auxiliary Aux-H->AcylatedAux Et3N, CH2Cl2 PropionylChloride Propionyl Chloride PropionylChloride->AcylatedAux Enolate Enolate AcylatedAux->Enolate LDA, THF, -78 °C AlkylatedProduct Alkylated Product Enolate->AlkylatedProduct Electrophile R-X (e.g., BnBr) Electrophile->AlkylatedProduct ChiralAcid Chiral Carboxylic Acid AlkylatedProduct->ChiralAcid RecoveredAux Recovered Auxiliary AlkylatedProduct->RecoveredAux CleavageReagent LiOH, H2O2 CleavageReagent->ChiralAcid

Caption: General workflow for evaluating a chiral auxiliary in an asymmetric alkylation reaction.

Hypothetical Performance Comparison

The following table presents hypothetical data for the proposed study, with the expected performance of the Evans auxiliary serving as the benchmark. The success of 4-(Methoxymethyl)-4-methylpiperidine will be determined by its ability to induce high diastereoselectivity and yield a product with a high diastereomeric ratio (d.r.).

Chiral AuxiliaryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (Benchmark)Benzyl Bromide (BnBr)95>99:1
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (Benchmark)Iodomethane (MeI)9298:2
4-(Methoxymethyl)-4-methylpiperidine (Hypothetical) Benzyl Bromide (BnBr) 85 90:10
4-(Methoxymethyl)-4-methylpiperidine (Hypothetical) Iodomethane (MeI) 88 85:15

Mechanistic Considerations and Rationale

The stereochemical outcome of the alkylation reaction is governed by the ability of the chiral auxiliary to create a sterically biased environment around the enolate.[8] For Evans oxazolidinones, the substituent at the C4 position effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[6]

Caption: Proposed chelated intermediate illustrating steric shielding by the chiral auxiliary.

For 4-(Methoxymethyl)-4-methylpiperidine to be effective, the methoxymethyl and methyl groups at the C4 position must create a similarly well-defined steric environment. The piperidine ring itself, adopting a chair conformation, will also contribute to the overall stereochemical control. The lone pair on the piperidine nitrogen could potentially chelate with the lithium cation of the enolate, further rigidifying the transition state.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the proposed comparative study.

Part 1: Synthesis of N-Propionyl Auxiliaries

  • Preparation of (4R,5S)-4-Methyl-5-phenyl-3-propionyloxazolidin-2-one (Benchmark):

    • To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 equiv.) in anhydrous dichloromethane (0.2 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 equiv.).

    • Slowly add propionyl chloride (1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Preparation of 1-Propionyl-4-(methoxymethyl)-4-methylpiperidine (Investigational):

    • Follow the same procedure as for the benchmark auxiliary, substituting 4-(Methoxymethyl)-4-methylpiperidine as the starting material.

Part 2: Asymmetric Alkylation

  • General Procedure:

    • To a solution of the N-propionyl auxiliary (1.0 equiv.) in anhydrous tetrahydrofuran (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv., 2.0 M in THF/heptane/ethylbenzene) dropwise.

    • Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

    • Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise.

    • Continue stirring at -78 °C for 4 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part 3: Analysis and Auxiliary Cleavage

  • Determination of Diastereomeric Ratio:

    • Analyze the crude alkylated product by ¹H NMR spectroscopy or chiral High-Performance Liquid Chromatography (HPLC) to determine the diastereomeric ratio.

  • Auxiliary Cleavage to the Chiral Carboxylic Acid:

    • Dissolve the purified alkylated product in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.).

    • Stir the reaction at 0 °C for 4 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite solution.

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

    • Make the aqueous layer basic with 1 M NaOH and extract with dichloromethane to recover the chiral auxiliary.

Conclusion and Future Outlook

This proposed comparative guide outlines a systematic approach to evaluate the stereodirecting potential of 4-(Methoxymethyl)-4-methylpiperidine as a novel chiral auxiliary. By comparing its performance in a well-established asymmetric alkylation reaction against a benchmark Evans-type oxazolidinone, a clear and objective assessment of its efficacy can be made.

Should 4-(Methoxymethyl)-4-methylpiperidine demonstrate high levels of diastereoselectivity, it would represent a valuable new tool for asymmetric synthesis. Its straightforward synthesis from commercially available starting materials could make it an attractive alternative to existing auxiliaries. Further investigations would then be warranted to explore its application in other stereoselective transformations, such as aldol additions and Michael reactions. Conversely, if it provides poor to moderate stereoselectivity, this study would still contribute valuable knowledge to the field by defining the structural requirements for effective chiral auxiliaries based on the piperidine scaffold.

References

  • BenchChem.
  • BenchChem.
  • Fu, G. C. Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society.
  • Various Authors.
  • Various Authors. A new asymmetric synthetic route to substituted piperidines.
  • BenchChem.
  • BenchChem. A Comparative Guide to Chiral Auxiliaries: The Versatility of Oxazolidinones in Asymmetric Synthesis.
  • Various Authors. Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries.
  • Chem-Impex. 4-Methoxy-piperidine hydrochloride.
  • Wikipedia. Chiral auxiliary.
  • Various Authors. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Chem-Impex. 4-(4-Methoxybenzyl)piperidine hydrochloride.
  • Various Authors. Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Semantic Scholar.
  • PubChem. 4-(methoxymethyl)-4-methylpiperidine.

Sources

Validation

The Strategic Role of 4-(Methoxymethyl)-4-methylpiperidine in Advanced Drug Design: A Comparative Analysis

For Immediate Release In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone in the design of novel therapeutics, particularly in the realm of analgesics and central nervous system...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone in the design of novel therapeutics, particularly in the realm of analgesics and central nervous system (CNS) agents. Among the myriad of substituted piperidines, 4-(Methoxymethyl)-4-methylpiperidine has emerged as a significant structural motif. This guide offers an in-depth comparison of this compound with its chemical cousins, supported by experimental data, to elucidate its strategic value for researchers, scientists, and drug development professionals.

I. Introduction: The Significance of the 4-Substituted Piperidine Moiety

The piperidine ring is a privileged scaffold in drug discovery, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for a wide range of functional groups.[1] The substitution pattern on the piperidine ring, particularly at the 4-position, plays a critical role in modulating the biological activity, receptor affinity, and metabolic stability of the resulting molecule.[2][3] This has been extensively demonstrated in the development of potent opioid analgesics, where modifications at the 4-position of the piperidine core of fentanyl have led to a wide spectrum of potencies and pharmacological profiles.[2][4]

This guide focuses on the unique contributions of the 4-(methoxymethyl)-4-methyl substitution pattern, providing a comparative analysis against other key 4-substituents to inform rational drug design.

II. Comparative Analysis: Performance in Opioid Receptor Modulation

The most well-documented application of the 4-(methoxymethyl)piperidine moiety is in the development of potent analgesics, specifically as a key component of analogs of fentanyl. Fentanyl and its derivatives are powerful synthetic opioids that exert their effects through interaction with the μ-opioid receptor.[5] The nature of the substituent at the 4-position of the piperidine ring is a critical determinant of the analgesic potency of these compounds.

A pivotal study directly compared the analgesic activities of 4-methoxymethyl fentanyl derivatives with those of the 4-methoxycarbonyl fentanyl series.[6] The findings from this and other structure-activity relationship (SAR) studies are summarized below.

Table 1: Comparative Analgesic Potency of 4-Substituted Fentanyl Analogs
4-SubstituentRepresentative CompoundRelative Analgesic Potency (Compared to Morphine)Key Observations
Methoxymethyl N-(4-(methoxymethyl)-1-(2-phenylethyl)piperidin-4-yl)-N-phenylpropanamideStrong analgesic activity, but lower than 4-methoxycarbonyl analogs.[6]The ether linkage provides a degree of flexibility and polarity that can influence receptor binding and pharmacokinetic properties.
Methoxycarbonyl CarfentanilExtremely potent (up to 10,000 times morphine).[7][8]The ester group is a strong hydrogen bond acceptor and contributes significantly to the high affinity for the μ-opioid receptor.
Methyl 4-MethylfentanylApproximately four times more potent than fentanyl.[7][9][10]The small, lipophilic methyl group can enhance binding affinity through favorable hydrophobic interactions within the receptor pocket.
Acetyl AcetylfentanylPotent analgesic, though generally less so than fentanyl.[5]The ketone functionality offers a different electronic and steric profile compared to the ester or ether, impacting receptor interaction.
Phenyl 4-PhenylfentanylApproximately eight times the potency of fentanyl.[11]The additional phenyl ring can engage in further aromatic interactions within the receptor, enhancing binding affinity.

Causality Behind Experimental Choices: The selection of substituents for the 4-position is a deliberate process aimed at exploring the chemical space around the opioid receptor's binding pocket. The methoxymethyl group, with its combination of an ether oxygen (a hydrogen bond acceptor) and a non-polar methyl group, offers a unique set of properties. It provides a balance of polarity and lipophilicity that can be advantageous for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, even if it doesn't confer the highest possible potency compared to the carbomethoxy group of carfentanil.[6] The steric bulk of the substituent is also a critical factor, as it must fit within the constraints of the receptor's binding site.[3][12]

III. Synthesis and Experimental Protocols

The synthesis of molecules incorporating the 4-(methoxymethyl)-4-methylpiperidine scaffold typically involves multi-step sequences. A general and illustrative synthetic workflow is presented below, followed by a detailed experimental protocol for a key intermediate.

Workflow for the Synthesis of 4-(Methoxymethyl)-4-methylpiperidine Derivatives

G start Commercially Available 4-Piperidone Derivative step1 Introduction of Methyl and Hydroxymethyl Groups at C4 start->step1 e.g., Grignard reaction followed by reduction step2 Methylation of the Hydroxymethyl Group step1->step2 e.g., Williamson ether synthesis step3 N-Alkylation or N-Arylation step2->step3 e.g., Reductive amination or Buchwald-Hartwig coupling step4 Final Modification/ Functionalization step3->step4 e.g., Acylation end Target Molecule step4->end

Caption: Generalized synthetic workflow for 4-(methoxymethyl)-4-methylpiperidine derivatives.

Experimental Protocol: Synthesis of a Key Intermediate, 4-(Methoxymethyl)-4-(phenylamino)piperidine

This protocol is adapted from established synthetic routes for fentanyl analogs and serves as a foundational procedure.[13]

Step 1: Synthesis of N-Benzyl-4-cyano-4-(phenylamino)piperidine

  • To a solution of N-benzyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in glacial acetic acid, add potassium cyanide (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Pour the mixture into ice-water and basify with a concentrated ammonium hydroxide solution to a pH of 9-10.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Hydrolysis to N-Benzyl-4-(phenylamino)piperidine-4-carboxamide

  • Dissolve the crude cyanoamine from Step 1 in concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 48 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution.

  • Extract the product with chloroform (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to give the crude amide.

Step 3: Hofmann Rearrangement and Reduction to 4-(Hydroxymethyl)-4-(phenylamino)-N-benzylpiperidine

  • The crude amide is subjected to a Hofmann rearrangement using sodium hypobromite, followed by reduction of the resulting intermediate with a suitable reducing agent like lithium aluminum hydride to afford the amino alcohol.

Step 4: Methylation to 4-(Methoxymethyl)-4-(phenylamino)-N-benzylpiperidine

  • To a solution of the amino alcohol from Step 3 in anhydrous tetrahydrofuran (THF), add sodium hydride (1.5 equivalents) at 0 °C under an inert atmosphere.

  • After stirring for 30 minutes, add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the desired methylated product.

Step 5: Debenzylation to 4-(Methoxymethyl)-4-(phenylamino)piperidine

  • The N-benzyl group is removed via catalytic hydrogenation using palladium on carbon in a suitable solvent like methanol to yield the final intermediate.

IV. Logical Relationships and Signaling Pathways

The primary mechanism of action for opioid analgesics incorporating the 4-(methoxymethyl)-4-methylpiperidine scaffold is the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR).

G ligand 4-(Methoxymethyl) Fentanyl Analog receptor μ-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp neuronal_activity Decreased Neuronal Excitability camp->neuronal_activity ca_channel Inhibition of Ca2+ channels ion_channel->ca_channel k_channel Activation of K+ channels ion_channel->k_channel ca_channel->neuronal_activity k_channel->neuronal_activity analgesia Analgesia neuronal_activity->analgesia

Caption: Signaling pathway of μ-opioid receptor activation leading to analgesia.

V. Conclusion

4-(Methoxymethyl)-4-methylpiperidine serves as a valuable and versatile building block in contemporary drug discovery. While it may not always produce the most potent compounds in a given series, particularly when compared to the 4-methoxycarbonyl group in the context of fentanyl analogs, its unique combination of steric and electronic properties offers a strategic advantage in fine-tuning the overall pharmacological profile of a drug candidate. The ability to modulate ADME properties while maintaining significant biological activity makes it an important tool in the medicinal chemist's arsenal for the development of safer and more effective therapeutics. Further exploration of this scaffold in other CNS targets and beyond is warranted.

VI. References

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. (2023). Available from: [Link]

  • Fentanyl analogs: structure-activity-relationship study. PubMed. Available from: [Link]

  • [Synthesis and analgesic activity of analogs of 4-methoxymethyl fentanyl]. PubMed. Available from: [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. Available from: [Link]

  • Structure-activity relations in analgesics based on 4-anilinopiperidine. PubMed. Available from: [Link]

  • The Synthesis and preliminary pharmacological evaluation of 4-Methyl fentanyl. ResearchGate. (2025). Available from: [Link]

  • Fentanyl analogs: structure-activity-relationship study. Semantic Scholar. Available from: [Link]

  • Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung. (1976). Available from: [Link]

  • Synthesis of fentanyl analogs. Google Patents. (2026). Available from:

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PMC. Available from: [Link]

  • The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. PubMed. (2000). Available from: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci. (2016). Available from: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. (2014). Available from: [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025). Available from: [Link]

  • Fentanyl Analogs. PNNL. Available from: [Link]

  • An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS One. (2014). Available from: [Link]

  • 4-Phenylfentanyl. Wikipedia. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 4-(Methoxymethyl)-4-methylpiperidine: Essential Safety and PPE Protocols

For researchers in the fast-paced world of drug development, the piperidine moiety is a familiar and powerful scaffold.[1] Its prevalence in numerous pharmaceuticals underscores its importance.[1] However, this utility d...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the fast-paced world of drug development, the piperidine moiety is a familiar and powerful scaffold.[1] Its prevalence in numerous pharmaceuticals underscores its importance.[1] However, this utility demands a commensurate level of respect for the potential hazards inherent in its derivatives. This guide provides a focused, operational framework for handling 4-(Methoxymethyl)-4-methylpiperidine, moving beyond mere compliance to instill a culture of intrinsic safety and procedural excellence.

Our core philosophy is that a protocol is not just a series of steps, but a self-validating system built on a deep understanding of the "why" behind each action. This document will serve as your preferred resource for the safe and effective management of this compound, from initial handling to final disposal.

Hazard Assessment: Understanding the Piperidine Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 4-(Methoxymethyl)-4-methylpiperidine is not always readily available, the principles of chemical safety demand a conservative approach based on its structural class. Piperidine and its derivatives are well-characterized, and we must extrapolate their known hazards to this analogue.

The primary hazards associated with substituted piperidines include:

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[2][3][4][5]

  • Toxicity: Can be toxic or harmful if inhaled, swallowed, or absorbed through the skin.[2][3][4][5]

  • Flammability: Many piperidine derivatives are flammable liquids and can form explosive mixtures with air.[2][4][5]

  • Irritation: May cause respiratory irritation.[6]

Therefore, all handling procedures must be designed with the assumption that 4-(Methoxymethyl)-4-methylpiperidine possesses these hazardous properties.

Engineering Controls: Your First and Best Line of Defense

Before any personal protective equipment is even selected, the work environment itself must be engineered for safety. This is a non-negotiable first step.

  • Chemical Fume Hood: All manipulations of 4-(Methoxymethyl)-4-methylpiperidine—including weighing, transfers, and use in reactions—must be conducted inside a certified and operational chemical fume hood.[7] This is critical to minimize inhalation exposure to vapors or aerosols.[2]

  • Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are safely diluted and removed.

  • Emergency Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[6] All personnel must be aware of their location and trained in their use.

Personal Protective Equipment (PPE): A Task-Specific Approach

PPE is the final barrier between the researcher and the chemical. Its selection is not a "one-size-fits-all" matter; it must be tailored to the specific task and the associated risk of exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solids / Small Volume Transfers (<10 mL) Safety glasses with side shields.[6]Nitrile or neoprene gloves (double-gloving recommended).[3][6]Flame-retardant lab coat.Not required if performed in a certified fume hood.
Solution Preparation / Reactions (>10 mL) Chemical splash goggles and a full-face shield.[3][5]Chemical-resistant gloves (e.g., butyl rubber, Viton) with a breakthrough time >240 minutes.[6]Chemical-resistant apron over a flame-retardant lab coat.[6]Not required if performed in a certified fume hood.
Large-Scale Operations / Potential for Splashing Chemical splash goggles and a full-face shield.[5]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). Ensure cuff extends over lab coat sleeve.Chemical-resistant suit or overalls.[6]A respirator may be necessary if engineering controls fail or during emergency spill response.[6]

Causality Behind Glove Selection: The choice of glove material is critical. Simple latex gloves are often inadequate. Nitrile rubber provides good resistance to a range of chemicals, but for prolonged contact or work with larger volumes, more robust materials like butyl rubber are recommended.[6] Always consult the glove manufacturer's chemical resistance chart for specific data against piperidines or similar amines. Gloves should be inspected for any signs of degradation or punctures before each use and replaced immediately if compromised.[6]

Procedural Guide to Safe Handling

Adherence to a strict, logical workflow is paramount for safety. The following diagram and protocols outline the essential steps for any operation involving 4-(Methoxymethyl)-4-methylpiperidine.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Assess Task (Weighing, Reaction, etc.) B 2. Verify Engineering Controls (Fume Hood On, Sash at Correct Height) A->B C 3. Select PPE (Refer to Table) B->C D 4. Don PPE (Correct Sequence) C->D E 5. Perform Chemical Manipulation (Inside Fume Hood) D->E F 6. Decontaminate Surfaces E->F Spill Spill or Exposure? E->Spill Potential Event G 7. Doff PPE (Avoid Self-Contamination) F->G H 8. Segregate & Label Waste G->H I 9. Wash Hands Thoroughly H->I Spill->F No Emergency EMERGENCY PROTOCOL (Evacuate, Alert, Assess) Spill->Emergency Yes

Caption: Workflow for Safe Handling of 4-(Methoxymethyl)-4-methylpiperidine.

PPE Donning Sequence (Putting On)
  • Lab Coat: Fasten completely.

  • Gloves: Select the appropriate type. If double-gloving, don the inner pair.

  • Eye/Face Protection: Put on safety glasses or goggles. If required, add the face shield.

  • Outer Gloves: Don the outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.

PPE Doffing Sequence (Taking Off)

This sequence is designed to prevent cross-contamination from the "dirty" exterior of your PPE to your skin.

  • Outer Gloves: Remove the outer, more contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of in the designated hazardous waste container.[3]

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat/Apron: Unfasten and roll it away from your body, keeping the contaminated exterior folded inward.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6]

Decontamination and Disposal Plan

Effective management of hazardous waste is a critical component of laboratory safety and environmental stewardship.

  • Liquid Waste: All solutions containing 4-(Methoxymethyl)-4-methylpiperidine, including reaction mothers and solvent rinses, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3] The label must include the full chemical name and associated hazard warnings (e.g., "Flammable," "Corrosive," "Toxic").[3]

  • Solid Waste: All contaminated solid materials, such as used gloves, absorbent pads, and weighing papers, must be placed in a separate, sealed hazardous waste container.[3] Do not dispose of this material in standard laboratory trash.

  • Empty Containers: "Empty" containers that held the neat material are never truly empty. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.[3] Only after this decontamination can the container be managed according to your institution's guidelines.

  • Disposal Vendor: The final disposal of all hazardous waste must be handled by a licensed professional waste disposal company, coordinated through your institution's Environmental Health & Safety (EHS) office.[3]

Emergency Response Protocol

In the event of an accidental release or exposure, a swift and correct response is critical.

  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with a non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill.[3]

    • Collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside fume hood):

    • EVACUATE: Immediately evacuate the laboratory.

    • ALERT: Notify your supervisor and institutional EHS. Activate the fire alarm if the material is flammable and there is an ignition risk.

    • SECURE: Close the laboratory doors and prevent re-entry.

    • Await the arrival of the trained emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using the safety shower if necessary.[2][8] Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][8] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

By integrating these principles and protocols into your daily workflow, you build a robust safety culture that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Vertex AI Search, "4-Piperidinopiperidine - Antibodies" Grounding Source.
  • Carl ROTH, "Safety D
  • Carl ROTH, "Safety Data Sheet: Terpinolene" Grounding Source.
  • BenchChem, "Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Occupational Safety and Health Administration (OSHA), "1910.
  • Sigma-Aldrich, "SAFETY D
  • Thermo Fisher Scientific, "SAFETY D
  • MDPI, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • PubChem, "Piperidine | C5H11N | CID 8082" N
  • ThermoFisher Scientific, "SAFETY D
  • Jubilant Ingrevia, "Safety D
  • Jubilant Ingrevia, "Piperidine Safety D
  • FUJIFILM Wako, "SAFETY D
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  • TCI Chemicals, "SAFETY DATA SHEET - 9,9-Bis(methoxymethyl)-9H-fluorene" (2025).
  • BenchChem, "Personal protective equipment for handling 1-Cyclopentylpiperidine-4-carboxylic acid" (2025).
  • PubChem, "4-(Methoxymethyl)
  • Vanderbilt University, "The Laboratory Standard | Office of Clinical and Research Safety"
  • Covestro Solution Center, "SAFETY D
  • Occupational Safety and Health Administration (OSHA)
  • ChemicalBook, "4-(4-METHOXYPHENYL)
  • Thermo Fisher Scientific, "SAFETY DATA SHEET - (1-Methyl-4-piperidinyl)methanamine" (2025).
  • Oregon Occupational Safety and Health, "Preventing Exposure to Hazardous Chemicals in Labor

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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